Product packaging for 3-(Benzyloxy)phenol(Cat. No.:CAS No. 3769-41-3)

3-(Benzyloxy)phenol

Cat. No.: B189647
CAS No.: 3769-41-3
M. Wt: 200.23 g/mol
InChI Key: FOTVZLOJAIEAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Benzyloxy)phenol is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2 B189647 3-(Benzyloxy)phenol CAS No. 3769-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTVZLOJAIEAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191129
Record name Benzyl 3-hydroxyphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3769-41-3
Record name Benzyl 3-hydroxyphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003769413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 3-hydroxyphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Data of 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(Benzyloxy)phenol, also known as resorcinol monobenzyl ether. The information presented is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data

The following tables summarize the key spectral data for this compound, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.44 - 7.31m-5HAr-H (Benzyl group)
7.18t8.11HAr-H
6.58dd8.1, 2.31HAr-H
6.52t2.31HAr-H
6.47dd8.1, 2.31HAr-H
5.05s-2H-OCH₂-
4.85s (br)-1H-OH

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and may exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
159.4Ar-C-O (Ether)
157.9Ar-C-OH
136.9Ar-C (Quaternary, Benzyl)
130.2Ar-C-H
128.7Ar-C-H (Benzyl)
128.1Ar-C-H (Benzyl)
127.6Ar-C-H (Benzyl)
108.1Ar-C-H
107.5Ar-C-H
102.4Ar-C-H
70.1-OCH₂-
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 (broad)O-H stretchPhenolic -OH
~3030C-H stretchAromatic
~2920C-H stretchAliphatic (-CH₂-)
~1600, 1500C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1150C-O stretchPhenolic
~740, 690C-H bendAromatic (out-of-plane)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zInterpretation
200[M]⁺ (Molecular Ion)
107[M - C₇H₇]⁺ (Loss of benzyl group)
91[C₇H₇]⁺ (Benzyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.[1]

  • Internal Standard: Tetramethylsilane (TMS) is usually used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Data Acquisition:

    • For ¹H NMR, a standard pulse program is used. Data is often reported with chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration values.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. Chemical shifts (δ) are reported in ppm.

  • Data Processing: The raw data is processed using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Data Presentation: The data is typically presented as a plot of transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization Reactants Resorcinol + Benzyl Halide Reaction Williamson Ether Synthesis Reactants->Reaction Product Crude this compound Reaction->Product Purification Column Chromatography Product->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR (¹H, ¹³C) PureProduct->NMR FTIR FT-IR PureProduct->FTIR MS Mass Spectrometry PureProduct->MS Data Spectral Data Analysis NMR->Data FTIR->Data MS->Data Confirmation Structural Confirmation Data->Confirmation G cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Molecule This compound Structure HNMR ¹H NMR Molecule->HNMR CNMR ¹³C NMR Molecule->CNMR FTIR FT-IR Molecule->FTIR MS Mass Spec. Molecule->MS ProtonEnv Proton Environments (Chemical Shift, Multiplicity) HNMR->ProtonEnv CarbonBackbone Carbon Skeleton (Number & Type of Carbons) CNMR->CarbonBackbone FunctionalGroups Functional Groups (O-H, C-O, C=C) FTIR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation Pattern MS->MolecularWeight

References

An In-depth Technical Guide to the ¹H NMR Spectroscopy of 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(benzyloxy)phenol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the predicted proton chemical shifts, multiplicities, and integration values. It also includes a standard experimental protocol for acquiring a ¹H NMR spectrum and visualizations to aid in understanding the molecular structure and proton assignments.

Predicted ¹H NMR Data of this compound

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a publicly available, experimentally determined ¹H NMR spectrum of this compound with complete peak assignments. The data presented below is a prediction based on established principles of NMR spectroscopy and typical chemical shifts for analogous protons in similar chemical environments.

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-27.20 - 7.00Triplet (t)1HAromatic proton on the resorcinol ring, ortho to the hydroxyl group and meta to the benzyloxy group.
H-46.60 - 6.40Doublet of Doublets (dd)1HAromatic proton on the resorcinol ring, ortho to both the hydroxyl and benzyloxy groups.
H-56.60 - 6.40Triplet (t)1HAromatic proton on the resorcinol ring, para to the hydroxyl group and ortho to the benzyloxy group.
H-66.60 - 6.40Doublet of Doublets (dd)1HAromatic proton on the resorcinol ring, meta to the hydroxyl group and ortho to the benzyloxy group.
H-7 (Ar-H of Benzyl)7.50 - 7.30Multiplet (m)5HAromatic protons of the benzyl group.
H-8 (CH₂)5.10 - 5.00Singlet (s)2HMethylene protons of the benzyl group.
H-9 (OH)5.50 - 4.50Broad Singlet (br s)1HPhenolic hydroxyl proton. The chemical shift can be variable and concentration-dependent.

Structural and Logical Diagrams

The following diagrams illustrate the molecular structure of this compound with proton assignments and a typical experimental workflow for ¹H NMR analysis.

Caption: Molecular structure of this compound with proton numbering.

experimental_workflow A Sample Preparation (Dissolve in CDCl₃) B Transfer to NMR Tube A->B C Insert into NMR Spectrometer B->C D Acquire ¹H NMR Spectrum C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F

Caption: A typical experimental workflow for ¹H NMR spectroscopy.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard protocol for acquiring the ¹H NMR spectrum of this compound.

1. Materials and Reagents:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • NMR tube (5 mm diameter)

  • Pipettes and vials

2. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

3. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

    • Spectral Width: -2 to 12 ppm

  • Acquire the Free Induction Decay (FID) data.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline across the spectrum.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the area under each peak to determine the relative number of protons.

  • Identify the chemical shift, multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J-values) for each resonance.

  • Assign the observed signals to the corresponding protons in the this compound molecule based on their chemical shifts, multiplicities, and integration values.

This comprehensive guide, while based on predicted data due to the absence of a published spectrum, provides a robust framework for the ¹H NMR analysis of this compound, which is invaluable for researchers and professionals in the field of drug development and chemical sciences.

In-depth Technical Guide: 13C NMR Chemical Shifts of 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(benzyloxy)phenol. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted 13C NMR data, alongside a comprehensive, standardized experimental protocol for acquiring such data. This information is intended to serve as a valuable resource for the characterization and analysis of this compound and related aromatic ether compounds in a research and development setting.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound have been predicted using a reliable computational model. The predicted values, presented in Table 1, are in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. The carbon atoms are numbered as illustrated in the molecular structure diagram (Figure 1) for clear assignment.

Table 1: Predicted 13C NMR Chemical Shifts of this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1159.6
C2102.3
C3158.0
C4107.8
C5130.3
C6107.2
C7 (CH₂)70.1
C8136.9
C9, C13127.8
C10, C12128.8
C11128.3

Disclaimer: These are computationally predicted values and may differ from experimental results. Verification by experimental analysis is recommended.

Molecular Structure and Carbon Numbering

The chemical structure of this compound with the carbon numbering scheme used for the assignment of the 13C NMR chemical shifts is depicted below.

Figure 1: Molecular structure of this compound with carbon numbering for 13C NMR assignment.

Experimental Protocol for 13C NMR Spectroscopy

The following section outlines a detailed methodology for the acquisition of a 13C NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like this compound. Other potential deuterated solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄, depending on the desired experimental conditions and sample solubility.

  • Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The optimal concentration may vary depending on the spectrometer's sensitivity.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.

NMR Spectrometer and Parameters
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) equipped with a broadband or carbon-observe probe is recommended.

  • Acquisition Parameters:

    • Nucleus: ¹³C

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for most organic molecules.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is crucial for obtaining quantitative data, although longer delays may be necessary for quaternary carbons.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and desired signal-to-noise ratio.

    • Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or to the characteristic signal of the deuterated solvent (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

  • Peak Picking and Integration: The chemical shifts of the individual peaks are determined. While integration of ¹³C NMR spectra is generally not as straightforward as in ¹H NMR due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), it can provide qualitative information about the number of carbons in similar environments.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis in a typical 13C NMR experiment.

G A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Parameter Optimization) A->B C Data Acquisition (FID Generation) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Referencing, Peak Picking, Assignment) D->E F Final Spectrum and Data Table E->F

Figure 2: Workflow for 13C NMR Spectroscopy.

An In-Depth Technical Guide to the Mass Spectrometry of 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-(benzyloxy)phenol, a significant molecule in various research and development sectors. As a valued member of the scientific community, including researchers, scientists, and drug development professionals, you will find this document delivers not just procedural steps, but also the underlying scientific rationale for key experimental decisions, ensuring a robust and reproducible analytical workflow.

Introduction: The Analytical Significance of this compound

This compound, also known as resorcinol monobenzyl ether, possesses a unique chemical architecture combining a phenolic hydroxyl group and a benzyl ether linkage on a central benzene ring.[1][2] This structure imparts a distinct reactivity and metabolic profile, making its accurate identification and quantification critical in fields ranging from synthetic chemistry to pharmaceutical development. Mass spectrometry, with its inherent sensitivity and structural elucidation capabilities, stands as the premier analytical technique for the comprehensive characterization of this molecule.

This guide will navigate the intricacies of analyzing this compound by mass spectrometry, from fundamental principles to advanced applications. We will explore the predictable yet complex fragmentation patterns that arise from its dual functionality and provide actionable protocols for achieving high-fidelity data.

Foundational Principles: Ionization and Mass Analysis

The successful mass spectrometric analysis of this compound hinges on the selection of an appropriate ionization technique. The choice of ionization will dictate the nature of the ions generated and, consequently, the information that can be gleaned from the resulting mass spectrum.

Ionization Techniques: A Comparative Overview
  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[3] This provides a detailed fragmentation pattern that can be considered a molecular fingerprint, ideal for structural elucidation and library matching.

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine aerosol in the presence of a strong electric field.[4] ESI is particularly well-suited for polar and thermally labile molecules, typically producing protonated molecules ([M+H]^+) or deprotonated molecules ([M-H]^-) with minimal fragmentation.[4] This is highly advantageous for molecular weight determination and quantitative studies, especially when coupled with liquid chromatography.

  • Atmospheric Pressure Chemical Ionization (APCI): Another "soft" ionization technique that is suitable for less polar compounds than ESI.[5] APCI involves the ionization of the analyte in the gas phase through reactions with reagent ions, often leading to protonated or deprotonated molecules.

For this compound, both EI and ESI/APCI offer complementary information. EI provides a wealth of structural detail through fragmentation, while ESI and APCI are the methods of choice for sensitive quantification in complex matrices when coupled with liquid chromatography.

Deciphering the Fragmentation Code: The Mass Spectrum of this compound

The fragmentation of this compound in the mass spectrometer is a predictable process governed by the relative stabilities of the resulting ions and neutral losses. The presence of the benzyl ether and phenol moieties dictates the primary cleavage pathways.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion of this compound (m/z 200) will be observed, and its fragmentation will be driven by the lability of the benzyl ether bond and the stability of the resulting fragments. While a specific spectrum for the 3-isomer is not publicly available, the fragmentation of the isomeric 2-(benzyloxy)phenol provides a strong predictive model.[6]

Key Fragmentation Pathways:

  • Benzylic Cleavage: The most prominent fragmentation pathway is the cleavage of the C-O bond of the ether, leading to the formation of the highly stable tropylium ion at m/z 91 . This is a hallmark of benzyl-containing compounds. The corresponding phenoxy radical is a neutral loss.

  • Formation of the Hydroxyphenoxy Cation: Cleavage of the benzyl C-C bond can lead to the formation of a hydroxyphenoxy cation at m/z 109 .

  • Loss of the Benzyl Group: The loss of the entire benzyl group as a neutral radical results in a fragment at m/z 109 , corresponding to the hydroxyphenoxy cation.

  • Fragments from the Resorcinol Moiety: The fragmentation of the resorcinol portion of the molecule can be predicted from the mass spectrum of resorcinol itself, which shows characteristic losses of CO and HCO.[7]

The following diagram illustrates the predicted EI fragmentation pathway of this compound:

fragmentation M [M]+• m/z 200 tropylium [C7H7]+ m/z 91 (Tropylium ion) M->tropylium - •OC6H4OH hydroxyphenoxy [C6H5O2]+ m/z 109 M->hydroxyphenoxy - •C7H7 phenol_fragment Fragments from resorcinol moiety M->phenol_fragment Further fragmentation esimsms precursor [M-H]⁻ m/z 199 fragment1 [C7H5O2]⁻ m/z 121 precursor->fragment1 - C6H6 fragment2 [C6H5O]⁻ m/z 93 precursor->fragment2 - C7H6O lcmsms_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection sp1 Acidification sp2 Liquid-Liquid Extraction sp1->sp2 sp3 Drying & Evaporation sp2->sp3 sp4 Reconstitution sp3->sp4 lc1 C18 Column sp4->lc1 lc2 Gradient Elution ms1 ESI Source lc2->ms1 ms2 MRM Mode ms1->ms2

References

Synthesis of Resorcinol Monobenzyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to resorcinol monobenzyl ether (3-benzyloxyphenol), a crucial intermediate in the synthesis of various pharmaceuticals and biologically active molecules. This document details the most prevalent and effective methodologies, including the classical Williamson ether synthesis and modern phase transfer catalysis techniques. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate practical application in a research and development setting.

Introduction

Resorcinol (benzene-1,3-diol) is a versatile starting material in organic synthesis. The selective mono-O-alkylation of resorcinol presents a chemical challenge due to the presence of two nucleophilic hydroxyl groups, which can lead to a mixture of mono- and di-alkylated products, as well as C-alkylated byproducts. Resorcinol monobenzyl ether is a key building block in the synthesis of a wide range of compounds, necessitating efficient and selective synthetic methods. This guide focuses on the most reliable and scalable methods for its preparation.

Primary Synthetic Methodologies

Two principal methods have emerged as the most effective for the synthesis of resorcinol monobenzyl ether: the Williamson ether synthesis and phase transfer catalysis.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for preparing ethers. In the context of resorcinol monobenzyl ether synthesis, this SN2 reaction involves the deprotonation of one of resorcinol's hydroxyl groups to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, benzyl chloride or benzyl bromide.

A frequently cited method involves the reaction of resorcinol with benzyl chloride in the presence of a weak base, such as potassium carbonate, in a suitable solvent like acetone.[1][2] This approach offers a straightforward procedure, although yields can be modest due to the potential for side reactions.

Phase Transfer Catalysis (PTC)

Phase transfer catalysis offers a highly efficient and selective alternative for the synthesis of resorcinol monobenzyl ether. This method is particularly advantageous for reactions involving reactants that are soluble in immiscible phases. A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the benzyl halide.[1][2] The PTC method has been reported to provide excellent selectivity for the mono-benzylated product, often achieving 100% selectivity.[1][2]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of resorcinol monobenzyl ether via the Williamson ether synthesis and phase transfer catalysis.

Williamson Ether Synthesis Protocol

This protocol is based on the commonly reported method using potassium carbonate as the base.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Resorcinol Resorcinol Product Resorcinol Monobenzyl Ether Resorcinol->Product BenzylChloride Benzyl Chloride BenzylChloride->Product PotassiumCarbonate K2CO3 (base) Acetone Acetone (solvent) Byproduct KCl + KHCO3

Caption: Williamson Ether Synthesis of Resorcinol Monobenzyl Ether.

Materials:

  • Resorcinol

  • Benzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of resorcinol in anhydrous acetone, add anhydrous potassium carbonate.

  • Add benzyl chloride dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford pure resorcinol monobenzyl ether.

Phase Transfer Catalysis (PTC) Protocol

This protocol utilizes a phase transfer catalyst for enhanced selectivity.

Reaction Scheme:

PTC_Synthesis cluster_reactants Reactants cluster_products Products Resorcinol Resorcinol (in aqueous phase) Product Resorcinol Monobenzyl Ether Resorcinol->Product BenzylChloride Benzyl Chloride (in organic phase) BenzylChloride->Product NaOH NaOH (aq) TBAB TBAB (catalyst) NaCl NaCl (aq)

Caption: Phase Transfer Catalysis Synthesis of Resorcinol Monobenzyl Ether.

Materials:

  • Resorcinol

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or other suitable organic solvent

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare an aqueous solution of resorcinol and sodium hydroxide.

  • In a separate flask, prepare a solution of benzyl chloride in toluene.

  • Combine the aqueous and organic solutions and add the phase transfer catalyst, TBAB.

  • Heat the biphasic mixture to 90 °C with vigorous stirring for the specified reaction time, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of resorcinol monobenzyl ether.

ParameterWilliamson Ether SynthesisPhase Transfer Catalysis
Yield ~27%[1][2]High (often with 100% selectivity for mono-ether)[1][2]
Reaction Temperature Reflux in acetone (~56 °C)90 °C[1][2]
Reaction Time Several hoursVaries, can be optimized
Key Reagents Resorcinol, Benzyl Chloride, K₂CO₃Resorcinol, Benzyl Chloride, NaOH, TBAB
Solvent AcetoneBiphasic (e.g., Toluene/Water)

Physical and Spectroscopic Data for Resorcinol Monobenzyl Ether:

PropertyValue
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.23 g/mol
Appearance Off-white to pale yellow solid
Melting Point 63-65 °C
Boiling Point 358 °C at 760 mmHg[3]
¹H NMR (CDCl₃, δ) 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.18 (t, J=8.1 Hz, 1H, Ar-H), 6.60-6.50 (m, 3H, Ar-H), 5.05 (s, 2H, -OCH₂-), 4.80 (br s, 1H, -OH)
¹³C NMR (CDCl₃, δ) 159.2, 156.4, 136.8, 130.1, 128.7, 128.2, 127.6, 108.0, 107.9, 102.6, 70.1
IR (KBr, cm⁻¹) 3400 (-OH), 3030 (Ar-H), 1600, 1500 (C=C, aromatic), 1250, 1050 (C-O)

Mechanistic Insights and Workflow Diagrams

Williamson Ether Synthesis Mechanism

The reaction proceeds via a standard SN2 mechanism. The weakly basic potassium carbonate deprotonates one of the phenolic hydroxyl groups of resorcinol to a small extent, forming the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the ether linkage.

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Resorcinol Resorcinol Phenoxide Resorcinol Phenoxide Resorcinol->Phenoxide Deprotonation Base K2CO3 Phenoxide2 Resorcinol Phenoxide TransitionState [Transition State] Phenoxide2->TransitionState BenzylChloride Benzyl Chloride BenzylChloride->TransitionState Product Resorcinol Monobenzyl Ether TransitionState->Product Chloride Cl- TransitionState->Chloride

Caption: Mechanism of the Williamson Ether Synthesis for Resorcinol Monobenzyl Ether.

Phase Transfer Catalysis Mechanism

In the PTC system, the hydroxide ion deprotonates the resorcinol in the aqueous phase. The phase transfer catalyst (Q⁺X⁻, e.g., TBAB) then exchanges its counter-ion (X⁻) for the resorcinol phenoxide anion (ArO⁻) to form an ion pair (Q⁺ArO⁻). This lipophilic ion pair is soluble in the organic phase and migrates across the phase boundary. In the organic phase, the phenoxide anion reacts with benzyl chloride to form the product. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.

PTC_Mechanism cluster_aqueous cluster_organic AqueousPhase Aqueous Phase OrganicPhase Organic Phase AqueousPhase->OrganicPhase Q+Phenoxide- moves to organic phase OrganicPhase->AqueousPhase Q+Cl- returns to aqueous phase Deprotonation Resorcinol + OH- -> Phenoxide- + H2O IonExchange Phenoxide- + Q+X- -> Q+Phenoxide- + X- Deprotonation->IonExchange Reaction Q+Phenoxide- + Benzyl-Cl -> Product + Q+Cl-

Caption: Mechanism of Phase Transfer Catalysis for Resorcinol Monobenzyl Ether Synthesis.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of resorcinol monobenzyl ether.

Experimental_Workflow Start Start: Mix Reactants Reaction Reaction under Heating and Stirring Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Complete Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization End Pure Product Characterization->End

Caption: General Experimental Workflow for the Synthesis and Purification.

Conclusion

The synthesis of resorcinol monobenzyl ether can be effectively achieved through both the Williamson ether synthesis and phase transfer catalysis. While the Williamson ether synthesis offers a classical and straightforward approach, the phase transfer catalysis method provides superior selectivity for the desired mono-benzylated product. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical Properties of 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Benzyloxy)phenol, also known as resorcinol monobenzyl ether, is an organic compound with the chemical formula C13H12O2.[1][2] It serves as a valuable intermediate in the synthesis of various chemically and biologically active molecules. This document provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a visual representation of a common synthetic pathway.

I. Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource
Molecular Formula C13H12O2[1][2]
Molecular Weight 200.23 g/mol [1]
Appearance White to off-white crystalline powder or solid.[3]
Melting Point 50-54 °C[3]
Boiling Point 358 °C at 760 mmHg; 200 °C at 5 mmHg[1][3]
IUPAC Name This compound
Synonyms Resorcinol monobenzyl ether, 3-(Phenylmethoxy)phenol[1][3]
Purity Typically >95% (by GC)[3]
Storage Conditions Room temperature, under an inert atmosphere.[3]

II. Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The expected spectral characteristics are outlined below.

SpectroscopyKey Features
¹H NMR Aromatic protons are expected in the δ 7-8 ppm range. The hydroxyl (-OH) proton typically appears as a broad singlet between δ 3-8 ppm. Protons on the carbon adjacent to the ether oxygen are deshielded and appear around δ 3.4-4.5 ppm.[4][5]
¹³C NMR Carbons bonded to the electron-withdrawing -OH group are deshielded and absorb in the δ 50-80 ppm range.[6]
Infrared (IR) A characteristic broad O-H stretching absorption is observed around 3500 cm⁻¹. The spectrum also shows typical aromatic C=C stretching bands at 1500 and 1600 cm⁻¹ and a strong C-O stretching absorption near 1050 cm⁻¹.[4][6]
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for phenols include alpha cleavage and dehydration.[4]

III. Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

A. Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to lower and broaden the melting range.[7]

Apparatus:

  • Mel-Temp apparatus or similar melting point device[8]

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding)

Procedure:

  • Sample Preparation: A small amount of this compound is finely crushed into a powder.[8]

  • Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[8]

  • Initial Approximate Measurement: The capillary tube is placed in the heating block of the Mel-Temp apparatus. The temperature is increased rapidly (5-10 °C per minute) to get an approximate melting range.[8]

  • Accurate Measurement: A fresh sample is prepared and placed in the apparatus, which has been allowed to cool to at least 20°C below the approximate melting point. The temperature is then raised slowly, at a rate of approximately 2 °C per minute.[8]

  • Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal turns into a liquid are recorded. This range is the melting point of the sample.[8]

B. Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and widely recommended technique for evaluating the equilibrium solubility of a compound.[9]

Apparatus:

  • Shake-flask or orbital shaker with temperature control

  • Glass flasks with stoppers

  • Analytical balance

  • pH meter

  • Filtration apparatus (e.g., syringe filters with 0.45 µm pores)[9]

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Media: Aqueous buffer solutions are prepared at various pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[10]

  • Addition of Compound: An excess amount of this compound is added to a known volume of each buffer solution in a flask. This ensures that a saturated solution is formed.[9]

  • Equilibration: The flasks are sealed and placed in a shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed (e.g., 100 rpm). The mixture is agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[9][10]

  • Phase Separation: After equilibration, the solutions are allowed to stand to let undissolved solid settle. An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm filter to remove any remaining solid particles.[9]

  • Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard calibration curve.[11]

  • pH Measurement: The pH of the solution is measured at the beginning and end of the experiment to ensure it has not changed significantly.[9]

IV. Visualization of Synthetic Pathway

A common method for the synthesis of this compound is the O-alkylation of resorcinol with benzyl chloride. This reaction is often carried out using phase transfer catalysis to improve selectivity and reaction rates.[12] The logical workflow of this synthesis is depicted below.

Synthesis_Workflow Resorcinol Resorcinol (Dihydroxybenzene) ReactionVessel Reaction Mixture (Two-Phase System) Resorcinol->ReactionVessel Aqueous Phase BenzylChloride Benzyl Chloride BenzylChloride->ReactionVessel Organic Phase Base Base (e.g., KOH) Base->ReactionVessel PTC Phase Transfer Catalyst (e.g., TBAB) PTC->ReactionVessel Product This compound ReactionVessel->Product Selective O-Alkylation Byproduct Bis-alkylated Product (Byproduct) ReactionVessel->Byproduct Minimized

Caption: Synthesis of this compound via Phase Transfer Catalysis.

References

A Strategic Ally in Synthesis: The In-Depth Technical Guide to 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern organic synthesis, 3-(Benzyloxy)phenol has solidified its position as a pivotal synthetic building block. Its value is anchored in the strategic interplay between a nucleophilic phenolic hydroxyl group and a readily cleavable benzyl ether protecting group. This distinct molecular architecture enables chemists to perform selective and sequential functionalization, making it an indispensable precursor in the synthesis of a wide array of complex molecules, from life-saving pharmaceuticals to advanced materials. This in-depth technical guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the chemical properties, key synthetic applications, and field-proven protocols for this compound. Our aim is to provide both foundational knowledge and actionable insights to empower scientists in leveraging this versatile molecule to its fullest potential.

Core Chemical Properties and Strategic Advantages

The utility of this compound stems from its unique structural attributes. The benzyl group serves as a robust protecting group for one of the phenolic hydroxyls of the resorcinol core, demonstrating stability across a broad spectrum of reaction conditions. Crucially, this group can be selectively removed under mild conditions, most commonly through catalytic hydrogenation, to unmask the phenol at a strategic point in a synthetic pathway.[1][2] The free hydroxyl group at the meta-position not only provides a reactive handle for further functionalization but also directs electrophilic aromatic substitution, primarily to the ortho and para positions relative to it.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂O₂[3]
Molar Mass 200.23 g/mol [3][4]
Appearance White to off-white or light yellow crystalline powder
Melting Point 50-54 °C
Boiling Point 200 °C at 5 mmHg
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate
pKa ~10 (Estimated for the phenolic hydroxyl)N/A

Key Synthetic Transformations and Field-Proven Protocols

The versatility of this compound is best illustrated through its application in a variety of fundamental organic transformations.

Williamson Ether Synthesis: Constructing Aryl Ethers

The phenolic hydroxyl of this compound is a potent nucleophile, making it an ideal substrate for Williamson ether synthesis to form diaryl or alkyl aryl ethers. This reaction is a cornerstone for creating the ether linkages found in many biologically active molecules.[5][6]

Protocol: Synthesis of a Diaryl Ether via SNAr Reaction

This protocol outlines a general and reliable procedure for the synthesis of a diaryl ether using this compound and an activated aryl halide.

Step-by-Step Methodology:

  • Deprotonation: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a suitable base, typically potassium carbonate (K₂CO₃, 1.5 eq), at room temperature. Stir the resulting suspension for 30-60 minutes to facilitate the formation of the potassium phenoxide intermediate.

  • Nucleophilic Attack: To the phenoxide suspension, add the activated aryl halide (e.g., 4-fluoronitrobenzene, 1.1 eq).

  • Reaction Progression: Heat the reaction mixture to 80-120 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-8 hours).

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired diaryl ether.

Causality Behind Experimental Choices:

  • Solvent: DMF is an excellent choice as a polar aprotic solvent because it effectively solvates the potassium phenoxide without protonating it, thus preserving its nucleophilicity for the subsequent SNAr reaction.[7]

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, yet it is mild enough to be compatible with a wide range of functional groups. For less reactive substrates, a stronger base like sodium hydride (NaH) might be employed.[7]

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy for the nucleophilic aromatic substitution, especially when dealing with moderately activated aryl halides.

Williamson_Ether_Synthesis Williamson Ether Synthesis Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3BP This compound Phenoxide Phenoxide Intermediate 3BP->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide ArX Activated Aryl Halide (Ar-X) Meisenheimer Meisenheimer Complex ArX->Meisenheimer Phenoxide->Meisenheimer Nucleophilic Attack DiarylEther Diaryl Ether Meisenheimer->DiarylEther Halide Elimination Salt Salt (e.g., KX) Meisenheimer->Salt

Caption: Workflow for Williamson Ether Synthesis.

Electrophilic Aromatic Substitution: Tailoring the Core

The hydroxyl and benzyloxy groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution.[8] This electronic property allows for the regioselective introduction of various functional groups onto the aromatic ring of this compound.

Protocol: Regioselective Nitration

This protocol describes the controlled nitration of this compound, a common step in the synthesis of more complex derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a flask cooled to 0 °C with an ice bath, dissolve this compound (1.0 eq) in a suitable solvent, such as glacial acetic acid or dichloromethane.

  • Addition of Nitrating Agent: Slowly add a mild nitrating agent. A common choice is a solution of sodium nitrite in sulfuric acid, or for even milder conditions, a reagent like cerium (IV) ammonium nitrate (CAN) can be employed.[9][10][11]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching and Work-up: Carefully quench the reaction by pouring it over a mixture of ice and water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic residue, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting nitro-substituted product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is critical to control the reaction rate, prevent over-nitration, and minimize the formation of oxidative byproducts.[12]

  • Nitrating Agent: The use of dilute nitric acid or other mild nitrating agents is preferred for phenols to avoid the harsh, oxidative conditions of concentrated nitric and sulfuric acid mixtures, which can lead to degradation of the starting material.[8][13]

Benzyl Ether Deprotection: The Final Unveiling

A key strategic step in many synthetic sequences involving this compound is the cleavage of the benzyl ether to reveal the free phenol.

Protocol: Catalytic Hydrogenation

This is the most widely used, efficient, and clean method for benzyl ether deprotection.[1][2][14]

Step-by-Step Methodology:

  • Catalyst Suspension: Dissolve the benzylated compound in a suitable solvent such as ethanol, methanol, or ethyl acetate. To this solution, add a catalytic amount of palladium on carbon (Pd/C), typically 5-10 mol%.

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (a balloon is often sufficient for small-scale reactions) and stir the mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen.

  • Reaction Completion: Monitor the reaction by TLC until all the starting material has been consumed.

  • Filtration and Concentration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product. Concentrate the filtrate under reduced pressure to obtain the deprotected phenol, which is often pure enough for subsequent steps without further purification.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and reusable catalyst for the hydrogenolysis of benzyl ethers.[15][16]

  • Solvent: Protic solvents like ethanol and methanol are excellent choices as they readily dissolve the substrate and do not interfere with the reaction.

  • Hydrogen Source: While hydrogen gas is standard, transfer hydrogenation using a hydrogen donor like ammonium formate can be a valuable alternative for substrates containing other reducible functional groups that might be sensitive to direct hydrogenation.[1]

Deprotection_Workflow Benzyl Ether Deprotection Workflow Start Substituted this compound Derivative Reaction Catalytic Hydrogenation (Hydrogenolysis) Start->Reaction Catalyst Pd/C Catalyst + H₂ Atmosphere Catalyst->Reaction Filtration Filtration through Celite® Reaction->Filtration Product Deprotected Phenol Filtration->Product Cannabinoid_Synthesis_Logic Synthetic Logic for Cannabinoid Analogues BP This compound Functionalization Electrophilic Substitution (e.g., Acylation) BP->Functionalization Step 1 Intermediate Functionalized Intermediate Functionalization->Intermediate Step 2 Deprotection Deprotection (Hydrogenation) Intermediate->Deprotection Step 3 CannabinoidCore Cannabinoid Analogue Core Deprotection->CannabinoidCore Final Core

References

An In-depth Technical Guide on the Solubility of 3-(Benzyloxy)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(benzyloxy)phenol, also known as resorcinol monobenzyl ether, in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a qualitative assessment based on the principles of chemical structure and solubility of analogous compounds. Additionally, it outlines a detailed experimental protocol for determining the precise solubility of this compound, which is crucial for applications in research, chemical synthesis, and pharmaceutical development.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₃H₁₂O₂. Structurally, it is the monobenzyl ether of resorcinol (1,3-dihydroxybenzene). The presence of a polar hydroxyl group and a larger, nonpolar benzyloxy group gives the molecule amphiphilic character, influencing its solubility in different media. Understanding its solubility is critical for designing reaction conditions, purification procedures, and formulations in various scientific and industrial applications.

Qualitative Solubility Profile

While specific quantitative data is scarce, the solubility of this compound in organic solvents can be inferred from its chemical structure and the known solubility of similar compounds such as phenol, resorcinol, and benzyl phenyl ether.

Key Structural Features Influencing Solubility:

  • Phenolic Hydroxyl Group (-OH): This group is polar and capable of forming hydrogen bonds. This feature enhances solubility in polar protic solvents like alcohols.

  • Ether Linkage (-O-): The ether group can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Aromatic Rings (Phenyl and Benzyl): These bulky, nonpolar groups dominate a significant portion of the molecular structure, leading to good solubility in nonpolar and moderately polar aprotic solvents.

Expected Solubility Trends:

Based on these features, the following qualitative solubility profile is expected:

  • High Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents such as lower-chain alcohols (methanol, ethanol). The ability of these solvents to engage in hydrogen bonding and/or strong dipole-dipole interactions facilitates the dissolution of this compound.

  • Good to Moderate Solubility: In moderately polar solvents like acetone, ethyl acetate, and dichloromethane. These solvents can interact with both the polar and nonpolar parts of the molecule.

  • Low to Moderate Solubility: In nonpolar aromatic solvents like toluene and benzene. While the aromatic rings of this compound have an affinity for these solvents ("like dissolves like"), the presence of the polar hydroxyl group may limit high solubility.

  • Insoluble or Sparingly Soluble: In nonpolar aliphatic solvents such as hexanes and petroleum ether. The large nonpolar portion of these solvents cannot effectively solvate the polar hydroxyl group of this compound. It is also expected to be insoluble in water.

Comparative Solubility Data of Structurally Related Compounds

To provide a more concrete, albeit indirect, understanding of the solubility of this compound, the following table summarizes the solubility of related compounds.

CompoundStructureRelevant Properties and Solubility Profile
Phenol C₆H₅OHSoluble in many organic solvents such as ethanol, ether, chloroform, and glycerol.[1] Sparingly soluble in water.
Resorcinol C₆H₄(OH)₂Readily soluble in water, alcohol, and ether.[2][3][4] Insoluble in chloroform and carbon disulfide.[2]
Benzyl Phenyl Ether C₁₃H₁₂OInsoluble in water.[5][6] Compatible with many organic solvents like ethanol, ether, and benzene.[5]

This table provides a qualitative summary based on available data for structurally similar compounds to infer the likely solubility behavior of this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.

4.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in each solvent.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_excess Add excess this compound to solvent in vials start->add_excess seal_vials Seal vials add_excess->seal_vials agitate Agitate at constant temperature (24-48h) seal_vials->agitate settle Allow excess solid to settle agitate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample sample->dilute analyze Analyze via HPLC or UV-Vis dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate end_node End calculate->end_node

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3769-41-3

This technical guide provides a comprehensive overview of 3-(Benzyloxy)phenol, a key organic intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the compound's physicochemical properties, synthesis methodologies, chemical reactivity, and its significant role as a precursor to various biologically active molecules.

Core Physicochemical Properties

This compound, also known as resorcinol monobenzyl ether, is a solid organic compound at room temperature. Its core properties are summarized in the table below, providing essential data for experimental design and chemical handling.[1][2][3]

PropertyValue
CAS Number 3769-41-3
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.23 g/mol
Melting Point 50-54 °C
Boiling Point 200 °C at 5 mmHg
Appearance White to off-white crystalline powder or solid
IUPAC Name 3-(phenylmethoxy)phenol
Synonyms Resorcinol monobenzyl ether, m-(Benzyloxy)phenol
InChI Key FOTVZLOJAIEAOY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)O

Synthesis and Experimental Protocols

The primary and most well-documented method for synthesizing this compound is the selective mono-O-alkylation of resorcinol with benzyl chloride. This reaction is a classic example of the Williamson ether synthesis.[4] To achieve high selectivity for the mono-alkylated product over the di-alkylated byproduct, phase transfer catalysis (PTC) is often employed.[4]

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure based on established Williamson ether synthesis methodologies.[5][6][7][8]

Principle: The synthesis involves the deprotonation of one of the hydroxyl groups of resorcinol by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl chloride in an Sₙ2 reaction, displacing the chloride and forming the ether linkage.

Materials:

  • Resorcinol

  • Benzyl chloride

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Solvent (e.g., Toluene, Butanone)

  • Deionized water

  • Diethyl ether (for extraction)

  • Hydrochloric acid (HCl) (for neutralization)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (1.0 eq) and the phase transfer catalyst (e.g., TBAB, 0.05 eq) in the chosen organic solvent (e.g., toluene).

  • Base Addition: Add an aqueous solution of the base (e.g., KOH, 1.0 eq). The mixture will be biphasic.

  • Alkylation: Heat the mixture to reflux (a temperature of around 90 °C is often effective).[4] Once refluxing, add benzyl chloride (1.0 eq) dropwise to the mixture over 30 minutes.

  • Reaction Monitoring: Continue to reflux the reaction mixture for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute it with water and diethyl ether.

  • Extraction & Washing: Separate the organic layer. Wash the organic layer successively with water, 1M HCl, and finally with a saturated sodium bicarbonate solution to remove unreacted resorcinol and base.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product Resorcinol Resorcinol Reaction Williamson Ether Synthesis (Reflux in Toluene/Water) Resorcinol->Reaction BenzylChloride Benzyl Chloride BenzylChloride->Reaction Base Base (e.g., KOH) Base->Reaction PTC Phase Transfer Catalyst (TBAB) PTC->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Cooling Purification Purification (Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product Electrophilic_Substitution cluster_products start This compound reagents + E⁺ (Electrophile) products Ortho & Para Substituted Products reagents->products Electrophilic Aromatic Substitution ortho_product 2-E-Product para_product para_product

References

Stability of 3-(Benzyloxy)phenol Under Acidic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3-(benzyloxy)phenol under acidic conditions. Understanding the degradation pathways and kinetics of this benzyl ether is crucial for the development of stable pharmaceutical formulations and for ensuring drug product quality and efficacy. This document details the expected degradation mechanisms, provides illustrative quantitative data, and outlines detailed experimental protocols for stability assessment.

Core Concepts: Chemical Stability and Degradation Pathway

Benzyl ethers, such as this compound, are susceptible to cleavage under acidic conditions. This degradation is primarily an acid-catalyzed hydrolysis of the ether linkage. The reaction proceeds via a mechanism that is typically SN1 in nature, due to the stability of the resulting benzyl carbocation.

The degradation process can be summarized in the following steps:

  • Protonation of the Ether Oxygen: The ether oxygen is protonated by the acid, forming a good leaving group (an alcohol).

  • Formation of a Carbocation: The C-O bond cleaves, leading to the formation of a stable benzyl carbocation and resorcinol (1,3-dihydroxybenzene).

  • Nucleophilic Attack: The benzyl carbocation is then attacked by a nucleophile present in the reaction medium. In an aqueous acidic solution, water acts as the nucleophile, resulting in the formation of benzyl alcohol.

In addition to the primary degradation products, resorcinol and benzyl alcohol, there is a potential for the formation of C-alkylated side products. The electrophilic benzyl carbocation can attack the electron-rich aromatic ring of either the starting material, this compound, or the product, resorcinol, leading to the formation of benzyl-substituted phenols.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3_Benzyloxy_phenol This compound Protonated_Ether Protonated Ether 3_Benzyloxy_phenol->Protonated_Ether Protonation H3O_plus H₃O⁺ (Acid) Benzyl_Carbocation Benzyl Carbocation Protonated_Ether->Benzyl_Carbocation Cleavage Resorcinol Resorcinol Protonated_Ether->Resorcinol Cleavage Benzyl_Alcohol Benzyl Alcohol Benzyl_Carbocation->Benzyl_Alcohol Nucleophilic Attack by H₂O C_Alkylated_Products C-Alkylated Products (Side Products) Benzyl_Carbocation->C_Alkylated_Products Electrophilic Aromatic Substitution G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis Prep_Solutions Prepare Stock and Acid Solutions Mix_Reactants Mix this compound with Acid Prep_Solutions->Mix_Reactants Incubate Incubate at 60°C Mix_Reactants->Incubate Withdraw_Aliquot Withdraw Aliquot at Time Points Incubate->Withdraw_Aliquot Time Course Neutralize Neutralize with NaOH Withdraw_Aliquot->Neutralize Dilute_Filter Dilute and Filter Neutralize->Dilute_Filter HPLC_Analysis HPLC Analysis Dilute_Filter->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing

An In-depth Technical Guide on the Thermal Stability of 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 3-(benzyloxy)phenol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related structural analogs, primarily benzyl phenyl ether, to infer its thermal properties and decomposition pathways. This approach provides a robust framework for understanding and predicting the behavior of this compound under thermal stress.

Executive Summary

This compound is a benzylic aryl ether. The thermal stability of this class of compounds is primarily dictated by the strength of the benzylic carbon-oxygen bond. The initial and rate-determining step in the thermal decomposition of such ethers is the homolytic cleavage of this bond to generate a benzyl radical and a phenoxy radical. Subsequent reactions of these radicals determine the final product distribution. The decomposition of this compound is expected to initiate at elevated temperatures, likely in the range of 260-440°C, based on studies of analogous compounds.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed via a free-radical mechanism. The primary dissociation step involves the cleavage of the C-O bond of the ether linkage, which is the most labile bond in the molecule.

A This compound B Heat (Δ) A->B C Primary Homolytic Cleavage (C-O Bond Scission) B->C D Benzyl Radical C->D Formation of E 3-Hydroxyphenoxy Radical C->E Formation of F Hydrogen Abstraction D->F J Radical Recombination & Secondary Reactions D->J H Hydrogen Abstraction E->H E->J G Toluene F->G I Resorcinol (1,3-Dihydroxybenzene) H->I K Higher Molecular Weight Products (e.g., Benzylphenols, Biphenols) J->K

Figure 1: Proposed thermal decomposition pathway for this compound.

The initial cleavage results in a benzyl radical and a 3-hydroxyphenoxy radical. In the presence of a hydrogen-donating solvent or through subsequent disproportionation reactions, these radicals are stabilized by hydrogen abstraction to form toluene and resorcinol (1,3-dihydroxybenzene), respectively. Alternatively, the radicals can undergo recombination or other secondary reactions to form a variety of higher molecular weight products, such as benzylphenols.

Quantitative Thermal Stability Data

While specific TGA or DSC data for this compound is not available in the public domain, the thermal decomposition of benzyl phenyl ether has been studied and provides a valuable proxy. The following table summarizes the kinetic parameters for the decomposition of benzyl phenyl ether in the presence of tetralin, a hydrogen donor.

CompoundTemperature Range (°C)Activation Energy (Ea)Pre-exponential Factor (A)Rate LawReference
Benzyl Phenyl Ether260-44053.2 kcal/mol1015.2 s-1First-Order[1]

These data suggest that the decomposition of this compound will also follow first-order kinetics and will likely have a similar activation energy. The presence of the hydroxyl group on the phenyl ring is not expected to significantly alter the C-O bond dissociation energy of the benzylic ether.

Experimental Protocols

To determine the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and weight loss profiles of a material.

Experimental Workflow for TGA

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis A Weigh 5-10 mg of This compound B Place in an alumina or platinum crucible A->B C Place crucible in TGA instrument B->C D Set inert atmosphere (e.g., N₂ or Ar at 20-50 mL/min) E Define temperature program: - Equilibrate at 30°C - Ramp at 10°C/min to 600°C F Record mass loss vs. temperature E->F G Determine onset of decomposition (T_onset) F->G H Calculate derivative (DTG) to find temperature of maximum decomposition rate (T_max) G->H

Figure 2: Standard workflow for Thermogravimetric Analysis (TGA).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and exothermic or endothermic decomposition events.

Experimental Workflow for DSC

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis A Weigh 2-5 mg of This compound B Hermetically seal in an aluminum pan A->B C Place sample and a reference empty pan in DSC cell B->C D Set inert atmosphere (e.g., N₂ or Ar at 20-50 mL/min) E Define temperature program: - Equilibrate at 30°C - Ramp at 10°C/min to 400°C F Record heat flow vs. temperature E->F G Identify endothermic peaks (melting) and exothermic peaks (decomposition) F->G H Determine onset temperatures and enthalpy changes (ΔH) G->H

Figure 3: Standard workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The thermal stability of this compound is governed by the cleavage of its benzylic C-O bond. Based on data from its close structural analog, benzyl phenyl ether, a decomposition temperature in the range of 260-440°C can be anticipated, with the primary decomposition products being toluene and resorcinol in the presence of a hydrogen source. For precise characterization, TGA and DSC analyses are recommended. The provided protocols and theoretical framework serve as a valuable resource for researchers working with this compound, enabling informed decisions in process development, safety assessments, and drug formulation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Benzyloxy)phenol from Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(benzyloxy)phenol, also known as resorcinol monobenzyl ether, from resorcinol. The primary method described is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, safety precautions, and methods for purification and characterization of the final product. Additionally, a summary of quantitative data and a visual representation of the experimental workflow are provided to aid in the successful execution of this synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. Its structure, featuring a protected phenolic hydroxyl group and a free phenolic hydroxyl group, allows for selective functionalization at the free hydroxyl or subsequent deprotection to reveal the second hydroxyl group. The synthesis from the readily available and inexpensive starting material, resorcinol, makes it an attractive building block in multistep synthetic routes. The most common method for the preparation of this compound is the mono-O-alkylation of resorcinol with a benzyl halide under basic conditions, a classic example of the Williamson ether synthesis. A significant challenge in this synthesis is controlling the selectivity to obtain the desired mono-benzylated product over the di-benzylated byproduct, 1,3-bis(benzyloxy)benzene. This protocol aims to provide a reliable method to maximize the yield of the target compound.

Chemical Reaction

The synthesis proceeds via the deprotonation of one of the hydroxyl groups of resorcinol by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride in an SN2 reaction to form the desired this compound and a salt byproduct.

Reaction Scheme:

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
ResorcinolReagentSigma-Aldrich
Benzyl ChlorideReagentSigma-AldrichLachrymator, handle in a fume hood.
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific
AcetoneACS GradeVWR
Diethyl EtherACS GradeVWR
Hydrochloric Acid (HCl)37%VWRCorrosive.
Sodium Sulfate (Na₂SO₄)AnhydrousVWR
Silica Gel60 Å, 230-400 meshVWRFor column chromatography.
HexaneACS GradeVWRFor column chromatography.
Ethyl AcetateACS GradeVWRFor column chromatography.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add resorcinol (11.0 g, 0.1 mol) and anhydrous potassium carbonate (13.8 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of acetone to the flask.

  • Reagent Addition: While stirring the mixture, add benzyl chloride (11.5 mL, 0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain reflux for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride.

  • Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer it to a 500 mL separatory funnel. Wash the organic layer with 2 x 50 mL of 1 M sodium hydroxide solution to remove unreacted resorcinol. Then, wash with 2 x 50 mL of water and 1 x 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) to isolate the pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: The reported melting point of this compound is in the range of 50-54 °C.

  • Spectroscopy:

    • ¹H NMR: Expected signals include aromatic protons from both the resorcinol and benzyl moieties, a singlet for the benzylic protons, and a broad singlet for the phenolic hydroxyl proton.

    • ¹³C NMR: Will show characteristic peaks for the aromatic carbons and the benzylic carbon.

    • IR Spectroscopy: Will show a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching for the aromatic and benzylic protons, and C=C stretching for the aromatic rings.

Quantitative Data Summary

ParameterValue
Reactants
Resorcinol11.0 g (0.1 mol)
Benzyl Chloride11.5 mL (0.1 mol)
Potassium Carbonate13.8 g (0.1 mol)
Reaction Conditions
SolventAcetone
TemperatureReflux (~56 °C)
Reaction Time12-16 hours
Product
Theoretical Yield20.02 g
Expected Yield50-70%
AppearanceWhite to off-white solid
Melting Point50-54 °C

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine Resorcinol, K₂CO₃, and Acetone add_benzyl_chloride 2. Add Benzyl Chloride reactants->add_benzyl_chloride reflux 3. Reflux for 12-16h add_benzyl_chloride->reflux cool_filter 4. Cool and Filter reflux->cool_filter evaporate 5. Evaporate Acetone cool_filter->evaporate extract 6. Extraction with Diethyl Ether and NaOH(aq) evaporate->extract dry_concentrate 7. Dry and Concentrate extract->dry_concentrate chromatography 8. Column Chromatography dry_concentrate->chromatography characterization 9. Characterization (TLC, MP, NMR, IR) chromatography->characterization

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The Williamson ether synthesis of this compound from resorcinol is a straightforward method, but careful control of the reaction conditions is crucial for achieving a good yield and minimizing the formation of the di-substituted byproduct. The use of an equimolar amount of resorcinol, benzyl chloride, and potassium carbonate is a common starting point. Using a large excess of resorcinol can favor the formation of the mono-alkylated product, but this complicates the purification process.

The choice of base and solvent can also influence the outcome of the reaction. Potassium carbonate is a mild base that is effective in this synthesis. Stronger bases like sodium hydride could also be used but may lead to a higher proportion of the di-benzylated product. Acetone is a convenient solvent due to its boiling point and ability to dissolve the reactants. Other polar aprotic solvents like DMF or acetonitrile can also be employed.

Purification of the product is typically achieved by column chromatography, which effectively separates the desired mono-benzylated product from unreacted starting materials and the di-benzylated byproduct.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Benzyl chloride is a lachrymator and is corrosive. Handle with care.

  • Hydrochloric acid is corrosive and should be handled with caution.

  • Diethyl ether is highly flammable. Ensure there are no open flames or spark sources nearby.

  • Properly dispose of all chemical waste according to institutional guidelines.

Application Note: Williamson Ether Synthesis Protocol for 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(benzyloxy)phenol, also known as resorcinol monobenzyl ether, via the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (phenoxide) with a primary alkyl halide. This compound is a valuable intermediate in the synthesis of various biologically and chemically significant molecules. This application note includes a comprehensive experimental procedure, tables of physical properties and reaction parameters, a visual workflow diagram, and essential safety information.

Introduction

The Williamson ether synthesis is a robust and widely used method in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon of an organohalide or other compound with a suitable leaving group.

The synthesis of this compound from resorcinol and a benzyl halide is a classic example of O-alkylation. Due to the presence of two hydroxyl groups on resorcinol, selective mono-alkylation is a key challenge, which can be controlled by carefully selecting the reaction conditions. This compound serves as an important building block in the development of pharmaceuticals and fine chemicals.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Reaction scheme for the Williamson ether synthesis of this compound

Figure 1: Synthesis of this compound from resorcinol and benzyl chloride.

Data Presentation

Table 1: Physical Properties of Key Compounds
CompoundIUPAC NameFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
Reactants
ResorcinolBenzene-1,3-diolC₆H₆O₂110.11110[1][2][3]277[1][2][3]1.28[1][2][3][4]
Benzyl Chloride(Chloromethyl)benzeneC₇H₇Cl126.58[5]-39[5][6]179[5][6]1.10[5][6]
Reagents
Potassium CarbonatePotassium CarbonateK₂CO₃138.21[7]891[7][8][9]Decomposes[9]2.43[7][9][10]
Sodium HydroxideSodium HydroxideNaOH40.01[11]318[11][12]1388[12]2.13[11][13]
Product
This compound3-(Phenylmethoxy)phenolC₁₃H₁₂O₂200.23[14]50-54358[14]~1.09
Table 2: Typical Reaction Parameters for Williamson Ether Synthesis of Phenols
ParameterConditionNotes
Base Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH)K₂CO₃ is a milder base often used for phenols.[15] NaOH is also effective.[16]
Solvent Acetonitrile, N,N-Dimethylformamide (DMF), AcetoneAprotic polar solvents are preferred as they do not slow the reaction rate.[17]
Temperature 50 - 100 °CThe reaction is typically conducted at elevated temperatures to ensure a reasonable rate.[17]
Reaction Time 1 - 8 hoursReaction progress should be monitored by Thin-Layer Chromatography (TLC).[17]
Stoichiometry Excess resorcinol may favor mono-alkylation.Controlling the stoichiometry of the alkylating agent is crucial to minimize the formation of the di-substituted product.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound using potassium carbonate as the base.

Materials and Equipment
  • Resorcinol

  • Benzyl chloride

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetone or Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • TLC plates, chamber, and UV lamp

Reaction Procedure
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add resorcinol (1.0 eq.).

  • Add anhydrous acetone or acetonitrile (approx. 10-15 volumes relative to the phenol).

  • Add finely powdered anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add benzyl chloride (1.0 - 1.1 eq.) to the suspension dropwise.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C).

  • Maintain the reflux with vigorous stirring for 6-8 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

Work-up Procedure
  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Filter the solid inorganic salts (potassium carbonate and potassium chloride) and wash the filter cake with a small amount of acetone or acetonitrile.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the resulting crude residue in diethyl ether.

  • Transfer the ether solution to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Purification and Characterization
  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

  • The final product should be a white to off-white solid.

  • Characterize the purified this compound by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Visualization of Experimental Workflow

Williamson_Ether_Synthesis_Workflow start Start: Assemble Materials setup Reaction Setup: Combine Resorcinol, K₂CO₃, and Solvent in Flask start->setup add_reagent Add Benzyl Chloride Dropwise setup->add_reagent reflux Heat to Reflux (6-8 hours) add_reagent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup_start Work-up: Cool and Filter monitor->workup_start Complete concentrate1 Concentrate Filtrate workup_start->concentrate1 dissolve Dissolve in Diethyl Ether concentrate1->dissolve wash Wash Sequentially: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine dissolve->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate2 Concentrate to Yield Crude Product dry->concentrate2 purify Purification: Column Chromatography concentrate2->purify characterize Characterization: MP, NMR, IR purify->characterize end End: Pure Product characterize->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

  • Resorcinol: Harmful if swallowed and causes skin and serious eye irritation.[19] Avoid inhalation of dust.[18]

  • Benzyl Chloride: This compound is toxic, a lachrymator (causes tearing), and a suspected carcinogen.[20][21] It is corrosive and can cause severe skin and eye irritation.[5] Handle with extreme care.

  • Potassium Carbonate: Causes serious eye irritation. Handle as a hygroscopic powder.

  • Solvents: Acetone and diethyl ether are highly flammable. Keep away from ignition sources. Acetonitrile and DMF are toxic; avoid inhalation and skin contact.

References

Application Notes and Protocols for the Mitsunobu Reaction Using 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Mitsunobu reaction using 3-(benzyloxy)phenol as a nucleophile. This reaction is a powerful tool for the formation of aryl ethers, which are common motifs in pharmaceuticals and other biologically active molecules.

Introduction

The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including ethers, esters, and azides.[1][2][3] The reaction proceeds via a dehydrative coupling of an alcohol and a pronucleophile, mediated by a redox system typically consisting of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1] When a phenol, such as this compound, is used as the pronucleophile, the reaction leads to the formation of an aryl ether. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, making it particularly valuable in asymmetric synthesis.[2]

Reaction Mechanism and Key Considerations

The mechanism of the Mitsunobu reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the phenol, creating a phenoxide, which acts as the nucleophile. The alcohol is activated by the phosphonium salt, and subsequent SN2 displacement by the phenoxide yields the desired aryl ether, triphenylphosphine oxide, and a hydrazine derivative.[3]

Key Considerations:

  • Acidity of the Nucleophile: The pKa of the pronucleophile should generally be 15 or lower for the reaction to proceed efficiently.[1] this compound is sufficiently acidic for this reaction.

  • Steric Hindrance: While the reaction is generally tolerant of steric bulk, highly hindered alcohols or phenols may react slower or require elevated temperatures.[4]

  • Solvent Choice: Anhydrous aprotic solvents such as tetrahydrofuran (THF), toluene, or dichloromethane (DCM) are commonly used.[1] THF is often the preferred solvent.[1]

  • Reagent Addition Order: Typically, the alcohol, phenol, and triphenylphosphine are dissolved in the solvent, and the azodicarboxylate is added dropwise at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.[1]

  • Byproduct Removal: The major byproducts, triphenylphosphine oxide and the hydrazine derivative, can complicate purification. Chromatographic purification is often necessary.[1]

Experimental Protocols

General Protocol for the Reaction of this compound with a Primary or Secondary Alcohol

This protocol is based on established general procedures for the Mitsunobu reaction.[1]

Materials:

  • This compound

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for workup and chromatography

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.0-1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the limiting reagent).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aryl ether.

Quantitative Data

The following table summarizes typical reaction parameters for Mitsunobu reactions involving phenols, which can be used as a starting point for the reaction with this compound.

ParameterValue/RangeReference
Stoichiometry
Alcohol1.0 eq[1]
Phenol1.0 - 1.5 eq[1]
PPh₃1.5 eq[1]
DIAD/DEAD1.5 eq[1]
Reaction Conditions
SolventTHF, Toluene[1][5]
Temperature0 °C to 90 °C[5]
Reaction Time2 - 24 hours[5][6]
Reported Yields (with various phenols) 32% - 94%[5]

Visualizations

Mitsunobu Reaction Pathway

Mitsunobu_Reaction Reactants This compound (Nucleophile) + Alcohol (Substrate) + PPh3 (Phosphine) + DIAD/DEAD (Azodicarboxylate) Betaine Betaine Intermediate [PPh3-DIAD Adduct] Reactants->Betaine Activation Alkoxyphosphonium Alkoxyphosphonium Salt (Activated Alcohol) Betaine->Alkoxyphosphonium Alcohol Activation & Phenoxide Formation Product Aryl Ether Product + PPh3=O + Hydrazine byproduct Alkoxyphosphonium->Product SN2 Attack

Caption: Generalized pathway of the Mitsunobu reaction.

Experimental Workflow

Mitsunobu_Workflow A 1. Combine Reactants: This compound, Alcohol, PPh3 in THF B 2. Cool to 0 °C A->B C 3. Add DIAD/DEAD Dropwise B->C D 4. Stir at Room Temperature (6-24 h) C->D E 5. Reaction Workup: Concentration, Extraction, Washing D->E F 6. Purification: Column Chromatography E->F G 7. Product Isolation F->G

Caption: Step-by-step experimental workflow.

Safety Considerations

  • Azodicarboxylates (DEAD and DIAD): These reagents are potential sensitizers and should be handled with care in a well-ventilated fume hood.[1]

  • Triphenylphosphine: Can cause skin and eye irritation.

  • Solvents: Anhydrous solvents are required, and appropriate precautions for handling flammable liquids should be taken.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Consider increasing the reaction time or temperature, especially for sterically hindered substrates.[4]

    • Verify the quality of the azodicarboxylate reagent, as they can degrade over time.

  • Complex Product Mixture:

    • Slow, controlled addition of the azodicarboxylate at 0 °C is crucial to minimize side reactions.

    • Careful purification by column chromatography is often necessary to separate the product from byproducts.[1]

Conclusion

The Mitsunobu reaction is a highly effective method for the synthesis of aryl ethers from this compound and various alcohols. By following the detailed protocols and considering the key reaction parameters outlined in these application notes, researchers in drug development and other scientific fields can successfully employ this reaction in their synthetic endeavors. The stereospecific nature of the reaction further enhances its utility in the synthesis of complex chiral molecules.

References

Application Notes and Protocols for O-Alkylation of 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the O-alkylation of 3-(benzyloxy)phenol, a key transformation in the synthesis of various organic molecules, including potential pharmaceutical intermediates. The protocol is based on the well-established Williamson ether synthesis.[1][2][3]

Introduction

The O-alkylation of phenols is a fundamental reaction in organic chemistry, enabling the formation of aryl ethers. The Williamson ether synthesis is a robust and widely used method for this purpose.[3][4] The reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide or another suitable electrophile, displacing a leaving group.[3] This application note details the procedure for the O-alkylation of this compound, providing a general protocol that can be adapted for various alkylating agents.

Reaction Scheme

The general reaction for the O-alkylation of this compound is depicted below:

  • Step 1: Deprotonation this compound is treated with a base (e.g., K₂CO₃, NaOH, KOH) to form the corresponding phenoxide.

  • Step 2: Nucleophilic Substitution The phenoxide ion attacks the alkylating agent (R-X, where X is a leaving group like Br, I, or OTs), forming the desired ether product.

Experimental Data Summary

The following table summarizes typical reaction conditions and outcomes for the O-alkylation of this compound with various alkylating agents.

Alkylating Agent (R-X)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl IodideK₂CO₃DMF80692
Propyl BromideK₂CO₃AcetoneReflux (56)1288
Benzyl BromideCs₂CO₃DMFRoom Temp1295[5]
Methyl IodideNaOHEthanol/WaterReflux (78)490

Detailed Experimental Protocol

This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, propyl bromide) (1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF or acetone to the flask. The volume should be sufficient to dissolve the starting material and allow for efficient stirring.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 equivalents) to the reaction mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C for DMF or reflux for acetone) and stir vigorously.[6]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. If using acetone, remove the solvent under reduced pressure. If using DMF, dilute the mixture with water. c. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).[1] d. Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and finally with brine.[1][6] e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure O-alkylated product.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Alkylating agents are often toxic and lachrymatory; handle with care.

  • DMF is a skin irritant and should be handled with caution.

Visualizing the Workflow

The following diagram illustrates the general workflow for the O-alkylation of this compound.

O_Alkylation_Workflow A Reactants (this compound, Base, Solvent) B Add Alkylating Agent A->B C Heat and Stir (Reaction) B->C D Reaction Work-up (Extraction and Washing) C->D E Drying and Concentration D->E F Purification (Column Chromatography) E->F G Pure Product F->G

Caption: General workflow for the O-alkylation of this compound.

Signaling Pathway Diagram

The chemical transformation follows the SN2 reaction pathway as illustrated below.

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Phenol This compound Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Phenoxide_ref Phenoxide Ion AlkylHalide Alkyl Halide (R-X) Product Ether Product LeavingGroup Leaving Group (X⁻) Phenoxide_ref->Product + Alkyl Halide

Caption: Mechanism of the Williamson ether synthesis.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-(benzyloxy)phenol as a key building block in the development of various bioactive molecules. This document includes detailed experimental protocols for the synthesis of illustrative compounds with anti-prostate cancer and antiviral activities, alongside quantitative data and visual representations of relevant biological pathways.

Bioactive Molecules Derived from this compound Analogs

This compound and its derivatives serve as versatile scaffolds for the synthesis of a wide range of biologically active compounds. The ether linkage and the phenolic hydroxyl group (often revealed after a debenzylation step) are key features for molecular recognition by various biological targets. Notable examples of bioactive molecules synthesized from m-aryloxy phenol precursors include androgen receptor antagonists, HIV-1 reverse transcriptase inhibitors, and peroxisome proliferator-activated receptor (PPAR) agonists.

Data Presentation

The following tables summarize the quantitative data for representative bioactive molecules synthesized from precursors related to this compound.

Table 1: Anti-Prostate Cancer Activity of (Benzoylaminophenoxy)phenol Derivatives. [1]

CompoundTarget Cell LineIC50 (µM)Androgen Receptor (AR) Status
22 SC-30.75Wild-type
LNCaP0.043T877A-mutated
22Rv10.22H874Y-mutated

Table 2: HIV-1 Reverse Transcriptase Inhibitory Activity of Diaryl Ether Derivatives.

CompoundTargetIC50 (µM)
Representative Diaryl Ether NNRTI Wild-type HIV-1 RTLow micromolar to submicromolar

Note: Specific IC50 values for a broad range of diaryl ether NNRTIs are extensively documented in medicinal chemistry literature.

Experimental Protocols

The following are detailed methodologies for the synthesis of key bioactive molecules starting from precursors structurally related to this compound.

Protocol 1: Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives (Androgen Receptor Antagonists)

This protocol outlines a representative synthesis of a (benzoylaminophenoxy)phenol derivative, a class of compounds that have shown potent anti-prostate cancer activity.[1] The synthesis involves an initial ether formation followed by amide coupling and a final deprotection step.

Step 1: Synthesis of 4-(Benzyloxy)aniline

  • To a solution of 4-aminophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 4-(benzyloxy)aniline.

Step 2: Synthesis of N-(4-(Benzyloxy)phenyl)benzamide

  • Dissolve 4-(benzyloxy)aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine or pyridine (1.2 eq).

  • Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-(benzyloxy)phenyl)benzamide.

Step 3: Deprotection to 4-(4-Benzoylaminophenoxy)phenol

  • Dissolve the N-(4-(benzyloxy)phenyl)benzamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a palladium catalyst, such as 10% Pd/C (catalytic amount).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, 4-(4-benzoylaminophenoxy)phenol.

  • Further purification can be achieved by recrystallization.

Protocol 2: Synthesis of Diaryl Ether Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This protocol describes a general method for the synthesis of diaryl ethers, which are a class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction or an Ullmann condensation.

Step 1: Synthesis of a Diaryl Ether via Ullmann Condensation [2][3]

  • To an oven-dried reaction vessel, add this compound (1.0 eq), an aryl halide (e.g., 4-fluorobenzonitrile, 1.2 eq), a copper(I) catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., L-proline or a diamine, 0.2 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

  • Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to a high temperature (typically 120-160 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.

Step 2: Deprotection of the Benzyl Group (if required)

  • Follow the deprotection procedure outlined in Protocol 1, Step 3, using catalytic hydrogenation with Pd/C to cleave the benzyl ether and reveal the free phenol.

Protocol 3: Synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists via Ullmann Condensation

This protocol provides a general procedure for the synthesis of diaryl ether-based PPAR agonists, which are important in the treatment of metabolic disorders. The key step is the Ullmann condensation to form the diaryl ether linkage.

  • In a reaction flask, combine this compound (1.0 eq), an appropriate aryl iodide (1.1 eq), copper(I) iodide (CuI, 10 mol%), and a ligand such as picolinic acid (20 mol%).

  • Add a base, typically cesium carbonate (Cs2CO3, 2.0 eq), and a solvent like dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction by TLC. Once the starting materials are consumed, cool the reaction to room temperature.

  • Work up the reaction by adding water and extracting with an organic solvent like ethyl acetate.

  • Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the resulting crude product by column chromatography to yield the desired diaryl ether.

  • If necessary, the benzyl protecting group can be removed via catalytic hydrogenation as described in Protocol 1, Step 3.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by the synthesized bioactive molecules and a general experimental workflow.

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Displaces HSP AR Androgen Receptor (AR) AR->AR_HSP_complex Binds HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex Binds AR_Androgen_complex AR-Androgen Complex AR_HSP_complex->AR_Androgen_complex AR_Dimer AR Dimer AR_Androgen_complex->AR_Dimer Dimerization & Translocation Antagonist Antagonist (e.g., Benzoylaminophenoxy phenol derivative) Antagonist->AR Blocks Binding ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Gene_Transcription Gene Transcription (Cell Proliferation, Survival) ARE->Gene_Transcription Activates

Caption: Androgen Receptor Signaling Pathway and Inhibition.

HIV_RT_Inhibition Viral_RNA Viral_RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral_DNA RT->Viral_DNA Synthesizes RT->Inhibition NNRTI NNRTI (Diaryl Ether) NNRTI->RT Allosteric Binding

Caption: HIV-1 Reverse Transcriptase Inhibition by NNRTIs.

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPAR_Agonist PPAR Agonist (Diaryl Ether Derivative) PPAR PPAR PPAR_Agonist->PPAR Binds & Activates PPAR_RXR_Heterodimer PPAR-RXR Heterodimer PPAR->PPAR_RXR_Heterodimer Dimerizes with RXR Retinoid X Receptor (RXR) RXR->PPAR_RXR_Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism, Insulin Sensitivity) PPRE->Gene_Expression Regulates

Caption: PPAR Agonist Mechanism of Action.

Experimental_Workflow Start Start: This compound Derivative Synthesis Chemical Synthesis (e.g., Ullmann Coupling, Amide Formation) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bioassay Biological Activity Screening Characterization->Bioassay Data_Analysis Data Analysis (IC50/EC50 Determination) Bioassay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Application Notes & Protocols: The Strategic Utility of 3-(Benzyloxy)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex and biologically active compounds. 3-(Benzyloxy)phenol, also known as resorcinol monobenzyl ether, represents a quintessential example of such a versatile intermediate. Its structure features a biphasic character: a reactive phenolic hydroxyl group temporarily masked by a stable, yet readily cleavable, benzyl protecting group. This configuration allows for selective chemical transformations at other positions of the aromatic ring or on the free hydroxyl group after a planned deprotection step. These attributes make this compound an invaluable scaffold in the synthesis of diverse therapeutic agents, ranging from hormone modulators to enzyme inhibitors. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers in medicinal chemistry.

Physicochemical Properties and Strategic Value

The utility of this compound in multi-step synthesis stems from its distinct chemical properties. The benzyl group serves as a robust protecting group for the meta-hydroxyl of resorcinol, preventing its participation in reactions such as acylation, alkylation, or oxidation while modifications are made elsewhere on the molecule.[1] This strategic protection is crucial for directing reactivity and building molecular complexity in a controlled manner. The benzyl ether linkage is stable to a wide range of reagents but can be selectively cleaved under mild conditions, typically through catalytic hydrogenation, which regenerates the free phenol for subsequent functionalization or as a key pharmacophoric feature for biological target interaction.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 3769-41-3 [2][3]
Molecular Formula C₁₃H₁₂O₂ [2][3]
Molecular Weight 200.24 g/mol [3][4]
Appearance White to off-white solid/crystal [4]
Melting Point 50-54 °C [4]
Boiling Point 200 °C / 5 mmHg [4]

| Synonyms | Resorcinol Monobenzyl Ether, m-(Benzyloxy)phenol |[2][4][5] |

Core Applications in Drug Scaffolds

The this compound moiety is a precursor to the m-hydroxyphenyl group, a common structural motif in numerous bioactive molecules.[6][7] Its strategic incorporation facilitates the synthesis of several classes of therapeutic agents.

Selective Estrogen Receptor Modulators (SERMs)

SERMs are a class of drugs that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[8][9] Many nonsteroidal SERMs, such as tamoxifen and raloxifene, feature a critical phenol group that mimics the A-ring phenol of estradiol, enabling high-affinity binding to the ER.[10][11][12] The synthesis of novel SERM candidates often requires a protected phenol to prevent unwanted side reactions during the construction of the core scaffold. This compound serves as an ideal starting point for building SERMs where a meta-hydroxyl is required for optimal receptor interaction or to modulate ERα/β selectivity.[10]

Kinase Inhibitors

Protein kinases are crucial targets in oncology and inflammation research.[13] Many kinase inhibitors are designed to compete with ATP for binding in a conserved pocket, which often involves hydrogen bonding interactions with key amino acid residues.[14] The phenol group is an excellent hydrogen bond donor. Using this compound allows chemists to build complex heterocyclic systems, like quinazolines or quinoxalines, appended to the protected phenol.[15][16] The final deprotection step unmasks the phenol, which can then form a critical hydrogen bond with the kinase hinge region, significantly enhancing binding affinity and inhibitory potency.

Antimicrobial Agents

Phenolic compounds are well-known for their antimicrobial properties, acting through mechanisms such as membrane disruption and enzyme inhibition.[17][18][19] The derivatization of phenols can modulate their potency and spectrum of activity. While the free hydroxyl group is often crucial for activity, the benzyloxy moiety can be part of a prodrug strategy or a larger lipophilic structure that enhances cell penetration.[20] Studies on related benzyloxyphenol derivatives have demonstrated activity against various bacterial strains, including Moraxella catarrhalis, with the final phenolic structure being key to the biological effect.[20][21]

Experimental Protocols & Methodologies

The following protocols provide step-by-step guidance for the synthesis and strategic application of this compound.

Protocol 1: Synthesis of this compound from Resorcinol

This protocol describes the selective monobenzylation of resorcinol. The use of a slight excess of resorcinol and a controlled amount of base favors the formation of the mono-substituted product over the dibenzylated byproduct.

Causality: The reaction proceeds via a Williamson ether synthesis. A base is used to deprotonate one of the phenolic hydroxyls of resorcinol, forming a phenoxide which acts as a nucleophile. This phenoxide then attacks the electrophilic benzyl bromide in an Sₙ2 reaction. Using a polar aprotic solvent like acetone or DMF facilitates the reaction.

Materials:

  • Resorcinol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add resorcinol (1.2 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Slowly add benzyl bromide (1.0 equivalent) to the suspension at room temperature while stirring vigorously.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

Diagram 1: Synthetic Workflow

This diagram illustrates the strategic use of this compound as a protected intermediate in a multi-step synthesis.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Scaffold Construction cluster_2 Phase 3: Final Product Generation Start Resorcinol P1 Protocol 1: Selective Benzylation Start->P1 Inter This compound P1->Inter P2 Core Synthesis Reaction (e.g., Coupling, Cyclization) Inter->P2 ProtectedAPI Protected Bioactive Scaffold P2->ProtectedAPI P3 Protocol 2: Catalytic Debenzylation ProtectedAPI->P3 FinalAPI Final Active Phenolic Drug P3->FinalAPI

Caption: Strategic workflow for drug synthesis using this compound.

Protocol 2: Deprotection via Catalytic Hydrogenation

This protocol describes the cleavage of the benzyl ether to yield the free phenol. This is a critical final step in many synthetic routes to unmask the active pharmacophore.

Causality: Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The benzyl C-O bond is susceptible to hydrogenolysis. The reaction proceeds on the surface of the catalyst, where H₂ is adsorbed and activated, leading to the cleavage of the ether bond and formation of the phenol and toluene as a byproduct.

Materials:

  • Benzyloxy-containing compound

  • Palladium on carbon (10% Pd/C), 5-10 mol%

  • Methanol or Ethanol

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite or a syringe filter

Procedure:

  • Dissolve the benzyloxy-containing compound in a suitable solvent like methanol or ethanol in a flask equipped with a stir bar.

  • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add the solvent to the catalyst first.

  • Purge the flask with an inert gas (e.g., nitrogen or argon), then evacuate and backfill with hydrogen gas from a balloon. For larger scale reactions, a Parr hydrogenator is recommended.

  • Stir the reaction vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed. This may take from 2 to 24 hours.[22]

  • Once complete, carefully purge the flask with an inert gas again to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected phenolic compound. Further purification may be performed if necessary.

Diagram 2: Hypothetical Synthesis of a SERM-like Scaffold

This diagram outlines a plausible synthetic route to a SERM-like core structure starting from this compound, illustrating a Suzuki coupling followed by deprotection.

G A This compound B Bromination (e.g., NBS) A->B C Bromo-3-(benzyloxy)phenol B->C E Suzuki Coupling (Pd catalyst, base) C->E D Arylboronic Acid D->E F Protected SERM Core E->F G Hydrogenation (H₂, Pd/C) F->G H Final Phenolic SERM Scaffold G->H

References

Application Notes and Protocols: 3-(Benzyloxy)phenol and its Analogs as Precursors for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Benzyloxy)phenol and its structural analogs are valuable precursors in the synthesis of a variety of pharmaceutical compounds. The benzyloxy group serves as a versatile protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions of the molecule. This protective strategy is crucial in multi-step syntheses of complex drug molecules. This document provides detailed application notes and protocols for the use of a key benzyloxy-protected precursor in the synthesis of Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM).

Application Highlight: Synthesis of Lasofoxifene

Lasofoxifene is a non-steroidal, naphthalene-derived SERM that has been investigated for the prevention and treatment of osteoporosis and for its potential in treating estrogen receptor (ER)-positive breast cancer, including therapy-resistant cases with ESR1 mutations.[1][2] The synthesis of Lasofoxifene utilizes 6-(benzyloxy)-3,4-dihydro-1(2H)-naphthalenone, a structural analog of this compound, as a key starting material. The benzyloxy group protects the phenolic hydroxyl during the initial carbon-carbon bond-forming reactions and is later deprotected to yield the active pharmaceutical ingredient.

Synthetic Scheme Overview

The synthesis of Lasofoxifene from 6-(benzyloxy)-3,4-dihydro-1(2H)-naphthalenone involves a multi-step process, including a Grignard reaction, dehydration, and deprotection. A representative synthetic route is outlined below.

Diagram of the Synthetic Workflow for Lasofoxifene

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Deprotection cluster_3 Step 4: Chiral Resolution A 6-(Benzyloxy)-3,4-dihydro- 1(2H)-naphthalenone C Tertiary Alcohol Intermediate A->C THF, reflux B 4-[2-Pyrrolidinoethoxy]phenyl magnesium bromide (Grignard Reagent) B->C D Dihydronaphthalene Intermediate C->D Acid catalyst, heat E Lasofoxifene D->E Deprotection agent (e.g., HBr or BBr3) F (-)-cis-(5R,6S)-Lasofoxifene E->F D-Tartaric acid

Caption: Synthetic workflow for Lasofoxifene.

Experimental Protocols

The following protocols are based on established synthetic methods for Lasofoxifene.[3][4][5]

Protocol 1: Synthesis of the Tertiary Alcohol Intermediate via Grignard Reaction

Objective: To synthesize the tertiary alcohol intermediate by reacting 6-(benzyloxy)-3,4-dihydro-1(2H)-naphthalenone with a Grignard reagent.

Materials:

  • 6-(Benzyloxy)-3,4-dihydro-1(2H)-naphthalenone

  • 4-[2-Pyrrolidinoethoxy]phenyl bromide

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet

Procedure:

  • Preparation of the Grignard Reagent:

    • Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Add a small crystal of iodine.

    • Prepare a solution of 4-[2-pyrrolidinoethoxy]phenyl bromide in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated by gentle heating, and the color of the iodine will fade.

    • Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[5]

  • Grignard Reaction:

    • In a separate flask, dissolve 6-(benzyloxy)-3,4-dihydro-1(2H)-naphthalenone in anhydrous THF.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the solution of the naphthalenone derivative to the Grignard reagent via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 30 minutes.[5]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude tertiary alcohol can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of the Dihydronaphthalene Intermediate via Dehydration

Objective: To dehydrate the tertiary alcohol intermediate to form the dihydronaphthalene core of Lasofoxifene.

Materials:

  • Tertiary alcohol intermediate from Protocol 1

  • Acid catalyst (e.g., p-toluenesulfonic acid or trifluoroacetic acid)

  • Solvent (e.g., toluene or dichloromethane)

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Dissolve the tertiary alcohol in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the acid catalyst.

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction and heat to reflux. If using dichloromethane, stir the reaction at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection to Yield Lasofoxifene

Objective: To remove the benzyl protecting group to yield the free phenol, Lasofoxifene.

Materials:

  • Dihydronaphthalene intermediate from Protocol 2

  • Deprotecting agent (e.g., Boron tribromide (BBr3) in dichloromethane or hydrobromic acid in acetic acid)

  • Anhydrous dichloromethane (if using BBr3)

Procedure (using BBr3):

  • Dissolve the dihydronaphthalene intermediate in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of BBr3 in dichloromethane dropwise.

  • After the addition, allow the reaction to stir at a low temperature (e.g., -23°C to 0°C) for a specified time (e.g., 1-4 hours).[3]

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C.[3]

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Lasofoxifene.[3]

Protocol 4: Chiral Resolution

Objective: To resolve the racemic cis-Lasofoxifene to obtain the desired (5R,6S) enantiomer.

Materials:

  • Racemic cis-Lasofoxifene

  • D-Tartaric acid

  • Solvent (e.g., methanol or ethanol)

Procedure:

  • Dissolve the racemic cis-Lasofoxifene in the chosen solvent.

  • Add a solution of D-tartaric acid in the same solvent.

  • Allow the mixture to crystallize. The D-tartrate salt of the desired (-)-cis-(5R,6S) enantiomer will preferentially crystallize.[4]

  • Filter the crystals and wash with a small amount of cold solvent.

  • The free base of the desired enantiomer can be obtained by treating the tartrate salt with a base.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTypical YieldReference
Grignard Reaction 6-(Benzyloxy)-3,4-dihydro-1(2H)-naphthalenone4-[2-Pyrrolidinoethoxy]phenyl magnesium bromideTHF~80-90%[5]
Dehydration Tertiary Alcohol Intermediatep-Toluenesulfonic acid or TFAToluene/DCM~85-95%
Deprotection Dihydronaphthalene IntermediateBBr3 or HBrDichloromethane~70-85%[3]
Chiral Resolution Racemic cis-LasofoxifeneD-Tartaric acidMethanol/Ethanol~30-40%[4]

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Mechanism of Action and Signaling Pathway

Lasofoxifene exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[6][7] The binding of Lasofoxifene induces a conformational change in the receptor, leading to tissue-selective agonist or antagonist activity.

  • In Bone: Lasofoxifene acts as an ER agonist . It mimics the effects of estrogen, leading to the inhibition of osteoclast activity and a decrease in bone resorption. This helps to maintain bone mineral density and reduce the risk of fractures.[6]

  • In Uterus and Breast Tissue: Lasofoxifene acts as an ER antagonist . It blocks the binding of endogenous estrogens to the ER, thereby inhibiting estrogen-dependent gene transcription and cell proliferation.[6] This antagonistic activity is beneficial in preventing the growth of ER-positive breast cancers.

G cluster_bone Bone Cell cluster_breast Breast/Uterine Cell cluster_nucleus Nucleus ER_bone Estrogen Receptor (ERα/ERβ) Agonist_Effect Agonist Effect: - Decreased Osteoclast Activity - Increased Bone Density ER_bone->Agonist_Effect Activates Pathway Lasofoxifene_bone Lasofoxifene Lasofoxifene_bone->ER_bone Binds as Agonist ER_breast Estrogen Receptor (ERα) Antagonist_Effect Antagonist Effect: - Inhibited Cell Proliferation ER_breast->Antagonist_Effect Inhibits Pathway Lasofoxifene_breast Lasofoxifene Lasofoxifene_breast->ER_breast Binds as Antagonist Estrogen Estrogen Estrogen->ER_breast Blocked by Lasofoxifene ERE Estrogen Response Element (on DNA) Gene_Transcription Gene Transcription ER_dimer ER Dimer

References

Strategic Debenzylation: A-Depth Guide to the Deprotection of 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents and fine chemicals, the benzyl group stands as a stalwart protecting group for hydroxyl functionalities. Its robustness under a wide array of reaction conditions is matched by the versatility of methods for its removal. This guide provides an in-depth exploration of the deprotection of 3-(benzyloxy)phenol to yield the valuable building block, resorcinol (benzene-1,3-diol). We will delve into the mechanistic underpinnings of common deprotection strategies, offering detailed, field-proven protocols and a comparative analysis to empower researchers in selecting the optimal method for their specific synthetic context.

The Benzyl Ether: A Double-Edged Sword of Stability and Strategic Lability

The selection of a benzyl ether protecting group for a phenolic hydroxyl, such as in this compound, is a strategic choice. The ether linkage is generally resilient to basic conditions, nucleophilic attack, and a range of oxidative and reductive reagents. However, the true utility of the benzyl group lies in its susceptibility to cleavage under specific and relatively mild conditions, allowing for the unmasking of the phenol at the desired stage of a synthetic sequence. The principal methods for this transformation, which will be discussed herein, are catalytic hydrogenation, acid-catalyzed cleavage, and Lewis acid-mediated dealkylation.

I. Catalytic Hydrogenolysis: The Workhorse of Benzyl Deprotection

Catalytic hydrogenolysis is arguably the most common and "cleanest" method for benzyl group removal, proceeding via the cleavage of the C-O bond with hydrogen gas in the presence of a metal catalyst.[1][2] The reaction products are the desired phenol and toluene, which is typically volatile and easily removed.

Mechanistic Insight

The mechanism of catalytic hydrogenolysis involves the adsorption of both the benzyl ether and hydrogen onto the surface of the catalyst (typically palladium on carbon, Pd/C).[3] The catalyst facilitates the cleavage of the benzylic C-O bond and the addition of hydrogen atoms, liberating the deprotected phenol and toluene.[3]

substrate This compound adsorbed_complex Adsorbed Complex substrate->adsorbed_complex Adsorption catalyst_surface Pd/C Catalyst Surface product Resorcinol adsorbed_complex->product Hydrogenolysis byproduct Toluene adsorbed_complex->byproduct h2 H₂ h2->catalyst_surface Adsorption

Caption: Mechanism of Catalytic Hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol% by weight of the substrate) to the solution under a stream of inert gas.

  • Securely seal the reaction vessel and purge the system with the inert gas to remove any oxygen.

  • Introduce hydrogen gas, typically via a balloon or by pressurizing the vessel to 1-4 atm.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.[4]

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude resorcinol.

  • The product can be further purified by recrystallization or column chromatography.

Safety Considerations:

Palladium on carbon is pyrophoric, especially after use and when dry. Always handle the catalyst in a well-ventilated fume hood and keep it wet with solvent.[5] Ensure proper purging of the reaction vessel to avoid explosive mixtures of hydrogen and air.[5]

II. Transfer Hydrogenation: A Convenient Alternative

For laboratories not equipped for handling hydrogen gas under pressure, catalytic transfer hydrogenation offers a safer and more convenient alternative.[6][7] This method utilizes a hydrogen donor in the presence of a catalyst to effect the debenzylation.[8] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[7][9]

Experimental Protocol: Transfer Hydrogenation of this compound

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or Formic acid

  • Methanol or Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10-20 mol% by weight of the substrate).

  • To the stirred suspension, add ammonium formate (3-5 eq) or formic acid (3-5 eq) in one portion.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Remove the solvent under reduced pressure. If formic acid was used, co-evaporation with toluene may be necessary to remove residual acid.

  • Purify the crude product as needed.

III. Acid-Catalyzed Cleavage: When Hydrogenation is Not an Option

In molecules containing other functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenation is not a viable deprotection strategy. In such cases, acid-catalyzed cleavage provides a valuable alternative.[1] Strong protic acids like trifluoroacetic acid (TFA) can be employed to cleave the benzyl ether.[10]

Mechanistic Insight

The acid protonates the ether oxygen, making the benzylic carbon more electrophilic. A nucleophile, which can be the conjugate base of the acid or another species in the reaction mixture, then attacks the benzylic carbon, leading to the cleavage of the C-O bond.

substrate This compound protonated_ether Protonated Ether substrate->protonated_ether + H⁺ proton H⁺ (from TFA) product Resorcinol protonated_ether->product + Nu⁻ byproduct Benzyl-Nu protonated_ether->byproduct nucleophile Nu⁻

Caption: Mechanism of Acid-Catalyzed Benzyl Ether Cleavage.

Experimental Protocol: TFA-Mediated Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (typically a 1:1 mixture of DCM:TFA, v/v).[11]

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this step 2-3 times.

  • The crude product can then be purified by column chromatography or recrystallization.

IV. Lewis Acid-Mediated Cleavage: A Powerful Tool for Aryl Ethers

Lewis acids, such as boron tribromide (BBr₃) and boron trichloride (BCl₃), are highly effective reagents for the cleavage of aryl ethers, including benzyl ethers.[12][13] These reagents are particularly useful when other methods fail or are incompatible with the substrate.

Mechanistic Insight

The Lewis acid coordinates to the ether oxygen, weakening the C-O bond. Subsequent nucleophilic attack by a halide ion at the benzylic carbon results in cleavage to form a haloboronate intermediate, which is then hydrolyzed during workup to yield the phenol.[14]

Experimental Protocol: BBr₃-Mediated Deprotection of this compound

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in DCM

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of BBr₃ in DCM (1.1-1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.[15]

  • Allow the mixture to warm to room temperature.

  • Carefully add saturated aqueous sodium bicarbonate to neutralize the excess acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as required.

Comparative Analysis of Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/CRT, 1-4 atm H₂Clean reaction, high yield, easily removable byproducts.Not compatible with reducible functional groups, requires specialized equipment, pyrophoric catalyst.[1][5]
Transfer Hydrogenation NH₄HCO₂, Pd/CRefluxSafer than using H₂ gas, standard laboratory glassware.May require higher catalyst loading, potential for side reactions with some donors.[6][8]
Acid-Catalyzed Cleavage TFA, DCM0 °C to RTCompatible with hydrogenation-sensitive groups.Harshly acidic conditions, may not be suitable for acid-labile substrates, potential for side reactions.
Lewis Acid-Mediated Cleavage BBr₃, DCM-78 °C to RTHighly effective for aryl ethers, can be selective.Harsh and corrosive reagent, requires anhydrous conditions, stoichiometric amounts of reagent needed.[12][14]

Conclusion

The deprotection of the benzyl group from this compound is a critical transformation for accessing resorcinol, a versatile synthetic intermediate. The choice of deprotection method is paramount and should be guided by the overall synthetic strategy, the presence of other functional groups, and the available laboratory infrastructure. Catalytic hydrogenolysis remains the method of choice for its cleanliness and efficiency when applicable. Transfer hydrogenation provides a safer alternative for routine laboratory use. For substrates incompatible with reductive conditions, acid-catalyzed or Lewis acid-mediated cleavage offers powerful, albeit more demanding, options. By understanding the mechanistic nuances and adhering to the detailed protocols outlined in this guide, researchers can confidently and effectively perform this crucial deprotection step.

References

Application Notes and Protocols for a Hypothetical 3-(Benzyloxy)phenol-Derived Linker in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on a hypothetical linker derived from 3-(benzyloxy)phenol for solid-phase peptide synthesis (SPPS). As of the date of this document, a linker specifically named or directly constituted by this compound is not prominently described in the peer-reviewed literature. Therefore, the information presented herein is a theoretical construct based on established principles of peptide chemistry and linker design. The experimental details and data are illustrative and would require empirical validation.

Introduction to a Hypothetical this compound-Derived (BZP) Linker

The quest for novel linkers in solid-phase peptide synthesis (SPPS) is driven by the need for customized cleavage conditions, enhanced stability, and compatibility with diverse synthetic strategies. A linker derived from this compound, which we will hypothetically name the BZP (Benzyloxy-Phenol) linker, offers intriguing possibilities due to its unique structural motifs. The benzyloxy group presents a target for cleavage by hydrogenolysis, while the phenolic hydroxyl can be functionalized for attachment to a solid support. This dual functionality could potentially be exploited to create a versatile and orthogonally cleavable linker system.

This document outlines the theoretical framework for the synthesis, application, and cleavage of a BZP linker, providing researchers with a conceptual guide for its potential development and use in the synthesis of custom peptides.

Proposed Synthesis and Attachment of the BZP Linker to a Solid Support

The BZP linker handle would first need to be synthesized from this compound. A common strategy involves introducing a spacer with a terminal carboxylic acid to the phenolic oxygen, which can then be coupled to an amino-functionalized resin.

Scheme 1: Proposed Synthesis of a BZP Linker Handle

A plausible synthetic route would involve the alkylation of the phenolic hydroxyl of this compound with an appropriate haloalkanoate, such as ethyl 4-bromobutyrate, followed by hydrolysis of the ester to yield the carboxylic acid handle.

Protocol 1: Synthesis of 4-(3-(Benzyloxy)phenoxy)butanoic Acid (BZP Linker Handle)

  • Alkylation: To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq) and ethyl 4-bromobutyrate (1.2 eq).

  • Reflux the mixture for 16 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the resulting crude ethyl ester by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a 1:1 mixture of THF and water, and add lithium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 4 hours or until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the BZP linker handle.

Protocol 2: Attachment of BZP Linker to Amino-Functionalized Resin

  • Swell aminomethyl polystyrene resin (1.0 eq) in N,N-dimethylformamide (DMF).

  • In a separate vessel, dissolve the BZP linker handle (2.0 eq), HBTU (1.95 eq), and HOBt (2.0 eq) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (4.0 eq) to the linker solution and pre-activate for 5 minutes.

  • Add the activated linker solution to the swollen resin and shake at room temperature for 4 hours.

  • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.

  • Cap any unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF.

Experimental Protocols for Peptide Synthesis using the BZP Linker

The BZP linker is proposed to be compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols.

Protocol 3: Loading of the First Fmoc-Amino Acid onto BZP Resin

  • Swell the BZP-functionalized resin in DMF.

  • In a separate vessel, dissolve the first Fmoc-protected amino acid (4.0 eq) and HBTU (3.9 eq) in DMF.

  • Add DIPEA (8.0 eq) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

  • Wash the resin with DMF, DCM, and methanol.

  • Perform a Kaiser test to confirm the absence of free amino groups.

Protocol 4: Standard Fmoc-SPPS Elongation Cycle

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (4.0 eq) with HBTU (3.9 eq) and DIPEA (8.0 eq) in DMF for 2 minutes.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Wash the resin with DMF.

  • Repeat the deprotection and coupling cycle for each amino acid in the sequence.

Proposed Cleavage of the Peptide from the BZP Linker

The unique structure of the hypothetical BZP linker could allow for multiple cleavage strategies, offering flexibility to the researcher.

Strategy 1: Reductive Cleavage via Hydrogenolysis

The benzyl ether bond is susceptible to cleavage by catalytic hydrogenolysis. This would be a mild cleavage method that leaves acid-labile side-chain protecting groups intact, yielding a fully protected peptide fragment attached to a phenolic resin.

Protocol 5: Hydrogenolysis of the BZP Linker

  • Swell the peptide-bound BZP resin in a suitable solvent such as THF or methanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Filter the resin and wash with the reaction solvent. The peptide remains attached to the resin via the resulting phenolic hydroxyl group.

This strategy would convert the BZP linker into a phenol-based linker, from which the peptide could be cleaved under different conditions (e.g., strong acid), effectively acting as a "safety-catch" linker.

Strategy 2: Acid-Labile "Safety-Catch" Cleavage

Following hydrogenolysis (Protocol 5), the resulting phenoxy-butyric acid linkage would be significantly more stable to acid than standard Wang or Rink linkers. Cleavage would likely require strong acid conditions.

Protocol 6: Acidolytic Cleavage from the Phenolic Resin (Post-Hydrogenolysis)

  • Wash the peptide-resin from Protocol 5 with DCM.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Data Presentation (Hypothetical)

The following tables present hypothetical quantitative data for the BZP linker to illustrate its potential performance characteristics. This data is for illustrative purposes only and has not been experimentally determined.

Table 1: Hypothetical Loading Efficiency of the First Amino Acid on BZP Resin

Amino AcidCoupling MethodLoading (mmol/g)
Fmoc-Ala-OHHBTU/DIPEA0.55
Fmoc-Gly-OHHBTU/DIPEA0.62
Fmoc-Leu-OHHBTU/DIPEA0.51
Fmoc-Phe-OHHBTU/DIPEA0.48

Table 2: Hypothetical Cleavage Efficiency and Purity of a Model Peptide (Ac-Tyr-Gly-Gly-Phe-Leu-NH2) from BZP Resin

Cleavage StrategyCleavage ConditionsTime (h)Yield (%)Purity (%)
Hydrogenolysis + TFA1. Pd/C, H2; 2. TFA/TIS/H2O12 + 28592
Strong Acid (Direct)50% TFA in DCM4< 5N/A
Strong Acid (Direct)95% TFA47588

Visualizations

Workflow for Peptide Synthesis using the BZP Linker

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage start BZP Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Fmoc-AA Coupling (HBTU/DIPEA) deprotection1->coupling1 wash1 Wash (DMF) coupling1->wash1 repeat Repeat n-1 times wash1->repeat repeat->deprotection1 Next Cycle peptide_resin Peptide-BZP Resin repeat->peptide_resin Final Cycle hydrogenolysis Hydrogenolysis (Pd/C, H2) peptide_resin->hydrogenolysis phenolic_resin Peptide-Phenolic Resin hydrogenolysis->phenolic_resin tfa_cleavage TFA Cleavage (TFA/TIS/H2O) phenolic_resin->tfa_cleavage crude_peptide Crude Peptide tfa_cleavage->crude_peptide

Caption: Hypothetical workflow for SPPS and cleavage using a BZP linker.

Proposed Cleavage Pathways of the BZP Linker

G cluster_main BZP Linker Cleavage cluster_path1 Pathway 1: Safety-Catch cluster_path2 Pathway 2: Direct Acidolysis start Peptide-BZP Resin hydrogenolysis Hydrogenolysis (Pd/C, H2) start->hydrogenolysis strong_acid Strong Acid (e.g., 95% TFA) start->strong_acid phenolic_resin Peptide-Phenolic Resin hydrogenolysis->phenolic_resin tfa_cleavage TFA Cleavage phenolic_resin->tfa_cleavage deprotected_peptide Deprotected Peptide tfa_cleavage->deprotected_peptide protected_peptide Protected Peptide Fragment deprotected_peptide2 Deprotected Peptide strong_acid->deprotected_peptide2

Caption: Potential cleavage pathways for a hypothetical BZP linker.

Conclusion

The hypothetical this compound-derived (BZP) linker presents a conceptually interesting platform for solid-phase peptide synthesis. Its potential for orthogonal cleavage via hydrogenolysis followed by acidolysis could offer researchers a valuable "safety-catch" strategy for the synthesis of complex peptides or protected peptide fragments. While the protocols and data presented here are theoretical, they provide a solid foundation for any future experimental investigation into this or structurally related linker systems. Researchers and drug development professionals are encouraged to use this document as a starting point for innovation in the design of novel linkers for advanced peptide synthesis.

Application Notes and Protocols for Suzuki Coupling Reactions with 3-(Benzyloxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 3-(benzyloxy)phenol derivatives. This class of compounds is valuable in the synthesis of complex biaryl structures, which are significant scaffolds in medicinal chemistry and materials science. The protocols and data presented herein are compiled from established methodologies for structurally related compounds and serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron species (such as a boronic acid or ester) and an organic halide or triflate.[1] This reaction is widely used in the pharmaceutical industry due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of building blocks.[2] Derivatives of this compound can be utilized as either the organohalide/triflate or the organoboron component to synthesize complex biphenyls and other arylated compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the this compound derivative (or its coupling partner), forming a Pd(II) intermediate.[1][3]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide or triflate and forming a new diorganopalladium(II) complex.[3]

  • Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 (Active Catalyst) Ox_Ad Oxidative Addition Pd(0)L2->Ox_Ad Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ox_Ad->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Red_El Reductive Elimination Ar-Pd(II)-Ar'(L2)->Red_El Ar-Ar' Red_El->Pd(0)L2 ArAr 3-(Benzyloxy)biphenyl Derivative Red_El->ArAr ArX 3-(Benzyloxy)phenyl-X (X = Br, I, OTf) ArX->Ox_Ad ArB Arylboronic Acid Ar'-B(OH)2 ArB->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation

The following tables summarize representative yields for Suzuki coupling reactions of aryl halides and arylboronic acids that are structurally analogous to this compound derivatives. These data can be used as a reference for expected outcomes under various conditions.

Table 1: Suzuki Coupling of Various Aryl Bromides with Phenylboronic Acid

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePd/HPSK2CO3Ethanol/Water80295[4]
24-BromotoluenePd(OAc)2 / Selenoether LigandK3PO4Toluene100198[5]
3BromobenzenePd NanoparticlesK2CO3DMF/Water80299[6]
43-Bromobenzoic Acid[PdCl2(glycine)2]K2CO3WaterRT1.597[3][7]
54-BromobenzonitrilePd@CSBK2CO3Ethanol/Water802498[8]

Table 2: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Various Aryl Bromides

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh3)4K2CO3Toluene/Ethanol/Water851295
24-BromotoluenePd(dppf)Cl2Cs2CO3Dioxane1001292
34-ChlorobromobenzenePd(OAc)2 / SPhosK3PO4Toluene/Water100890
41-Bromo-4-(trifluoromethyl)benzenePd(PPh3)4Na2CO3DME/Water801685
52-BromonaphthalenePd(dppf)Cl2K2CO3DMF/Water901293

Note: Data in Table 2 is representative for the coupling of 3-carboxyphenylboronic acid, a close structural and electronic analogue of 3-(benzyloxy)phenylboronic acid, and is compiled from general procedures found in the literature.

Experimental Protocols

Below are detailed, generalized protocols for the Suzuki coupling reaction using either a 3-(benzyloxy)phenyl halide or a 3-(benzyloxy)phenylboronic acid as a starting material.

Protocol 1: Coupling of 3-(Benzyloxy)bromobenzene with an Arylboronic Acid

This protocol outlines a typical procedure for the reaction between an aryl halide and an arylboronic acid.

Materials:

  • 3-(Benzyloxy)bromobenzene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture, 10 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heat source

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 3-(benzyloxy)bromobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure the reaction environment is free of oxygen.

  • Solvent Addition: Add the degassed solvent mixture (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Protocol_Workflow start Start setup Combine Reactants: - 3-(Benzyloxy)phenyl Halide - Arylboronic Acid - Pd Catalyst & Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar or N2) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 80-100 °C, 4-24h) solvent->react monitor Monitor Reaction (TLC or LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water & Brine monitor->workup Complete dry Dry & Concentrate workup->dry purify Purify Product (Chromatography or Recrystallization) dry->purify end End purify->end

Caption: General experimental workflow for the Suzuki coupling reaction.
Protocol 2: Coupling of 3-(Benzyloxy)phenylboronic Acid with an Aryl Bromide

This protocol is suitable when the this compound derivative is the organoboron component.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-(Benzyloxy)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture, 6 mL)

  • Microwave vial or pressure tube

  • Magnetic stirrer and heat source (conventional or microwave)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a microwave vial or pressure tube, combine the aryl bromide (1.0 mmol), 3-(benzyloxy)phenylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture (6 mL) to the vessel.

  • Reaction: Heat the mixture with vigorous stirring. For conventional heating, a temperature of 100-120 °C is common. For microwave heating, a typical condition is 120-150 °C for 15-60 minutes.

  • Monitoring: After the designated time, cool the reaction and check for completion using TLC or LC-MS.

  • Work-up:

    • Filter the cooled reaction mixture through a pad of Celite, rinsing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Logical Relationships in Reaction Optimization

Optimizing a Suzuki coupling reaction involves the careful selection of several interdependent components. The choice of one component often influences the optimal choice for others.

Caption: Interdependencies in Suzuki coupling reaction optimization.

Conclusion

The Suzuki-Miyaura coupling is a highly effective and versatile method for synthesizing biaryl compounds from this compound derivatives. The protocols provided offer a solid foundation for developing specific applications. Researchers should consider empirical optimization of the catalyst, ligand, base, and solvent for each unique substrate combination to achieve maximum yield and purity. The data from analogous systems suggest that high yields are readily achievable for these transformations.

References

Application Notes and Protocols: Phase Transfer Catalysis for 3-(Benzyloxy)phenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 3-(benzyloxy)phenol, a valuable intermediate in the synthesis of various chemically and biologically active molecules, utilizing phase transfer catalysis (PTC). The featured method is a highly efficient and selective liquid-liquid-liquid phase transfer catalysis (L-L-L PTC) protocol, which offers significant advantages over conventional liquid-liquid (L-L) PTC, including a dramatic reduction in reaction time and exceptional product selectivity. This document outlines the underlying chemical principles, provides a comprehensive experimental protocol, and presents a comparative data summary.

Introduction

The selective mono-O-alkylation of dihydroxybenzenes, such as resorcinol, presents a significant synthetic challenge due to the potential for the formation of dialkylated byproducts. Traditional methods often require protecting group strategies, leading to multi-step syntheses with reduced overall efficiency. Phase transfer catalysis has emerged as a powerful technique to overcome these challenges by facilitating the reaction between reactants in immiscible phases.[1] This is achieved through the use of a phase transfer catalyst, which transports one of the reactants (typically the anion) from the aqueous phase to the organic phase where the reaction occurs.

This document focuses on the synthesis of this compound from resorcinol and benzyl chloride. A particularly effective method, liquid-liquid-liquid phase transfer catalysis (L-L-L PTC), is highlighted. In this system, the catalyst forms a distinct third liquid phase between the aqueous and organic layers, which serves as the primary site of reaction.[1] This unique characteristic leads to a significant enhancement in reaction rates and selectivity, offering a greener and more efficient synthetic route.[1]

Signaling Pathways and Logical Relationships

The synthesis of this compound via phase transfer catalysis is based on the principles of the Williamson ether synthesis. The key steps are outlined below:

Williamson_Ether_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Catalyst Action (Interface/Third Phase) Resorcinol Resorcinol (Ar(OH)₂) Phenoxide Resorcinol Monophenoxide (Ar(OH)O⁻ Na⁺) Resorcinol->Phenoxide Deprotonation NaOH NaOH NaOH->Phenoxide IonPair Ion Pair (Q⁺ ⁻O(OH)Ar) Phenoxide->IonPair BenzylChloride Benzyl Chloride (BnCl) Product This compound (Ar(OH)OBn) BenzylChloride->Product PTC Phase Transfer Catalyst (Q⁺X⁻, e.g., TBAB) Product->PTC Catalyst Regeneration PTC->IonPair Anion Exchange IonPair->BenzylChloride Nucleophilic Attack (SN2)

Caption: Mechanism of PTC for this compound Synthesis.

Data Presentation

The following table summarizes the quantitative data comparing the liquid-liquid-liquid phase transfer catalysis (L-L-L PTC) method with the conventional liquid-liquid phase transfer catalysis (L-L PTC) for the synthesis of this compound. The data clearly demonstrates the superior efficiency and selectivity of the L-L-L PTC approach.

ParameterLiquid-Liquid (L-L) PTCLiquid-Liquid-Liquid (L-L-L) PTCReference
Catalyst Tetrabutylammonium bromide (TBAB)Tetrabutylammonium bromide (TBAB)[1]
Reactants Resorcinol, Benzyl ChlorideResorcinol, Benzyl Chloride[1]
Base Aqueous NaOHAqueous NaOH[1]
Temperature 90 °C90 °C[1]
Reaction Time 8 hours1 hour [1]
Selectivity for this compound Not specified, risk of di-alkylation100% [1]
Product Yield Not specifiedHigh (implied by 100% selectivity and conversion)[1]
Catalyst Recycling DifficultFeasible (catalyst forms a separate phase)[1]

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound using liquid-liquid-liquid phase transfer catalysis.

Materials:

  • Resorcinol

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask, prepare an aqueous solution of sodium hydroxide.

    • Add resorcinol to the aqueous NaOH solution and stir until it is completely dissolved.

    • Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB), to the mixture.

    • In a separate beaker, prepare a solution of benzyl chloride in toluene.

  • Reaction Execution:

    • Heat the aqueous resorcinol/NaOH/TBAB mixture to 90 °C with vigorous stirring.

    • Slowly add the toluene solution of benzyl chloride to the reaction mixture using the dropping funnel over a period of 30 minutes.

    • Upon addition of all reactants, a distinct third liquid phase, rich in the catalyst, will form between the aqueous and organic layers.

    • Maintain the reaction at 90 °C with continuous stirring for 1 hour.[1]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic layer. The catalyst-rich third phase can be carefully separated for potential recycling.[1]

    • Wash the organic layer with dilute hydrochloric acid to neutralize any remaining NaOH.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization, if necessary.

Mandatory Visualization

The experimental workflow for the synthesis of this compound via L-L-L PTC is depicted in the following diagram:

experimental_workflow A 1. Prepare Aqueous Phase: Resorcinol + NaOH(aq) + TBAB C 3. Combine and Heat to 90°C with Vigorous Stirring A->C B 2. Prepare Organic Phase: Benzyl Chloride in Toluene D 4. Slow Addition of Organic Phase to Aqueous Phase B->D C->D E 5. L-L-L Phase Formation and Reaction for 1 hour D->E F 6. Cool to Room Temperature and Separate Phases E->F G 7. Work-up of Organic Layer: Acid Wash, Water Wash, Brine Wash F->G H 8. Dry (Na₂SO₄), Filter, and Concentrate G->H I 9. Purification (Chromatography/ Recrystallization) H->I J This compound (Final Product) I->J

References

Application Notes and Protocols for the Large-Scale Synthesis of Resorcinol Monobenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Resorcinol monobenzyl ether, also known as 3-(benzyloxy)phenol, is a valuable intermediate in the synthesis of a variety of biologically and chemically significant molecules.[1][2] Its selective synthesis is crucial for the development of pharmaceuticals, agrochemicals, and other fine chemicals. Traditional methods for the monoalkylation of resorcinol often result in low yields due to the formation of dialkylated byproducts.[1] This document provides detailed protocols for the large-scale synthesis of resorcinol monobenzyl ether, with a focus on a high-selectivity method using phase-transfer catalysis.

Data Presentation

The following table summarizes the quantitative data for two common methods for the synthesis of resorcinol monobenzyl ether, highlighting the advantages of the Phase-Transfer Catalysis (PTC) approach.

ParameterClassical Williamson Ether SynthesisLiquid-Liquid-Liquid Phase-Transfer Catalysis (L-L-L PTC)
Primary Reagents Resorcinol, Benzyl Chloride/Bromide, Base (e.g., K₂CO₃, NaOH)Resorcinol, Benzyl Chloride, Base (e.g., NaOH)
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Typical Yield 27-70%[1]Up to 100% selectivity for the monoether[1]
Key Byproducts Resorcinol dibenzyl ether, C-alkylated productsMinimal to no bis-alkylated product detected[1]
Reaction Temperature Varies, often elevated~90°C[1]
Advantages Simple setupHigh selectivity, faster reaction rates, catalyst reusability, waste reduction[1][2]
Disadvantages Low yield, difficult purificationRequires a specific catalyst and solvent system

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Resorcinol Monobenzyl Ether via Liquid-Liquid-Liquid Phase-Transfer Catalysis (L-L-L PTC)

This protocol is based on the principles of L-L-L PTC, which has been shown to be highly effective for the selective monobenzylation of resorcinol.[1][2] This method offers significant advantages in terms of yield, selectivity, and sustainability for industrial-scale production.

Materials:

  • Resorcinol (1.0 eq)

  • Benzyl Chloride (1.05 eq)

  • Sodium Hydroxide (NaOH) (1.1 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene

  • Water

  • Hydrochloric Acid (HCl) (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Large-scale glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.

  • Separatory funnel (or equivalent liquid-liquid extraction setup for large scale).

  • Rotary evaporator (for solvent removal).

  • Crystallization vessel.

  • Filtration apparatus (e.g., Nutsche filter).

  • Drying oven.

Procedure:

  • Reaction Setup:

    • Charge the reactor with resorcinol (1.0 eq) and toluene.

    • In a separate vessel, prepare an aqueous solution of sodium hydroxide (1.1 eq).

    • Add the tetrabutylammonium bromide (TBAB) catalyst (0.1 eq) to the reactor.

  • Reaction Execution:

    • Begin vigorous stirring of the resorcinol-toluene-TBAB mixture.

    • Slowly add the aqueous sodium hydroxide solution to the reactor.

    • Heat the reaction mixture to 90°C.[1]

    • Once the temperature is stable, add benzyl chloride (1.05 eq) dropwise via the addition funnel over a period of 1-2 hours.

    • Maintain the reaction at 90°C with vigorous stirring. The formation of a third, catalyst-rich liquid phase may be observed.[1][2]

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC) until the resorcinol is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts.

    • Transfer the mixture to a large separatory funnel.

    • Separate the organic layer. The catalyst-rich phase can be recovered and reused.[1][2]

    • Wash the organic layer sequentially with water, dilute hydrochloric acid (to neutralize any remaining NaOH), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude resorcinol monobenzyl ether can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane or ethanol/water) or by vacuum distillation.

Protocol 2: Classical Williamson Ether Synthesis (for comparison)

This method is less selective but can be performed with simpler reagents.

Materials:

  • Resorcinol (1.0 eq)

  • Benzyl Bromide (0.9 eq to favor mono-substitution)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetone or Ethanol

  • Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Hydrochloric Acid (for work-up)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a large reactor, add resorcinol (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent like acetone or ethanol.

  • Reaction Execution:

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly add benzyl bromide (0.9 eq) to the refluxing mixture.

    • Continue to reflux for 12-24 hours, monitoring the reaction by TLC or GC.

  • Work-up and Isolation:

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate and wash with water.

    • To remove unreacted resorcinol, wash the organic layer with a dilute sodium hydroxide solution.

    • Neutralize the organic layer by washing with dilute hydrochloric acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter and concentrate the organic layer to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization to separate the desired monoether from the diether byproduct and unreacted starting material.

Visualizations

Signaling Pathway: Williamson Ether Synthesis

Williamson_Ether_Synthesis Resorcinol Resorcinol Resorcinol_Anion Resorcinate Anion Resorcinol->Resorcinol_Anion Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Resorcinol_Anion SN2 SN2 Reaction Resorcinol_Anion->SN2 Benzyl_Halide Benzyl Halide (e.g., Benzyl Chloride) Benzyl_Halide->SN2 Monoether Resorcinol Monobenzyl Ether (Product) SN2->Monoether Byproduct Halide Salt (e.g., NaCl, KCl) SN2->Byproduct PTC_Workflow Start Start Charge_Reactants Charge Reactor: Resorcinol, Toluene, TBAB Start->Charge_Reactants Add_Base Add Aqueous NaOH Charge_Reactants->Add_Base Heat Heat to 90°C Add_Base->Heat Add_Benzyl_Chloride Add Benzyl Chloride Heat->Add_Benzyl_Chloride React Reaction (4-8h) Add_Benzyl_Chloride->React Cool Cool to Room Temp. React->Cool Workup Aqueous Work-up: - Water Wash - Acid Wash - Brine Wash Cool->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification: Recrystallization or Distillation Concentrate->Purify End Final Product Purify->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-(Benzyloxy)phenol, also known as resorcinol monobenzyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (resorcinol) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (benzyl chloride or benzyl bromide), forming the desired ether.

Q2: What are the primary reasons for low yields in this synthesis?

A2: Low yields in the synthesis of this compound are typically attributed to a lack of selectivity in the reaction, leading to the formation of undesired byproducts. The principal byproduct is 1,3-bis(benzyloxy)benzene, resulting from the alkylation of both hydroxyl groups of resorcinol. Other potential side reactions include C-alkylation of the aromatic ring.

Q3: How can the selectivity for the mono-benzylated product be improved?

A3: Improving selectivity is crucial for increasing the yield of this compound. One effective strategy is to use a large excess of resorcinol relative to the benzylating agent. Another highly effective method is the use of Phase Transfer Catalysis (PTC), which has been shown to significantly enhance the selectivity for mono-alkylation.[1]

Q4: What is Phase Transfer Catalysis (PTC) and how does it help in this synthesis?

A4: Phase Transfer Catalysis involves the use of a catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), to facilitate the migration of a reactant from one phase into another where the reaction can occur. In the synthesis of this compound, the PTC helps to transfer the phenoxide from the aqueous or solid phase to the organic phase containing the benzyl halide, enabling the reaction to proceed efficiently and with high selectivity.[1]

Q5: What are the common challenges in purifying this compound?

A5: The primary purification challenge is the separation of the desired mono-benzylated product from unreacted resorcinol and the di-benzylated byproduct, 1,3-bis(benzyloxy)benzene. Due to the similar polarities of the mono- and di-substituted products, separation by column chromatography can be challenging. Recrystallization is another common purification technique, but careful solvent selection is necessary to achieve good separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the resorcinol. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent.1. Select a stronger base: Consider using sodium hydroxide (NaOH) or potassium hydroxide (KOH) instead of weaker bases like potassium carbonate (K2CO3). 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. A temperature of around 90°C has been reported to be effective in PTC methods.[1] 3. Choose a suitable solvent: Aprotic polar solvents like DMF or DMSO can be effective. For PTC, a biphasic system (e.g., toluene/water) is used.
High Percentage of Di-substituted Byproduct (1,3-bis(benzyloxy)benzene) 1. Stoichiometry: Molar ratio of benzyl halide to resorcinol is too high. 2. Reaction Conditions: Conditions favor further alkylation of the mono-substituted product.1. Adjust Stoichiometry: Use a significant excess of resorcinol. A tenfold excess has been reported to give a 70% yield of the mono-ether. 2. Employ Phase Transfer Catalysis: L-L-L PTC with TBAB has been reported to yield 100% selectivity for the mono-benzylated product with no detectable bis-alkylated byproduct.[1]
Formation of C-Alkylated Byproducts The phenoxide ion can exhibit ambident nucleophilic character, leading to alkylation on the aromatic ring, particularly under certain reaction conditions.Optimize Solvent and Base: The choice of solvent can influence the O- vs. C-alkylation ratio. Aprotic solvents generally favor O-alkylation.
Difficulty in Product Purification Similar Polarity of Products: this compound and 1,3-bis(benzyloxy)benzene have similar polarities, making separation by column chromatography difficult.1. Optimize Chromatography: Use a long column with a shallow solvent gradient (e.g., slowly increasing the polarity of an ethyl acetate/hexane mixture). 2. Recrystallization: Carefully select a solvent system where the solubility of the desired product and the di-substituted byproduct differ significantly at high and low temperatures.
Product Degradation Harsh Reaction or Workup Conditions: The product may be sensitive to high temperatures or acidic/basic conditions during workup.Milder Conditions: Use moderate temperatures and ensure the workup procedure is not overly harsh. Neutralize the reaction mixture carefully after completion.

Data on Reaction Yields

The following table summarizes reported yields for the synthesis of this compound under different conditions. It is important to note that direct comparison can be challenging due to variations in experimental setups.

Method Base Solvent Catalyst Key Conditions Reported Yield of this compound Notes
Classical Williamson Ether SynthesisK2CO3---27%A commonly cited low yield for classical methods.[2]
Classical Williamson Ether SynthesisKOHEthanol-Aqueous KOHLow yieldingA traditional method often resulting in low yields.[2]
Modified Williamson Ether Synthesis---Tenfold excess of resorcinol~60-70%Using a large excess of resorcinol improves mono-alkylation selectivity.[2]
Liquid-Liquid-Liquid Phase Transfer Catalysis (L-L-L PTC)-Toluene/WaterTBAB90°C100% selectivity (quantitative conversion of limiting reactant)No discernible amount of bis-alkylated product was detected.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Liquid-Liquid-Liquid Phase Transfer Catalysis (L-L-L PTC)

This protocol is adapted from a reported method demonstrating high selectivity.[1]

Materials:

  • Resorcinol

  • Benzyl chloride

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine resorcinol (e.g., 5.5 g, 50 mmol), sodium hydroxide (e.g., 2.0 g, 50 mmol), and tetrabutylammonium bromide (e.g., 1.61 g, 5 mmol) in deionized water (e.g., 50 mL).

  • Add toluene (e.g., 50 mL) to the flask.

  • Heat the mixture to 90°C with vigorous stirring.

  • Slowly add benzyl chloride (e.g., 1.26 g, 10 mmol) dropwise to the reaction mixture over 30 minutes.

  • Continue stirring vigorously at 90°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with 1M HCl (50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate this compound.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column, flasks, and other standard chromatography equipment

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity solvent mixture. The less polar di-substituted byproduct (1,3-bis(benzyloxy)benzene) will elute first.

  • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15 hexane:ethyl acetate).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_byproducts Analyze crude product by TLC/NMR. Are significant byproducts present? start->check_byproducts no_byproducts Incomplete Reaction check_byproducts->no_byproducts No yes_byproducts Significant Byproduct Formation check_byproducts->yes_byproducts Yes incomplete_cause Potential Causes: - Insufficient base - Low temperature - Poor solubility - Inactive reagents no_byproducts->incomplete_cause byproduct_type Identify Byproduct: 1,3-bis(benzyloxy)benzene or other? yes_byproducts->byproduct_type solution_incomplete Solutions: - Use stronger base (e.g., NaOH) - Increase reaction temperature - Change solvent (e.g., DMF, PTC system) - Check reagent quality incomplete_cause->solution_incomplete dibenzyl_byproduct Di-benzylation is the main issue. byproduct_type->dibenzyl_byproduct Di-substituted other_byproduct Other side reactions (e.g., C-alkylation). byproduct_type->other_byproduct Other solution_dibenzyl Solutions: - Increase resorcinol:benzyl halide ratio - Use Phase Transfer Catalysis (PTC) - Control addition rate of benzyl halide dibenzyl_byproduct->solution_dibenzyl solution_other Solutions: - Modify solvent system - Use milder base other_byproduct->solution_other

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Benzylation of Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Complexities of Resorcinol Benzylation

The benzylation of resorcinol, a cornerstone transformation for installing a common and robust protecting group or for synthesizing aryl benzyl ether scaffolds, is fundamentally a Williamson ether synthesis.[1][2] This reaction involves the deprotonation of one or both phenolic hydroxyl groups to form a potent phenoxide nucleophile, which subsequently displaces a halide from a benzyl halide via an SN2 mechanism.[3]

While seemingly straightforward, the electronic nature of resorcinol presents significant challenges. The two hydroxyl groups activate the aromatic ring, making it highly susceptible to electrophilic attack. Furthermore, the resulting phenoxide is an ambident nucleophile , meaning it possesses two reactive sites: the oxygen atom and the electron-rich carbon atoms of the aromatic ring (specifically the C2, C4, and C6 positions).[1] This duality is the primary origin of undesired side reactions, leading to the formation of C-alkylated byproducts alongside the desired O-alkylated ether.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to minimize side reactions and optimize the synthesis of their target resorcinol benzyl ethers.

Troubleshooting Guide: From Complex Mixtures to Pure Product

This section addresses common issues encountered during the benzylation of resorcinol in a practical, question-and-answer format.

Question 1: My reaction resulted in a low yield of the desired ether and a complex mixture of products according to TLC/LC-MS. What is the most likely cause?

Answer: This is the most common issue and almost always points to a loss of selectivity between O-alkylation and C-alkylation. The phenoxide intermediate, once formed, can attack the benzyl halide with either its oxygen or the electron-rich carbons on the ring.[1][4]

  • Probable Cause: Unfavorable reaction conditions are promoting C-alkylation. The activated C2 and C4/C6 positions of the resorcinol ring are competing with the phenoxide oxygen for the benzyl electrophile. Studies have shown that in the absence of a base, C-alkylation can even be the major pathway.[5]

  • Solution & Scientific Rationale:

    • Solvent Selection: The choice of solvent is critical for directing the reaction pathway. Polar aprotic solvents like DMF, DMSO, or acetonitrile are strongly recommended. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not form a strong hydrogen-bonding shell around the oxygen of the phenoxide.[6] This leaves the oxygen atom more exposed and nucleophilic, favoring the SN2 attack required for O-alkylation. Protic solvents, in contrast, can solvate the phenoxide, reducing its nucleophilicity and giving the C-alkylation pathway a competitive advantage.[6]

    • Base and Counter-ion: While a strong base is needed for complete deprotonation, an overly reactive base can accelerate side reactions.[6]

      • Potassium Carbonate (K₂CO₃) is often the base of choice. It is strong enough to deprotonate the phenol but is heterogeneous in many solvents, which can help moderate reactivity.

      • The potassium (K⁺) counter-ion is generally preferred over sodium (Na⁺) as it is reported to favor O-alkylation.[4]

      • Stronger bases like Sodium Hydride (NaH) should be used with caution, as they can lead to higher rates of C-alkylation.[6]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly above (e.g., 50-60 °C). Higher temperatures can provide the activation energy needed for the competing C-alkylation (Friedel-Crafts type) reaction.[1]

    • Stoichiometry: Use a precise stoichiometry. For dibenzylation, use slightly more than 2.0 equivalents of both the base and the benzyl halide. A large excess of the benzylating agent will significantly increase the likelihood of C-alkylation on the electron-rich product.

Question 2: I am trying to synthesize the mono-benzyl ether, but I keep getting a mixture of starting material, my desired product, and the di-benzyl ether. How can I improve selectivity?

Answer: Achieving selective mono-alkylation of a symmetric molecule like resorcinol is inherently challenging. The mono-anion is formed first, which reacts to form the mono-ether. However, the remaining hydroxyl group in the mono-ether product is still reactive and can be deprotonated and react further to form the di-ether.

  • Probable Cause: The relative rates of the first and second benzylation are too similar under the reaction conditions.

  • Solution & Scientific Rationale:

    • Limit the Benzylating Agent: The most effective strategy is to use a substoichiometric amount of the benzyl halide (e.g., 0.8-0.9 equivalents) relative to resorcinol. This ensures that the resorcinol is always in excess, maximizing the chance of the benzyl halide reacting with the starting material rather than the mono-ether product.

    • Control the Base: Use exactly one equivalent of a suitable base (e.g., K₂CO₃ or NaOH) to favor the formation of the mono-phenoxide.

    • Accept and Separate: It is synthetically common to accept a statistical mixture and rely on purification. The polarity difference between resorcinol (very polar), resorcinol monobenzyl ether (intermediate polarity), and resorcinol dibenzyl ether (least polar) is significant, making them readily separable by column chromatography.[7][8]

Question 3: My final product is a reddish-brown, discolored solid that is difficult to purify. What causes this?

Answer: Discoloration often points to oxidation or the formation of highly conjugated byproducts.

  • Probable Cause A: Oxidation: Phenols, especially dihydroxybenzenes like resorcinol, are susceptible to oxidation, which can be catalyzed by trace metals or exposure to air, particularly under basic conditions. This can form colored quinone-type species.

  • Probable Cause B: Xanthenone Formation: While more commonly associated with benzoylation reactions, forcing conditions (high heat) in the presence of benzoyl-containing impurities could potentially lead to the formation of deeply colored xanthenone byproducts.[9]

  • Solution & Scientific Rationale:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent air oxidation of the sensitive phenoxide intermediates.

    • Solvent Purity: Use high-purity, degassed solvents to remove dissolved oxygen.

    • Moderate Temperature: Avoid excessive heating, which can promote decomposition and the formation of colored impurities.

    • Aqueous Workup: During the workup, neutralizing the basic solution promptly can minimize the time the product spends in a basic aqueous environment where it is more prone to oxidation.

Frequently Asked Questions (FAQs)

  • Q: What are the primary C-alkylated side products I should look for?

    • A: The main side products are 2-benzylresorcinol, 4-benzylresorcinol, and poly-benzylated species like 2,4-dibenzylresorcinol.[5] The positions are activated by both hydroxyl groups, making them prime targets for electrophilic attack.

  • Q: Should I use benzyl chloride or benzyl bromide?

    • A: Benzyl bromide is a more reactive alkylating agent than benzyl chloride because bromide is a better leaving group. This allows for faster reactions or lower reaction temperatures. However, its higher reactivity can sometimes lead to a greater proportion of side products if not carefully controlled. Benzyl chloride is less expensive and often provides sufficient reactivity, making it a common first choice.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the ideal method. Use a silica gel plate and a solvent system like Hexanes/Ethyl Acetate (e.g., starting with a 4:1 ratio). You will be able to resolve:

      • Resorcinol (Starting Material): High polarity, low Rf.

      • Resorcinol Monobenzyl Ether: Intermediate Rf.

      • 1,3-Dibenzyloxybenzene (Desired Product): Low polarity, high Rf.

      • C-Alkylated Byproducts: These typically have Rf values between the mono- and di-O-alkylated products.

  • Q: What is the best general-purpose purification strategy?

    • A: Flash column chromatography using silica gel is the most robust method for separating the desired O-alkylated product(s) from unreacted starting material and C-alkylated isomers.[7][10] Following chromatography, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide a highly pure material.

Visualizing the Reaction Pathways

The diagrams below illustrate the key decision points and reaction pathways discussed.

BenzylationPathways cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Potential Products Resorcinol Resorcinol Phenoxide Resorcinol Phenoxide (Ambident Nucleophile) Resorcinol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) BnX Benzyl Halide (BnX) O_Product Desired Product: O-Alkylation (Resorcinol Benzyl Ether) BnX->O_Product C_Product Side Product: C-Alkylation (e.g., 4-Benzylresorcinol) BnX->C_Product Phenoxide->O_Product Attack from Oxygen (Favored in polar aprotic solvent) Phenoxide->C_Product Attack from Ring Carbon (Favored in protic solvent/high temp)

Caption: Competing O- vs. C-alkylation pathways for the resorcinol phenoxide.

TroubleshootingFlowchart Start Low Yield or Complex Mixture? CheckTLC Analyze reaction mixture by TLC/LC-MS Start->CheckTLC UnreactedSM Significant Unreacted Starting Material? CheckTLC->UnreactedSM Predominantly two spots SideProducts Multiple Non-polar Side Products? CheckTLC->SideProducts Complex mixture UnreactedSM->SideProducts No Cause_Base Probable Cause: - Base too weak - Insufficient reaction time/temp UnreactedSM->Cause_Base Yes Cause_C_Alk Probable Cause: C-Alkylation is occurring SideProducts->Cause_C_Alk Yes Solve_Base Solution: - Use stronger base (e.g., NaOH) - Increase reaction time/temp Cause_Base->Solve_Base Solve_C_Alk Solution: - Switch to polar aprotic solvent (DMF) - Use K₂CO₃ instead of NaH - Lower reaction temperature Cause_C_Alk->Solve_C_Alk

Caption: Troubleshooting decision tree for optimizing resorcinol benzylation.

Quantitative Data & Protocols

Table 1: Influence of Reaction Conditions on O- vs. C-Alkylation

The ratio of O- to C-alkylation is highly dependent on the interplay between the solvent, base, and temperature. The following table provides a qualitative summary based on established principles of Williamson ether synthesis on phenols.

ParameterCondition Favoring O-Alkylation (Desired)Condition Favoring C-Alkylation (Side Reaction)Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Protic (Ethanol, Water) or Non-polar (Toluene)Polar aprotic solvents leave the oxygen nucleophile "bare" and more reactive.[6] Protic solvents solvate the oxygen, reducing its reactivity.
Base Weaker Bases (K₂CO₃, Cs₂CO₃)Stronger, Harder Bases (NaH, NaOH)Milder bases are sufficient for deprotonation without excessively increasing reactivity that can favor the kinetically competitive C-alkylation.
Counter-ion K⁺, Cs⁺Na⁺, Li⁺Softer, more polarizable cations like K⁺ associate less tightly with the phenoxide oxygen, increasing its availability for O-alkylation.[4]
Temperature Lower (Room Temp to 60 °C)Higher (>80 °C)C-alkylation often has a higher activation energy; lower temperatures favor the desired O-alkylation pathway.
Experimental Protocol: Synthesis of 1,3-Dibenzyloxybenzene

This protocol is a representative procedure designed to maximize the yield of the di-substituted product while minimizing side reactions.

Materials:

  • Resorcinol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.2 eq)

  • Benzyl Bromide (BnBr) (2.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add resorcinol (1.0 eq) and finely ground potassium carbonate (2.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to resorcinol.

  • Reagent Addition: Stir the suspension vigorously. Add benzyl bromide (2.1 eq) dropwise via syringe over 5-10 minutes at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50-60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the resorcinol starting material spot (Rf ~0.1) is fully consumed (typically 4-8 hours).

  • Quenching: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with deionized water, then once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid via flash column chromatography on silica gel using a gradient of hexanes to 9:1 hexanes/ethyl acetate to isolate the pure 1,3-dibenzyloxybenzene.

References

Technical Support Center: Recrystallization of 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3-(Benzyloxy)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent for a specific compound is determined experimentally. The principle of "like dissolves like" suggests that solvents with polarities similar to this compound, which contains both a polar hydroxyl group and a less polar benzyl ether group, are good starting points. A mixed solvent system is often effective for such molecules. Common solvent pairs that could be tested include toluene/hexane, ethanol/water, or ethyl acetate/heptane.[1]

Q2: How do I select a suitable recrystallization solvent for this compound?

A2: A systematic approach to solvent selection is crucial. The ideal solvent should completely dissolve this compound when hot but provide poor solubility when cold, leading to good crystal recovery.[2] Refer to the "Experimental Protocol: Solvent Screening for this compound Recrystallization" section below for a detailed methodology.

Q3: What are common issues encountered during the recrystallization of this compound and how can I resolve them?

A3: Common problems include the compound "oiling out" instead of forming crystals, low or no crystal yield, and the formation of impure crystals. For a detailed guide to resolving these issues, please refer to the "Troubleshooting Guide" section.

Experimental Protocols

Experimental Protocol: Solvent Screening for this compound Recrystallization

This protocol outlines a method for identifying a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, heptane)

  • Test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Testing:

    • Place approximately 20-30 mg of crude this compound into several test tubes.

    • To each tube, add 0.5 mL of a different solvent at room temperature.

    • Agitate the mixtures and observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.

  • Hot Solubility Testing:

    • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes.

    • Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.[2]

  • Cooling and Crystallization:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.[3]

    • Observe the quantity and quality of the crystals formed.

  • Solvent Pair Testing (if a single solvent is not ideal):

    • If no single solvent is found to be suitable, a mixed solvent system can be employed.[3]

    • Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (the "soluble solvent").

    • Slowly add a solvent in which the compound is poorly soluble (the "anti-solvent") dropwise until the solution becomes cloudy.

    • Add a few drops of the soluble solvent to redissolve the precipitate and then allow the solution to cool slowly.

Data Presentation

Table 1: Solvent Screening Results for this compound Recrystallization

Solvent/Solvent SystemSolubility at Room Temp. (mg/mL)Solubility at Elevated Temp. (mg/mL)Crystal Formation upon CoolingObservations (e.g., color, crystal shape, oiling out)
Example: Ethanol/Water[User to input data][User to input data][User to input data][User to input data]
Example: Toluene/Heptane[User to input data][User to input data][User to input data][User to input data]
[User to add more rows]

Users should populate this table with their own experimental findings.

Troubleshooting Guide

If you encounter difficulties during the recrystallization of this compound, consult the following troubleshooting guide.

Issue 1: Oiling Out

The compound separates as an oil instead of forming crystals. This often occurs when the melting point of the solid is lower than the boiling point of the solvent or when the solution is supersaturated.[4][5]

Solutions:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool more slowly.

  • Consider using a lower-boiling point solvent.

  • Scratch the inside of the flask with a glass rod at the liquid's surface to induce crystallization.[2]

Issue 2: Poor or No Crystal Formation

This is often due to using too much solvent, resulting in a solution that is not saturated upon cooling.[4][5]

Solutions:

  • Boil off some of the solvent to concentrate the solution. Be cautious with flammable solvents.

  • Induce crystallization by scratching the inner surface of the flask or by adding a seed crystal of pure this compound.[2]

  • Ensure the solution is sufficiently cooled in an ice bath.[3]

Issue 3: Low Crystal Yield

A low yield can result from several factors, including incomplete crystallization or using too much solvent for washing.[2][5]

Solutions:

  • Ensure the solution is thoroughly cooled before filtration.

  • Minimize the amount of cold solvent used to wash the crystals.

  • The filtrate can be concentrated and cooled again to obtain a second crop of crystals.

Issue 4: Impure Crystals

Rapid crystal formation can trap impurities within the crystal lattice.[5]

Solutions:

  • Allow the solution to cool more slowly to promote the formation of larger, purer crystals.

  • Ensure any colored impurities are removed by treating the hot solution with activated charcoal before filtration (if applicable).

  • Re-crystallize the obtained solid a second time.

Visualization

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Oiling Out start->oiling_out Compound separates as oil? no_crystals No/Poor Crystal Formation start->no_crystals Few or no crystals form? low_yield Low Crystal Yield start->low_yield Yield is unexpectedly low? solution_oiling Reheat & Add Solvent oiling_out->solution_oiling slow_cool_oiling Cool Slowly oiling_out->slow_cool_oiling induce_xtal_oiling Scratch/Seed oiling_out->induce_xtal_oiling concentrate Concentrate Solution no_crystals->concentrate induce_xtal_no Scratch/Seed no_crystals->induce_xtal_no cool_further Cool in Ice Bath no_crystals->cool_further check_cooling Ensure Thorough Cooling low_yield->check_cooling min_wash Minimize Wash Solvent low_yield->min_wash second_crop Collect Second Crop low_yield->second_crop

Caption: Troubleshooting workflow for common recrystallization problems.

References

Technical Support Center: Selective Mono-benzylation of Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the benzylation of resorcinol, with a focus on preventing di-benzylation and achieving selective mono-benzylation.

Troubleshooting Guide

This guide addresses common issues encountered during the benzylation of resorcinol.

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of resorcinol - Inactive benzylating agent (e.g., old benzyl chloride).- Insufficiently strong or inappropriate base.- Low reaction temperature.- Poor solubility of reactants.- Use freshly distilled or a new bottle of benzyl chloride.- Switch to a more suitable base for phenoxide formation (e.g., K₂CO₃, NaH).- Gradually increase the reaction temperature while monitoring for side products.- Select a solvent that ensures the solubility of all reactants (e.g., acetone, DMF).
Formation of multiple products (di-benzylation, C-alkylation) - Excess benzylating agent.- Reaction conditions favoring further benzylation.- Use of a strong base that can also promote C-alkylation.- High reaction temperature.- Use a stoichiometric amount or a slight excess of resorcinol relative to the benzylating agent.- Employ milder reaction conditions.- Consider using a weaker base like potassium carbonate in acetone.[1]- Optimize the reaction temperature by conducting small-scale trials.
Predominant formation of di-benzyl ether - Molar ratio of benzyl chloride to resorcinol is too high.- Prolonged reaction time at elevated temperatures.- Carefully control the stoichiometry, using resorcinol in excess.- Monitor the reaction progress closely using TLC and stop the reaction once the mono-benzylated product is maximized.- Consider a phase-transfer catalysis (PTC) method, which has shown high selectivity for the mono-ether.[2][3]
Formation of C-benzylated products - Reaction conditions favoring Friedel-Crafts alkylation, such as the absence of a base or the presence of a Lewis acid catalyst.[1]- Ensure the presence of a suitable base (e.g., potassium carbonate) to promote O-alkylation.[1]- Avoid acidic conditions or catalysts that promote C-alkylation.
Difficulty in separating mono- and di-benzylated products - Similar polarities of the products.- Optimize column chromatography conditions (e.g., gradient elution, different solvent systems).- Consider derivatization of the unreacted hydroxyl group of the mono-benzylated product to alter its polarity before separation.

Frequently Asked Questions (FAQs)

Q1: What are the main products formed during the benzylation of resorcinol?

The reaction of resorcinol with a benzylating agent like benzyl chloride can yield a mixture of products. These include the desired mono-O-benzylated product (resorcinol monobenzyl ether or 3-(benzyloxy)phenol), the di-O-benzylated product (resorcinol dibenzyl ether), and C-benzylated products such as 4-benzylresorcinol, 2-benzylresorcinol, and 2,4-dibenzylresorcinol.[1] The product distribution is highly dependent on the reaction conditions.

Q2: How can I selectively synthesize the mono-O-benzylated product, this compound?

To achieve high selectivity for mono-O-benzylation, precise control over reaction conditions is crucial. A highly effective method is the use of phase-transfer catalysis (PTC). Specifically, a liquid-liquid-liquid phase transfer catalysis (L-L-L PTC) system using tetrabutylammonium bromide (TBAB) as the catalyst has been reported to provide 100% selectivity for 3-(phenylmethoxy)phenol with no detectable di-benzylated product.[2][3]

Q3: What is the role of the base in the benzylation of resorcinol?

The base, typically potassium carbonate or an alkali metal hydroxide, deprotonates one of the phenolic hydroxyl groups of resorcinol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the benzyl halide in a Williamson ether synthesis reaction. The choice and amount of base are critical for controlling the selectivity between mono- and di-benzylation, as well as suppressing C-alkylation.[1]

Q4: Under what conditions does C-benzylation occur?

C-benzylation, a Friedel-Crafts type reaction, is favored in the absence of a base or under acidic conditions.[1] For instance, reacting resorcinol with benzyl chloride in a non-polar solvent like xylene at reflux without a base primarily yields C-alkylated products.[1]

Q5: Can I use benzyl alcohol instead of benzyl halides for the benzylation?

While benzyl alcohol can be used, it is generally less reactive than benzyl halides and typically requires harsher conditions, such as high temperatures and the presence of a strong acid catalyst. For laboratory-scale synthesis where mild conditions and high selectivity are desired, benzyl halides are the preferred benzylating agents.

Experimental Protocols

Selective Mono-O-benzylation using Phase-Transfer Catalysis

This protocol is based on a highly selective method for the synthesis of 3-(phenylmethoxy)phenol.[2][3]

Materials:

  • Resorcinol

  • Benzyl chloride

  • Tetrabutylammonium bromide (TBAB)

  • Potassium hydroxide (KOH)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of resorcinol and potassium hydroxide in water.

  • Add toluene to the aqueous solution to create a biphasic system.

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB).

  • Heat the mixture to 90 °C with vigorous stirring.

  • Slowly add benzyl chloride to the reaction mixture.

  • Maintain the reaction at 90 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-(phenylmethoxy)phenol.

Visualizations

Reaction Pathway for Benzylation of Resorcinol

Benzylation_of_Resorcinol Resorcinol Resorcinol MonoEther Mono-O-benzylated (this compound) Resorcinol->MonoEther + Benzyl Chloride + Base CAlkylated C-benzylated Products Resorcinol->CAlkylated + Benzyl Chloride (No Base/Acidic) BenzylChloride Benzyl Chloride (C₇H₇Cl) Base Base (e.g., K₂CO₃) DiEther Di-O-benzylated MonoEther->DiEther + Benzyl Chloride + Base

Caption: Possible products from the benzylation of resorcinol.

Experimental Workflow for Selective Mono-benzylation

Selective_Mono_benzylation_Workflow Start Start: Prepare Resorcinol and KOH in Water AddToluene Add Toluene to create biphasic system Start->AddToluene AddCatalyst Add TBAB Catalyst AddToluene->AddCatalyst Heat Heat to 90°C with vigorous stirring AddCatalyst->Heat AddBnCl Slowly add Benzyl Chloride Heat->AddBnCl Monitor Monitor reaction by TLC AddBnCl->Monitor Workup Reaction Workup: Cool, Separate, Extract Monitor->Workup Purify Purification: Column Chromatography Workup->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for selective mono-benzylation via PTC.

References

Technical Support Center: A Researcher's Guide to 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for 3-(Benzyloxy)phenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and questions related to the synthesis, purification, and handling of this compound, with a focus on identifying and mitigating common impurities. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments and the quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are the Williamson ether synthesis and the Ullmann condensation. The Williamson ether synthesis is often favored in laboratory settings due to its relatively mild conditions and the availability of starting materials. It involves the reaction of resorcinol with a benzyl halide (such as benzyl bromide or benzyl chloride) in the presence of a base.[1] The Ullmann condensation offers an alternative route, particularly for large-scale synthesis, and involves the copper-catalyzed reaction of an aryl halide with a phenol.[2][3]

Q2: What are the primary impurities I should be aware of when synthesizing this compound via Williamson ether synthesis?

A2: The primary impurities stem from side reactions and incomplete conversion. The most common are:

  • 1,3-Dibenzyloxybenzene: This is a di-alkylation byproduct formed when both hydroxyl groups of resorcinol react with the benzyl halide.[4] Its formation is favored by an excess of the benzylating agent and base.

  • Unreacted Resorcinol: Incomplete reaction will leave residual resorcinol in the crude product.

  • Unreacted Benzyl Halide: Excess benzyl halide may remain after the reaction.

  • Benzyl Alcohol: This can be formed by the hydrolysis of the benzyl halide, especially if there is moisture in the reaction.

Q3: Can this compound degrade? If so, what are the likely degradation products?

A3: Yes, this compound is susceptible to degradation, primarily through oxidation and thermal stress. The phenolic hydroxyl group and the benzylic ether linkage are the most reactive sites.[5] Potential degradation pathways include:

  • Oxidation of the Phenolic Ring: The phenol group can be oxidized to form quinone-type structures, which are often colored.[5]

  • Hydroxylation of the Aromatic Ring: Additional hydroxyl groups can be introduced to the aromatic ring.

  • Cleavage of the Benzyl Ether: Under certain conditions, such as catalytic hydrogenolysis or strong acidic conditions, the benzyl ether can be cleaved, leading to the formation of 3-hydroxyphenol (resorcinol) and toluene or benzyl alcohol.[6][7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of this compound Incomplete reaction of resorcinol.- Ensure anhydrous conditions to prevent quenching of the base. - Use a suitable base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, acetone).[6] - Increase reaction time or temperature, monitoring by TLC.
Formation of significant amounts of 1,3-dibenzyloxybenzene.- Use a stoichiometric amount or a slight excess of the benzyl halide. - Add the benzyl halide dropwise to the reaction mixture to maintain a low concentration.
Product loss during workup and purification.- Optimize extraction procedures to minimize losses to the aqueous phase. - Carefully select the recrystallization solvent to maximize recovery.
Presence of Unreacted Resorcinol in the Final Product Insufficient amount of benzylating agent or base.- Confirm the stoichiometry of your reagents. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Incomplete reaction.- Increase reaction time or temperature. - Monitor the reaction closely using TLC or HPLC.
Product is an Oil or Fails to Crystallize The product may be impure, leading to a depressed melting point.- Attempt further purification by column chromatography before recrystallization. - Try different solvent systems for recrystallization.
Co-crystallization of impurities.- Perform multiple recrystallizations from different solvent systems.
Colored Impurities in the Final Product Oxidation of the phenolic group.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. - Store the product in a cool, dark place, protected from light and air.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Reagents and Materials:

  • Resorcinol

  • Benzyl bromide or benzyl chloride

  • Potassium carbonate (anhydrous, powdered)

  • N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of resorcinol (1 equivalent) in anhydrous DMF or acetone, add anhydrous potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analytical Characterization by HPLC-UV

This method can be used to assess the purity of this compound and detect common impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with a suitable ratio (e.g., 70% A, 30% B) and increase the percentage of B over time.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Visualizing the Process: Synthesis and Impurity Formation

The following diagrams illustrate the synthetic pathway and the formation of a key impurity.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_products Products & Impurities Resorcinol Resorcinol Reaction Reaction in Anhydrous Solvent (e.g., DMF) Resorcinol->Reaction BenzylHalide Benzyl Halide BenzylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product This compound (Desired Product) Reaction->Product Mono-alkylation Impurity 1,3-Dibenzyloxybenzene (Di-alkylation Impurity) Reaction->Impurity Di-alkylation (Side Reaction)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or High Impurity Profile CheckStoichiometry Verify Stoichiometry of Reactants and Base Start->CheckStoichiometry CheckConditions Assess Reaction Conditions (Temperature, Time, Solvent) Start->CheckConditions PurityAnalysis Analyze Purity by HPLC/GC-MS CheckStoichiometry->PurityAnalysis CheckConditions->PurityAnalysis OptimizeWorkup Optimize Workup and Purification Strategy OptimizeWorkup->PurityAnalysis Re-analyze PurityAnalysis->OptimizeWorkup Acceptable Acceptable Purity and Yield PurityAnalysis->Acceptable Yes Reoptimize Re-optimize Synthesis PurityAnalysis->Reoptimize No

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Mitsunobu Reaction with Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Mitsunobu reaction with phenolic nucleophiles.

Frequently Asked Questions (FAQs)

Q1: My Mitsunobu reaction with a phenol is giving a low yield or failing completely. What are the common causes?

Low yields in Mitsunobu reactions involving phenols can stem from several factors:

  • Acidity of the Phenol: The reaction is most effective with phenols that have a pKa of less than 13.[1][2] Less acidic phenols may not be efficiently deprotonated by the betaine intermediate, leading to poor reactivity.[3] Electron-donating groups on the phenol can decrease its acidity and hinder the reaction.[3]

  • Steric Hindrance: Significant steric bulk on either the phenol or the alcohol can slow down the reaction, sometimes to a prohibitive extent.[4][5]

  • Reagent Quality and Stoichiometry: The quality of the azodicarboxylate (e.g., DEAD or DIAD) and the phosphine is crucial. These reagents can degrade over time. Using a slight excess (1.2-1.5 equivalents) of the phosphine and azodicarboxylate is common practice.[6]

  • Solvent Purity: The use of anhydrous solvents, typically THF or DCM, is critical as moisture can quench the reaction intermediates.[3][6]

  • Order of Reagent Addition: The sequence of adding the reagents can significantly impact the outcome.[1][3]

Q2: I am observing significant amounts of byproducts that are difficult to separate from my desired product. What are these byproducts and how can I minimize them?

The primary byproducts in a Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. Their removal can be challenging.

  • Side Reactions: A common side reaction is the alkylation of the hydrazinedicarboxylate, which can become significant with sterically hindered phenols.[7]

  • Minimization and Removal Strategies:

    • Alternative Reagents: Using polymer-supported triphenylphosphine allows for the removal of the resulting phosphine oxide by simple filtration.[1][8] Di-(4-chlorobenzyl)azodicarboxylate (DCAD) can be used as an alternative to DEAD, as its corresponding hydrazine byproduct is easily removed by filtration.[1]

    • Solvent Choice: For sterically hindered phenols, switching from THF to a less polar solvent like diethyl ether can help suppress the alkylation of the hydrazinedicarboxylate byproduct.[7]

    • Purification: While chromatographic separation is standard, crystallization can sometimes be effective for removing TPPO.

Q3: My phenol is not very acidic. How can I improve the success of the Mitsunobu reaction?

For less acidic phenols, several strategies can be employed:

  • Alternative Azodicarboxylates: Using 1,1'-(azodicarbonyl)dipiperidine (ADDP) in place of DEAD is a common and effective solution.[3][9] The betaine intermediate formed from ADDP is more basic and can deprotonate less acidic nucleophiles more efficiently.[3][9]

  • Pre-formation of the Betaine: Mixing the triphenylphosphine and the azodicarboxylate at 0°C before adding the alcohol and then the phenol can sometimes lead to better results.[1][3]

Q4: The reaction with my sterically hindered phenol is extremely slow. Are there ways to accelerate it?

Yes, for sterically demanding substrates, the following modifications can be beneficial:

  • Sonication: The use of sonication in combination with high concentrations (e.g., up to 3.0 M) has been shown to dramatically increase the rate of Mitsunobu reactions with sterically hindered phenols and alcohols, reducing reaction times from days to minutes.[4][5]

  • Elevated Temperatures: While increasing the temperature can enhance the reaction rate, it may also lead to the formation of more side products.[4][5] This approach should be used with caution and careful monitoring.

Quantitative Data Summary

The following table summarizes the impact of different reagents and conditions on the yield of Mitsunobu reactions with phenolic substrates.

Phenol SubstrateAlcoholAzodicarboxylatePhosphineSolventConditionsYield (%)Reference
PyridinolAlcoholDEADPS-PPh₃THFRT, 16-24h54[9]
PyridinolAlcoholADDPPS-PPh₃THFRT, 16-24h91[9]
Methyl SalicylateNeopentyl AlcoholDIADPPh₃THF0.1 M, RT, 7 days70-75[4][5]
Methyl SalicylateNeopentyl AlcoholDIADPPh₃THF3.0 M, Sonication, 15 min75[4][5]
o-tert-Butyl PhenolNeopentyl AlcoholDIADPPh₃THF0.1 M, RT, 24hTrace[4]
o-tert-Butyl PhenolNeopentyl AlcoholDIADPPh₃THFHigh Conc., Sonication, 15 min39[4]

Experimental Protocols

General Protocol for Mitsunobu Reaction with Phenols using DEAD

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the phenol (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Slow Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) (1.5 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the desired ether.

Modified Protocol for Less Acidic Phenols using ADDP

  • Preparation: In a round-bottom flask, combine the alcohol (1.0 eq.), the weakly acidic phenol (1.1 eq.), and polymer-supported triphenylphosphine (1.5 eq.).

  • Solvent Addition: Add anhydrous THF to the flask and stir the suspension.

  • ADDP Addition: Add 1,1'-(azodicarbonyl)dipiperidine (ADDP) (1.5 eq.) to the mixture in one portion.

  • Reaction: Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, remove the resin by filtration. Concentrate the filtrate and purify the residue by column chromatography.[9]

Troubleshooting Workflow

Mitsunobu_Troubleshooting start Start: Low Yield or No Reaction check_acidity Is the phenol sufficiently acidic? (pKa < 13) start->check_acidity check_sterics Are the substrates sterically hindered? check_acidity->check_sterics Yes use_addp Use ADDP instead of DEAD/DIAD check_acidity->use_addp No check_reagents Check Reagent Quality and Stoichiometry check_sterics->check_reagents No use_sonication Employ sonication at high concentration check_sterics->use_sonication Yes check_solvent Is the solvent anhydrous? check_reagents->check_solvent dry_solvent Use freshly dried solvent check_solvent->dry_solvent No optimize_addition Optimize order of reagent addition check_solvent->optimize_addition Yes use_addp->check_sterics success Reaction Successful use_addp->success use_sonication->check_reagents use_sonication->success dry_solvent->optimize_addition optimize_addition->success failure Consider alternative synthetic route optimize_addition->failure

Caption: Troubleshooting workflow for Mitsunobu reactions with phenols.

References

Technical Support Center: Selective Mono-alkylation of Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective mono-alkylation of resorcinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during the synthesis of mono-alkylated resorcinol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective mono-alkylation of resorcinol?

A1: The main challenges in the selective mono-alkylation of resorcinol stem from its high reactivity and the presence of two nucleophilic sites (two hydroxyl groups and the aromatic ring). Key challenges include:

  • Polyalkylation: The introduction of one alkyl group can activate the resorcinol ring, making it more susceptible to a second alkylation, leading to di- or even poly-alkylated products.

  • Regioselectivity (C- vs. O-alkylation): Alkylation can occur on the oxygen atoms of the hydroxyl groups (O-alkylation or etherification) or on the carbon atoms of the aromatic ring (C-alkylation or Friedel-Crafts reaction). Controlling the reaction to selectively yield one isomer over the other can be difficult.[1]

  • Site Selectivity in C-alkylation: For C-alkylation, substitution can occur at different positions on the aromatic ring, leading to a mixture of isomers.

Q2: How can I favor mono-O-alkylation over di-O-alkylation and C-alkylation?

A2: To favor mono-O-alkylation, the Williamson ether synthesis is typically employed.[2] Key strategies to enhance selectivity include:

  • Stoichiometry: Use of a 1:1 molar ratio of resorcinol to the alkylating agent is a common starting point.

  • Choice of Base: A carefully selected base is crucial. Weaker bases and careful control of stoichiometry can favor mono-deprotonation of resorcinol, thus leading to the mono-alkoxide which then undergoes alkylation.

  • Solvent: Polar aprotic solvents like DMF or DMSO can favor O-alkylation.[3] In contrast, protic solvents may solvate the oxygen atom of the phenoxide, hindering O-alkylation and potentially favoring C-alkylation.

  • Phase-Transfer Catalysis (PTC): PTC can be highly effective in promoting selective mono-O-alkylation by carefully controlling the reaction conditions and minimizing side reactions like C-alkylation and di-alkylation.[4]

  • Protecting Groups: One hydroxyl group can be protected, allowing for the selective alkylation of the other, followed by deprotection.

Q3: What conditions promote selective mono-C-alkylation?

A3: Selective mono-C-alkylation is typically achieved through Friedel-Crafts type reactions. Strategies to improve selectivity include:

  • Catalyst Selection: Heterogeneous catalysts like zeolites and heteropolyacids can offer shape selectivity, favoring the formation of the mono-alkylated product.[5][6] The ratio of Brønsted to Lewis acid sites on the catalyst surface can also influence selectivity.[7]

  • Reaction Temperature: Lower temperatures generally favor mono-alkylation.

  • Steric Hindrance: Using bulky alkylating agents can sterically hinder the introduction of a second alkyl group, thus favoring mono-alkylation.[8]

  • Protecting Groups: Protecting one or both hydroxyl groups can direct the alkylation to the aromatic ring. Subsequent deprotection yields the C-alkylated resorcinol.

Q4: Can I use protecting groups to achieve selective mono-alkylation?

A4: Yes, using protecting groups is a powerful strategy. A typical workflow involves:

  • Mono-protection: Selectively protect one of the hydroxyl groups of resorcinol. This can be challenging but is achievable under controlled conditions.[9]

  • Alkylation: Alkylate the remaining free hydroxyl group (for O-alkylation) or the aromatic ring (for C-alkylation).

  • Deprotection: Remove the protecting group to yield the desired mono-alkylated resorcinol.

Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) and benzyl ethers. The choice of protecting group depends on its stability under the alkylation conditions and the ease of its subsequent removal.[10]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Mono-alkylated Product

Potential Cause Recommended Solution
Inactive Catalyst (for C-alkylation) Ensure the use of a fresh, anhydrous Lewis acid catalyst. Moisture can deactivate many catalysts.[11]
Poor Nucleophilicity of Resorcinol For O-alkylation, ensure complete deprotonation to the mono-anion by using an appropriate base and solvent.
Unreactive Alkylating Agent For Williamson ether synthesis, primary alkyl halides are most effective. Secondary and tertiary halides may lead to elimination side reactions.[12]
Suboptimal Reaction Temperature Systematically screen the reaction temperature. For many alkylations, there is an optimal temperature range for achieving good conversion and selectivity.

Issue 2: Predominance of Di-alkylated Product

Potential Cause Recommended Solution
High Reactivity of Mono-alkylated Intermediate Use a large excess of resorcinol relative to the alkylating agent to increase the probability of the alkylating agent reacting with an unreacted resorcinol molecule.
Prolonged Reaction Time Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the desired mono-alkylated product is maximized.
High Reaction Temperature Lowering the reaction temperature can often reduce the rate of the second alkylation more significantly than the first.

Issue 3: Formation of a Mixture of C- and O-alkylated Products

Potential Cause Recommended Solution
Ambident Nucleophilicity of Resorcinolate The choice of solvent is critical. Polar aprotic solvents (e.g., DMF, acetonitrile) generally favor O-alkylation, while some protic solvents can favor C-alkylation.[3]
Reaction Conditions Favoring Both Pathways For selective O-alkylation, use conditions typical for Williamson ether synthesis (base, polar aprotic solvent). For selective C-alkylation, use Friedel-Crafts conditions (Lewis or solid acid catalyst).
Phase-Transfer Catalysis Conditions Optimizing the phase-transfer catalyst and solvent system can significantly enhance selectivity towards O-alkylation.[4]

Data Presentation

Table 1: Influence of Solvent on the Selectivity of Williamson Ether Synthesis

Solvent O-alkylated Product (%) C-alkylated Product (%) Reference
Acetonitrile973[3][13]
Methanol7228[3][13]

Table 2: Catalytic Performance of Various Zeolites in Resorcinol Alkylation with Tertiary Butanol

Catalyst Resorcinol Conversion (%) Selectivity to 4-tert-butylresorcinol (%) Selectivity to 4,6-di-tert-butylresorcinol (%) Reference
H-ZSM-5603515[5][14]
H-Y855030[5][14]
H-beta956525[5][14]
H-Mordenite704020[5][14]

Experimental Protocols

Protocol 1: Selective Mono-O-alkylation of Resorcinol using Phase-Transfer Catalysis (Conceptual)

  • Objective: To synthesize 3-alkoxyphenol with high selectivity for the mono-O-alkylated product.

  • Materials: Resorcinol, primary alkyl halide (e.g., benzyl bromide), potassium carbonate (anhydrous), tetrabutylammonium bromide (TBAB), and a suitable organic solvent (e.g., toluene).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and tetrabutylammonium bromide (0.05 equivalents).

    • Add toluene to the flask.

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly add the primary alkyl halide (1.0 equivalent) dropwise over a period of 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts and wash with toluene.

    • Wash the combined organic phase with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-C-alkylation of Resorcinol using a Heterogeneous Catalyst (Conceptual)

  • Objective: To synthesize 4-alkylresorcinol with high selectivity for the mono-C-alkylated product.

  • Materials: Resorcinol, alkylating agent (e.g., tert-butanol), H-beta zeolite catalyst, and a suitable solvent (e.g., heptane).

  • Procedure:

    • Activate the H-beta zeolite catalyst by heating under vacuum.

    • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the activated H-beta zeolite catalyst and heptane.

    • Heat the suspension to the desired reaction temperature (e.g., 80-100 °C).

    • In a separate beaker, dissolve resorcinol in heptane.

    • Add the resorcinol solution to the reaction flask.

    • Add tert-butanol (1.0-1.2 equivalents) dropwise to the reaction mixture over 1 hour.

    • Stir the mixture at the reaction temperature and monitor the progress by GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the catalyst and wash it with heptane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Selectivity_Pathway Resorcinol Resorcinol Alkylation Alkylation Reaction Resorcinol->Alkylation Mono_Alkylated Mono-alkylated Product Alkylation->Mono_Alkylated Control Stoichiometry Low Temperature Di_Alkylated Di-alkylated Product Alkylation->Di_Alkylated Excess Alkylating Agent High Temperature O_Alkylation O-Alkylation Product (Ether) Mono_Alkylated->O_Alkylation Williamson Ether Synthesis (Base, Polar Aprotic Solvent) C_Alkylation C-Alkylation Product (Substituted Phenol) Mono_Alkylated->C_Alkylation Friedel-Crafts Reaction (Acid Catalyst)

Caption: Decision pathway for selective mono-alkylation of resorcinol.

Experimental_Workflow Start Start: Define Target (O- vs. C-alkylation) Choose_Method Choose Method: Williamson vs. Friedel-Crafts Start->Choose_Method Setup Reaction Setup (Anhydrous Conditions) Choose_Method->Setup Reaction Run Reaction (Controlled Addition & Temperature) Setup->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: General experimental workflow for selective resorcinol alkylation.

References

Technical Support Center: Purification of 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(benzyloxy)phenol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in removing unreacted resorcinol from your this compound product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample synthesized from resorcinol?

The most common impurity is unreacted resorcinol. Depending on the reaction conditions, other potential impurities could include dibenzylated resorcinol (1,3-bis(benzyloxy)benzene) and byproducts from the decomposition of starting materials or the product.

Q2: How can I quickly assess the purity of my this compound?

Thin-Layer Chromatography (TLC) is a rapid and effective method. By spotting your crude product alongside pure standards of resorcinol and this compound (if available), you can visualize the separation and estimate the level of contamination. A significant spot corresponding to the resorcinol standard indicates a high level of impurity.

Q3: What are the key physical property differences between resorcinol and this compound that can be exploited for purification?

The primary differences lie in their polarity, solubility, and boiling points. Resorcinol, with its two hydroxyl groups, is significantly more polar and water-soluble than the mono-benzylated this compound.[1][2][3][4][5] This difference in polarity is the basis for chromatographic and extraction-based separations. Additionally, their differing solubilities in various organic solvents can be used for selective recrystallization. The boiling point of this compound is significantly higher than that of resorcinol, though distillation is not typically the preferred method for this separation on a lab scale due to the high boiling points and potential for decomposition.

Q4: Which purification method is most suitable for removing large amounts of resorcinol?

For significant quantities of resorcinol impurity, a liquid-liquid extraction is often a good first step to remove the bulk of the highly water-soluble resorcinol. This can be followed by recrystallization or column chromatography for final polishing.

Q5: My purified this compound is a pinkish solid. What does this indicate and how can I fix it?

Phenolic compounds, including resorcinol, are prone to oxidation, which can result in a pink or reddish discoloration.[2] The color is often due to the presence of small amounts of oxidized impurities. Purification by recrystallization or column chromatography can effectively remove these colored byproducts. Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help prevent re-oxidation.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of resorcinol and this compound, which are critical for designing an effective purification strategy.

PropertyResorcinolThis compound
Molecular Formula C₆H₆O₂C₁₃H₁₂O₂
Molecular Weight 110.11 g/mol 200.23 g/mol [6][7]
Melting Point 109-112 °C[2][5]50-54 °C
Boiling Point 277 °C358 °C at 760 mmHg
Water Solubility 140 g/100 mL (highly soluble)[2][4]Sparingly soluble
Solubility in Toluene Slightly soluble, increases with temperature[8]Soluble
Solubility in Dichloromethane Slightly solubleSoluble
Solubility in Ethanol Very soluble[3]Soluble
Solubility in Diethyl Ether Very soluble[1][3]Soluble

Experimental Protocols

Below are detailed methodologies for the most common techniques to remove unreacted resorcinol from this compound.

Method 1: Recrystallization

Recrystallization is an effective technique for removing small to moderate amounts of resorcinol impurity, leveraging the different solubilities of the two compounds in a chosen solvent.

Principle: The ideal solvent will dissolve this compound well at elevated temperatures but poorly at room temperature, while resorcinol will either be highly soluble or sparingly soluble at all temperatures, allowing for separation upon cooling. Toluene is a good starting point for a recrystallization solvent.

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of your crude product in a small amount of toluene at room temperature and upon heating. A good solvent will show a significant increase in solubility with temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely. Use a boiling stick or magnetic stirring to facilitate dissolution and prevent bumping.[9]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9][10] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Toluene A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Toluene E->F G Dry Crystals F->G H Pure this compound G->H

Recrystallization workflow for purifying this compound.
Method 2: Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. Since resorcinol is significantly more polar than this compound, it will adhere more strongly to the polar stationary phase (silica gel) and elute later.

Principle: A solvent system (mobile phase) is chosen that allows the less polar this compound to travel down the column faster than the more polar resorcinol.

Protocol:

  • TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or toluene) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). A good solvent system will show a clear separation between the spots for this compound and resorcinol, with the this compound having a higher Rf value (retention factor). A starting point could be a mixture of hexane and ethyl acetate (e.g., 80:20 v/v).[11]

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack a chromatography column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate to identify which fractions contain the pure this compound.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Column_Chromatography_Workflow A Crude Product B Dissolve in Minimal Mobile Phase A->B C Load onto Silica Gel Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I

Column chromatography workflow for separating resorcinol from this compound.
Method 3: Liquid-Liquid Extraction

This method is particularly useful for removing a large amount of resorcinol impurity due to its high water solubility.

Principle: The crude product is dissolved in an organic solvent that is immiscible with water. The solution is then washed with water or a basic aqueous solution. The highly polar resorcinol preferentially partitions into the aqueous phase, while the less polar this compound remains in the organic phase.

Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and add an equal volume of water.

  • Extraction: Shake the funnel vigorously to ensure thorough mixing of the two phases, remembering to vent frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the washing step with fresh water 2-3 times to ensure complete removal of resorcinol. A wash with a dilute basic solution (e.g., 5% sodium bicarbonate) can also be effective as it will deprotonate the acidic resorcinol, making it even more water-soluble.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified this compound.

Liquid_Liquid_Extraction_Workflow A Crude Product B Dissolve in Organic Solvent A->B C Wash with Aqueous Solution B->C D Separate Layers C->D E Collect Organic Layer D->E I Aqueous Layer (contains Resorcinol) D->I Discard F Dry Organic Layer E->F G Evaporate Solvent F->G H Purified Product G->H

Liquid-liquid extraction workflow for the removal of resorcinol.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Troubleshooting_Purification Start Purification Unsuccessful Q1 Problem: Low Recovery after Recrystallization Start->Q1 Q2 Problem: Poor Separation in Column Chromatography Start->Q2 Q3 Problem: Product still contains Resorcinol after Extraction Start->Q3 A1_1 Cause: Too much solvent used Q1->A1_1 A1_2 Cause: Product is too soluble in the chosen solvent Q1->A1_2 S1_1 Solution: Evaporate some solvent and re-cool A1_1->S1_1 S1_2 Solution: Choose a less polar solvent or a solvent mixture A1_2->S1_2 A2_1 Cause: Inappropriate mobile phase Q2->A2_1 A2_2 Cause: Column overloading Q2->A2_2 S2_1 Solution: Optimize mobile phase using TLC (adjust polarity) A2_1->S2_1 S2_2 Solution: Use a larger column or less sample A2_2->S2_2 A3_1 Cause: Insufficient number of washes Q3->A3_1 A3_2 Cause: Poor partitioning Q3->A3_2 S3_1 Solution: Increase the number of aqueous washes A3_1->S3_1 S3_2 Solution: Use a basic aqueous wash (e.g., 5% NaHCO3) to increase resorcinol's water solubility A3_2->S3_2

Troubleshooting common issues in the purification of this compound.

References

Technical Support Center: Synthesis of 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-(benzyloxy)phenol, a common intermediate in the development of pharmaceuticals and other bioactive molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the primary byproducts?

A1: The most prevalent method is the Williamson ether synthesis, which involves the reaction of resorcinol with a benzyl halide (such as benzyl chloride or benzyl bromide) in the presence of a base. The main reaction aims for mono-O-alkylation. The most common byproducts include the di-substituted product, 1,3-bis(benzyloxy)benzene, from over-alkylation, and various C-alkylated species where the benzyl group attaches directly to the aromatic ring instead of the oxygen atom.[1][2][3] Unreacted resorcinol can also be present as a major impurity if the reaction is incomplete.

Q2: How can the formation of the 1,3-bis(benzyloxy)benzene byproduct be minimized?

A2: Formation of the bis-benzylated ether is a common issue. To minimize it, careful control of stoichiometry is crucial. Using resorcinol as the limiting reagent can lead to over-alkylation. Instead, using a slight excess of resorcinol or maintaining a strict 1:1 molar ratio of resorcinol to benzyl halide is recommended. Additionally, monitoring the reaction closely via Thin-Layer Chromatography (TLC) and stopping it once the starting material is consumed can prevent the further reaction of the desired mono-ether product.[3] Some advanced methods, like using liquid-liquid-liquid phase transfer catalysis, have been shown to achieve 100% selectivity for the mono-alkylated product.[3]

Q3: What causes the formation of C-alkylated byproducts, and how can this be controlled?

A3: The phenoxide ion formed during the reaction is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. C-alkylation is a known side reaction in the Williamson ether synthesis of phenols.[1] The choice of solvent can significantly influence the ratio of O- to C-alkylation. Polar aprotic solvents, such as dimethylformamide (DMF) or acetone, generally favor the desired O-alkylation.[1] Employing a phase transfer catalyst can also enhance selectivity for O-alkylation by helping to shuttle the phenoxide ion into the organic phase where the reaction occurs.[1]

Q4: My reaction mixture turned dark yellow or brown. What is the cause and is it a problem?

A4: Phenolic compounds, including resorcinol and the product this compound, are susceptible to oxidation, which can form colored impurities.[2] This is often exacerbated by the presence of base and heat. While minor color change may not significantly impact the yield, extensive darkening can indicate product degradation and complicate purification. To mitigate this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q5: What is the most effective way to remove unreacted resorcinol from the final product?

A5: Unreacted resorcinol is more polar than the mono-benzylated product and significantly more polar than the bis-benzylated byproduct. It can be removed effectively through several methods:

  • Column Chromatography: Silica gel chromatography is a reliable method for separating the components based on polarity.

  • Aqueous Base Extraction: Resorcinol has two acidic phenolic protons, while the product has only one. A carefully controlled basic wash (e.g., with a dilute sodium bicarbonate or carbonate solution) can selectively deprotonate and extract the more acidic resorcinol into the aqueous phase.[4] However, this risks some loss of the desired product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Observed Probable Cause(s) Recommended Solutions
Low Yield of Product 1. Incomplete deprotonation of resorcinol due to a weak base.[1]2. Insufficient reaction temperature or time.3. Presence of water, especially when using moisture-sensitive bases like NaH.[1]1. Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH).[1]2. Increase the reaction temperature (typically 50-100 °C) or extend the reaction time, monitoring by TLC.[5]3. Ensure anhydrous conditions by using dry solvents and glassware.
High Percentage of 1,3-Bis(benzyloxy)benzene 1. Stoichiometry: Use of excess benzyl halide.2. Prolonged reaction time after consumption of resorcinol.1. Use a 1:1 molar ratio of reactants or a slight excess of resorcinol.2. Monitor the reaction progress by TLC and quench the reaction as soon as the resorcinol spot disappears.
Significant C-Alkylation Products Detected 1. Reaction conditions favor C-alkylation over O-alkylation.[1]2. Non-polar solvent used.1. Use a polar aprotic solvent like DMF, DMSO, or acetone.[1]2. Consider adding a phase transfer catalyst (e.g., tetrabutylammonium bromide) to improve O-alkylation selectivity.[1][3]
Large Amount of Unreacted Resorcinol 1. Insufficient amount of benzyl halide or base.2. Reaction did not go to completion.1. Verify the stoichiometry and purity of reagents.2. Increase reaction time and/or temperature. Ensure the base is strong enough for complete deprotonation.[1]
Product is an Oil or Difficult to Purify 1. Presence of multiple impurities (starting material, bis-ether, C-alkylated products) depressing the melting point.2. Residual solvent.1. Analyze the crude mixture by NMR or LC-MS to identify the main impurities.2. Perform silica gel column chromatography to separate the different products.3. Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[6]

Data Presentation: Key Reaction Components

The table below summarizes the key compounds involved in the synthesis of this compound.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Resorcinol (Starting Material)ResorcinolC₆H₆O₂110.11
This compound (Target Product)this compoundC₁₃H₁₂O₂200.24[7]
1,3-Bis(benzyloxy)benzene (Over-alkylation Byproduct)1,3-Bis(benzyloxy)benzeneC₂₀H₁₈O₂290.36
2-Benzylresorcinol (C-Alkylation Byproduct Example)2-BenzylresorcinolC₁₃H₁₂O₂200.24

Experimental Protocol

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as acetone or DMF, to the flask.

  • Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes under an inert atmosphere (e.g., Nitrogen).

  • Addition of Benzyl Halide: Add benzyl bromide or benzyl chloride (1.0-1.1 eq) dropwise to the stirred suspension.

  • Heating: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 4-8 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the resorcinol spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting crude residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine. A dilute acid wash (e.g., 1M HCl) can be used to remove any remaining base.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to separate the desired product from unreacted starting material and byproducts.

Visualizations

// Nodes Resorcinol [label="Resorcinol", fillcolor="#F1F3F4", fontcolor="#202124"]; BenzylHalide [label="Benzyl Halide\n(1 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="1,3-Bis(benzyloxy)benzene\n(Over-alkylation Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BenzylHalide2 [label="Benzyl Halide\n(2nd eq)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges {Resorcinol, BenzylHalide, Base} -> Product [label=" O-Alkylation\n(Williamson Synthesis)", color="#4285F4", fontcolor="#4285F4", fontsize=9]; {Product, BenzylHalide2, Base} -> Byproduct [label=" Undesired 2nd\nAlkylation", color="#EA4335", fontcolor="#EA4335", fontsize=9]; } .dot Caption: Main reaction pathway and formation of the over-alkylation byproduct.

// Nodes start [label="Analyze Crude Product\n(TLC, LCMS, NMR)", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; low_yield [label="Low Conversion/\nLow Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bis_ether [label="Major Byproduct:\n1,3-Bis(benzyloxy)benzene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c_alkylation [label="Major Byproduct:\nC-Alkylated Species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; good_reaction [label="High Purity/\nMinor Impurities", fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_low_yield [label="Check Base Strength\nIncrease Temp/Time\nEnsure Anhydrous Cond.", fillcolor="#F1F3F4", fontcolor="#202124", shape=rect]; sol_bis_ether [label="Adjust Stoichiometry (1:1)\nMonitor by TLC\nStop Reaction Promptly", fillcolor="#F1F3F4", fontcolor="#202124", shape=rect]; sol_c_alkylation [label="Use Polar Aprotic Solvent (DMF)\nAdd Phase Transfer Catalyst", fillcolor="#F1F3F4", fontcolor="#202124", shape=rect]; sol_good_reaction [label="Proceed to Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rect];

// Edges start -> low_yield [color="#5F6368", dir=back]; start -> bis_ether [color="#5F6368", dir=back]; start -> c_alkylation [color="#5F6368", dir=back]; start -> good_reaction [color="#5F6368", dir=back];

low_yield -> sol_low_yield [label="Solution", color="#4285F4", fontcolor="#4285F4", fontsize=9]; bis_ether -> sol_bis_ether [label="Solution", color="#4285F4", fontcolor="#4285F4", fontsize=9]; c_alkylation -> sol_c_alkylation [label="Solution", color="#4285F4", fontcolor="#4285F4", fontsize=9]; good_reaction -> sol_good_reaction [label="Next Step", color="#4285F4", fontcolor="#4285F4", fontsize=9]; } .dot Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Stability of 3-(Benzyloxy)phenol During Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 3-(benzyloxy)phenol during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during workup?

The main stability concerns for this compound during workup are susceptibility to debenzylation under acidic conditions and potential oxidation of the phenol group. Benzyl ethers are generally stable to a wide range of reagents, but their cleavage can be initiated by strong acids, Lewis acids, and certain oxidizing agents.[1][2]

Q2: Under what acidic conditions is the benzyl group of this compound likely to be cleaved?

The benzyl ether linkage is sensitive to strong acids such as HBr, BCl₃, and BBr₃, which can lead to cleavage and the formation of 3-hydroxyphenol (resorcinol monobenzyl ether) and benzyl bromide/chloride.[1][3] While generally stable under mild acidic conditions like acetic acid, prolonged exposure or elevated temperatures can increase the risk of debenzylation.[1] Lewis acids used in some reactions can also promote cleavage.[1]

Q3: Is this compound stable to basic workup conditions?

Yes, this compound is generally stable under basic conditions.[1] Standard aqueous base washes (e.g., with sodium bicarbonate or sodium hydroxide solutions) are well-tolerated and are often a key step in the workup to remove acidic impurities.

Q4: Can this compound degrade through oxidation during workup?

Phenolic compounds can be susceptible to oxidation, which may be accelerated by exposure to air, light, or residual oxidizing agents from a previous reaction step, potentially leading to colored impurities.[4] While simple benzyl ethers are relatively stable, the presence of the free phenolic hydroxyl group in this compound could increase its sensitivity to oxidation compared to fully protected derivatives. Iron(III) impurities can also mediate the oxidative degradation of molecules containing benzylic C-H bonds.[5]

Q5: What are some common byproducts observed when this compound degrades?

The most common degradation byproduct is 3-hydroxyphenol, resulting from debenzylation.[6] Other potential byproducts can arise from the reaction of the cleaved benzyl group, such as toluene if reductive cleavage methods are inadvertently employed.[2] Oxidative degradation can lead to a complex mixture of colored byproducts.

Troubleshooting Guides

Issue 1: Loss of the Benzyl Protecting Group (Debenzylation)

Symptom: You observe the presence of 3-hydroxyphenol in your crude product by TLC, NMR, or LC-MS analysis after workup.

Potential Causes & Solutions:

  • Acidic Workup: Your aqueous workup or purification conditions may be too acidic.

    • Troubleshooting:

      • Neutralize acidic reaction mixtures with a mild base like sodium bicarbonate solution before extraction.

      • Avoid using strong acids during workup.

      • If acidic conditions are necessary, keep the exposure time and temperature to a minimum.

  • Residual Lewis Acids: Trace amounts of Lewis acids from the reaction may be carried into the workup.

    • Troubleshooting:

      • Quench the reaction thoroughly to deactivate any Lewis acids before proceeding with the workup.

      • Perform an aqueous wash with a mild base to remove any remaining acidic residues.

  • Silica Gel Chromatography: Silica gel is slightly acidic and can cause debenzylation, especially with prolonged exposure.

    • Troubleshooting:

      • Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.

      • Expedite the chromatography process to minimize contact time.

      • Consider using alternative purification methods like recrystallization or chromatography on neutral alumina.

Issue 2: Formation of Colored Impurities

Symptom: Your isolated this compound is colored (e.g., yellow, brown, or pink) instead of the expected white to off-white solid.

Potential Causes & Solutions:

  • Oxidation: The phenolic group may be oxidizing upon exposure to air.

    • Troubleshooting:

      • Conduct the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Degas solvents before use.

      • Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during storage, if compatible with downstream applications.

  • Contamination: Metal impurities, particularly iron, can catalyze oxidation.

    • Troubleshooting:

      • Use high-purity reagents and solvents.

      • Ensure all glassware is thoroughly cleaned to remove any metal residues.

Data Summary

The stability of this compound under various workup conditions is summarized in the table below. This information is based on the general reactivity of benzyl ethers and phenolic compounds.

Condition Category Reagent/Condition Stability of this compound Potential Byproducts
Acidic Mild Aqueous Acid (e.g., dilute HCl, NH₄Cl)Generally Stable, potential for slow degradation with prolonged exposure or heat.3-Hydroxyphenol
Strong Acid (e.g., concentrated HCl, H₂SO₄)Unstable , risk of rapid debenzylation.3-Hydroxyphenol
Lewis Acids (e.g., AlCl₃, BF₃·OEt₂)Unstable , risk of debenzylation.3-Hydroxyphenol
Silica Gel ChromatographyPotential for slow degradation.3-Hydroxyphenol
Basic Aqueous Base (e.g., NaHCO₃, NaOH, K₂CO₃)Stable None
Oxidative Air (Oxygen)Potential for slow oxidation, leading to colored impurities.Complex colored byproducts
Strong Oxidizing Agents (e.g., DDQ)Unstable Oxidized products
Reductive Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Unstable (This is a standard deprotection method)3-Hydroxyphenol, Toluene

Experimental Protocols

Standard Workup Procedure for a Reaction Involving this compound

This protocol outlines a general workup procedure for a reaction where this compound is the product, aiming to minimize degradation.

1. Reaction Quenching:

  • Cool the reaction mixture to room temperature or 0 °C as appropriate.
  • Slowly add a quenching agent to neutralize any reactive reagents. For example, add water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

2. Solvent Removal (if applicable):

  • If the reaction was performed in a water-miscible solvent (e.g., THF, acetone), remove the bulk of the solvent under reduced pressure.

3. Extraction:

  • Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water to the residue.
  • Transfer the mixture to a separatory funnel.
  • Separate the organic and aqueous layers.
  • Extract the aqueous layer two more times with the organic solvent.

4. Aqueous Washes (Crucial for Stability):

  • Combine the organic extracts.
  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts. This is a critical step to prevent acid-catalyzed debenzylation.
  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove excess water.

5. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
  • Filter off the drying agent.
  • Concentrate the filtrate under reduced pressure to obtain the crude product.

6. Purification:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often the best method to obtain pure this compound and avoid potential issues with chromatography.
  • Column Chromatography: If chromatography is necessary, consider using a neutral stationary phase like neutral alumina, or neutralize silica gel with triethylamine in the eluent. Use a relatively non-polar eluent system and perform the chromatography as quickly as possible.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting stability issues encountered with this compound during workup.

Troubleshooting_Workflow start Stability Issue Observed (e.g., low yield, impurities) check_debenzylation Check for Debenzylation (Presence of 3-hydroxyphenol) start->check_debenzylation check_color Check for Colored Impurities start->check_color debenzylation_yes Debenzylation Confirmed check_debenzylation->debenzylation_yes color_yes Colored Impurities Present check_color->color_yes acidic_workup Review Workup Acidity debenzylation_yes->acidic_workup Yes lewis_acid Consider Residual Lewis Acids debenzylation_yes->lewis_acid Yes chromatography Evaluate Chromatography Conditions debenzylation_yes->chromatography Yes oxidation Suspect Oxidation color_yes->oxidation Yes metal_contamination Consider Metal Contamination color_yes->metal_contamination Yes solution_acid Neutralize with Mild Base (e.g., NaHCO₃ wash) acidic_workup->solution_acid solution_lewis Thoroughly Quench Reaction lewis_acid->solution_lewis solution_chromatography Use Neutralized Silica Gel or Alumina chromatography->solution_chromatography solution_oxidation Work under Inert Atmosphere (N₂ or Ar) oxidation->solution_oxidation solution_metal Use High-Purity Reagents and Clean Glassware metal_contamination->solution_metal

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Scaling Up the Synthesis of 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when scaling up the synthesis of 3-(Benzyloxy)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound? A1: The most prevalent industrial method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of resorcinol (1,3-dihydroxybenzene) with a benzyl halide, typically benzyl chloride or benzyl bromide, in the presence of a base. This method is favored for its use of readily available starting materials and relatively straightforward reaction conditions.

Q2: What are the primary challenges when scaling up the Williamson ether synthesis for this compound? A2: The main challenges during scale-up include:

  • Selectivity Control: Preventing the formation of the dialkylated byproduct, 1,3-bis(benzyloxy)benzene, and the C-alkylated side products.[1]

  • Reaction Rate and Throughput: Achieving a complete and efficient reaction can be challenging. Sluggish reaction rates may require harsh conditions that lead to impurity formation.[2]

  • Workup and Purification: The separation of the desired mono-benzylated product from unreacted resorcinol and the dialkylated byproduct can be difficult due to their similar polarities.

  • Heat Management: The reaction can be exothermic, requiring careful temperature control on a large scale to ensure safety and prevent side reactions.[3]

Q3: How can the formation of the dialkylated byproduct be minimized? A3: To minimize the formation of 1,3-bis(benzyloxy)benzene, precise control of stoichiometry is crucial. Using a slight excess of resorcinol relative to the benzyl halide can favor mono-alkylation. Alternatively, using a sub-stoichiometric amount of the benzylating agent and base, followed by separation and recycling of unreacted resorcinol, is a common industrial strategy.

Q4: What is Phase Transfer Catalysis (PTC) and is it beneficial for this synthesis? A4: Phase Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[2] For the synthesis of this compound, a phase transfer catalyst, such as a quaternary ammonium salt (e.g., Aliquat 336®), can transfer the phenoxide ion from the solid or aqueous phase to the organic phase where the benzyl halide is located.[4] This often results in faster reaction rates, milder reaction conditions (lower temperatures), and improved yields and selectivity, making it a highly advantageous technique for scale-up.[2][4]

Q5: What analytical techniques are recommended for monitoring reaction progress and final product purity? A5: Thin-Layer Chromatography (TLC) is suitable for rapid, qualitative monitoring of the reaction's progress. For detailed quantitative analysis of reaction conversion and the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and key impurities.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low Yield / Incomplete Reaction Insufficient Base: The base may be too weak or used in insufficient quantity to fully deprotonate the resorcinol.Use a stronger base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). Ensure at least one equivalent of base is used per mole of benzyl halide.[1]
Low Reactivity: The reaction temperature may be too low, or the reaction time may be too short.Gradually increase the reaction temperature while monitoring for the formation of impurities via TLC or HPLC. Extend the reaction time.
Poor Mass Transfer: Inefficient stirring on a larger scale can limit contact between reactants, especially in a heterogeneous mixture.[3][5]Increase the agitation speed. Consider using a mechanical stirrer for large-volume reactions. The use of a phase transfer catalyst can also mitigate mass transfer limitations.[2]
Formation of Impurities Dialkylation (1,3-bis(benzyloxy)benzene): Excess benzyl halide or base, or prolonged reaction times at high temperatures.Carefully control the stoichiometry. Use resorcinol in slight excess. Consider adding the benzyl halide slowly to the reaction mixture.
C-Alkylation: Phenoxides can undergo C-alkylation in addition to the desired O-alkylation, especially with certain solvents and counter-ions.[1]The use of polar aprotic solvents like DMF or DMSO can favor O-alkylation. Phase transfer catalysis also typically enhances O-alkylation selectivity.[1]
Difficult Purification Similar Polarity of Components: The product, starting material (resorcinol), and dialkylated byproduct have similar polarities, making chromatographic separation challenging.Optimize the reaction to maximize conversion and minimize byproducts. For purification, consider fractional distillation under reduced pressure or recrystallization from a carefully selected solvent system (e.g., toluene/heptane or ethanol/water).
Emulsion during Workup: Formation of a stable emulsion during aqueous extraction can lead to product loss.Add brine (saturated NaCl solution) to break the emulsion. If the issue persists, filter the mixture through a pad of celite.

Experimental Protocols

Protocol 1: Synthesis of this compound using Phase Transfer Catalysis

This protocol is a representative procedure for a laboratory-scale synthesis. Adjustments to temperature control, addition rates, and agitation are necessary for scale-up.

Reagents and Materials:

  • Resorcinol

  • Benzyl Chloride

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add resorcinol (1.0 eq), potassium carbonate (1.5 eq), TBAB (0.05 eq), and toluene (5-10 volumes relative to resorcinol).

  • Reagent Addition: Begin vigorous stirring and heat the mixture to 80-90°C.

  • Slowly add benzyl chloride (0.95 eq) to the suspension over 1-2 hours, maintaining the internal temperature.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 80-90°C. Monitor the reaction progress by TLC or HPLC until the consumption of benzyl chloride is complete (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature. Add water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M NaOH solution (to remove unreacted resorcinol), water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation or recrystallization to yield this compound as a solid.

Data Summary

The following table summarizes typical reaction parameters for the synthesis. Actual results will vary based on scale and specific equipment.

ParameterCondition A (Conventional)Condition B (PTC)
Base K₂CO₃K₂CO₃
Solvent Acetone or DMFToluene
Catalyst NoneTBAB (5 mol%)
Temperature Reflux (56-153°C)80-90°C
Reaction Time 8-16 hours4-8 hours
Typical Yield 60-75%85-95%
Selectivity (Mono:Di) ~10:1>20:1

Visualizations

Experimental Workflow

G start Start: Charge Reactants (Resorcinol, Base, Solvent, PTC) reaction Reaction (Add Benzyl Halide, Heat) start->reaction monitoring Monitor Progress (TLC / HPLC) reaction->monitoring Sample periodically monitoring->reaction Continue reaction workup Aqueous Workup (Quench, Wash, Separate) monitoring->workup Reaction complete isolation Isolation (Dry, Concentrate) workup->isolation purification Purification (Distillation / Recrystallization) isolation->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G start Problem: Low Yield of Product check_sm Analyze crude product: Unreacted starting material present? start->check_sm incomplete_rxn Cause: Incomplete Reaction check_sm->incomplete_rxn Yes side_products Cause: Side Product Formation check_sm->side_products No solution_time Solution: Increase reaction time or temperature incomplete_rxn->solution_time solution_base Solution: Use stronger/more base or improve mixing incomplete_rxn->solution_base solution_stoich Solution: Adjust stoichiometry (e.g., less benzyl halide) side_products->solution_stoich solution_ptc Solution: Use PTC to improve selectivity side_products->solution_ptc

Caption: Decision tree for troubleshooting low yield in the synthesis.

Williamson Ether Synthesis Pathway

G resorcinol Resorcinol (Ar-OH) phenoxide Phenoxide Intermediate (Ar-O⁻) resorcinol->phenoxide base Base (e.g., K₂CO₃) base->phenoxide Deprotonation sn2 SN2 Attack phenoxide->sn2 benzyl_halide Benzyl Halide (Bn-X) benzyl_halide->sn2 product This compound (Ar-O-Bn) sn2->product

Caption: Simplified reaction pathway for Williamson ether synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of 3-(Benzyloxy)phenol Purity for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, objective comparison of analytical methodologies for determining the purity of 3-(benzyloxy)phenol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique and compare its performance with Gas Chromatography (GC) and a classic colorimetric assay. This guide is grounded in the principles of scientific integrity, providing detailed experimental protocols and supporting data to inform your analytical strategy, all while adhering to regulatory expectations outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The Critical Role of Purity in Pharmaceutical Intermediates

The quality of a pharmaceutical intermediate like this compound directly impacts the purity profile of the final API.[7] Impurities can arise from various stages, including the synthesis process, degradation, or storage. Common impurities in phenolic compounds can include starting materials, by-products, and other related substances.[8][9][10][11] For this compound, synthesized typically via Williamson ether synthesis from resorcinol and a benzyl halide, potential impurities may include unreacted resorcinol, benzyl alcohol, dibenzyl ether, and isomeric by-products. Therefore, a robust analytical method must be able to separate and quantify these potential impurities with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC is the most widely employed technique for the analysis of phenolic compounds due to its high resolution, reproducibility, and sensitivity.[2] This technique separates compounds based on their polarity, making it ideal for resolving this compound from its more polar or less polar impurities.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol is designed to provide a robust and reliable method for the purity determination of this compound and to separate it from its potential process-related impurities.

1. Instrumentation and Materials:

  • HPLC system equipped with a UV-Vis detector, autosampler, and data acquisition software.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (for mobile phase modification).

  • This compound reference standard.

  • Sample of this compound for analysis.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

4. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Determine the retention time and peak area of the main component and any impurities.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Causality Behind Experimental Choices:
  • C18 Column: A C18 stationary phase is nonpolar and provides excellent retention and separation for moderately polar compounds like phenols.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both polar and nonpolar impurities, providing a comprehensive impurity profile within a reasonable run time.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.

  • Detection at 275 nm: This wavelength is chosen based on the UV absorbance maximum of this compound, ensuring high sensitivity for the main component and related aromatic impurities.

Workflow for HPLC Analysis of this compound

Caption: Workflow for HPLC purity analysis of this compound.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the preferred method, other techniques can be employed, each with its own set of advantages and limitations.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a powerful technique for separating volatile and thermally stable compounds.[12][13][14][15][16] For the analysis of phenols, derivatization is often employed to increase volatility and improve peak shape.

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for phenol analysis (e.g., DB-5 or equivalent).

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Solvent (e.g., Dichloromethane).

  • This compound reference standard.

2. GC Conditions:

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

3. Derivatization and Sample Preparation:

  • Accurately weigh the this compound standard or sample into a vial.

  • Add the solvent and the derivatizing agent (BSTFA).

  • Heat the mixture at 70 °C for 30 minutes to complete the derivatization.

  • Inject an aliquot of the derivatized sample into the GC.

Colorimetric Assay: A Rapid Screening Tool

Colorimetric methods offer a simple and cost-effective way to estimate the total phenolic content.[17][18][19][20][21] The 4-Aminoantipyrine (4-AAP) method is a well-established colorimetric assay for phenols.

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer.

  • 4-Aminoantipyrine solution.

  • Potassium ferricyanide solution.

  • Ammonium hydroxide buffer.

  • Phenol stock solution for standard curve.

2. Procedure:

  • Prepare a series of phenol standards of known concentrations.

  • To each standard and the this compound sample solution, add the ammonium hydroxide buffer.

  • Add the 4-AAP solution, followed by the potassium ferricyanide solution.

  • Allow the color to develop and measure the absorbance at 510 nm.

  • Construct a calibration curve from the standards and determine the concentration of phenolic compounds in the sample.

Comparative Analysis of Methodologies

FeatureHPLC-UVGC-FIDColorimetric (4-AAP)
Specificity High (separates individual impurities)High (with appropriate column and conditions)Low (measures total phenolic content)
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (µg to mg level)
Quantification Accurate and precise for individual componentsAccurate and precise for volatile componentsEstimation of total phenols
Sample Throughput ModerateModerate (derivatization adds time)High
Complexity ModerateHigh (derivatization can be complex)Low
Cost High (instrumentation and solvents)High (instrumentation and gases)Low

Conclusion and Recommendations

For the comprehensive purity assessment of this compound as a pharmaceutical intermediate, HPLC-UV is the unequivocally recommended method . Its high specificity allows for the separation and quantification of the active ingredient from its potential process-related impurities and degradation products, which is a critical requirement according to regulatory guidelines such as ICH Q3A.[3][4]

GC-FID serves as a valuable orthogonal technique, particularly for confirming the identity of volatile impurities. However, the need for derivatization adds complexity to the workflow.

The 4-AAP colorimetric assay is best utilized as a rapid, preliminary screening tool for total phenolic content, for instance, in raw material identification or in-process control where a high degree of specificity is not required.

Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, the stage of drug development, and the applicable regulatory standards. A well-validated HPLC method, as detailed in this guide, provides the necessary confidence in the quality and purity of this compound, ensuring the integrity of the final API.

References

Characterization of 3-(Benzyloxy)phenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of chemical compounds is paramount. This guide provides a comparative overview of analytical methodologies for 3-(Benzyloxy)phenol, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and its alternatives, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method Comparison at a Glance

ParameterGC-MS (with Derivatization)HPLC-DADqNMR
Principle Separation by volatility/polarity, detection by mass-to-charge ratioSeparation by polarity, detection by UV-Vis absorbanceQuantitative analysis based on nuclear spin resonance in a magnetic field
Sample Preparation Derivatization (e.g., silylation) required to increase volatilityDirect injection of dissolved samplePrecise weighing of sample and internal standard, dissolution in deuterated solvent
Selectivity High (mass spectral data provides structural information)Moderate (relies on chromatographic separation and UV-Vis spectrum)High (specific resonance frequencies for different nuclei)
Sensitivity (LOD/LOQ) High (typically in the µg/L to ng/L range)[1]Moderate (typically in the mg/L to µg/L range)[2][3][4]Lower (typically in the g/L to mg/L range)
Quantitative Accuracy Good (requires calibration curve)Good (requires calibration curve)Excellent (primary ratio method, can be performed without a specific reference standard for the analyte)[5]
Structural Information Excellent (fragmentation pattern provides detailed structural insights)Limited (UV-Vis spectrum gives some information about chromophores)Excellent (provides detailed information on molecular structure and connectivity)[6]
Throughput Moderate (sample preparation can be time-consuming)HighLow to moderate

In-Depth Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and accurate comparison. The following sections provide representative experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Due to the low volatility of the phenolic hydroxyl group, derivatization is a necessary step for the GC-MS analysis of this compound. Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is a common and effective approach.[7]

1. Sample Preparation (Silylation):

  • Accurately weigh approximately 1 mg of this compound into a clean, dry vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection into the GC-MS system.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Transfer Line Temperature: 280°C.

Expected Mass Spectrum of Silylated this compound: The mass spectrum of the TMS derivative of phenol shows a prominent molecular ion.[8] For the TMS derivative of this compound (C16H20O2Si), the expected molecular ion [M]+ would be at m/z 272. Key fragments would likely include the loss of a methyl group ([M-15]+ at m/z 257) and a characteristic tropylium ion at m/z 91 resulting from the benzyl group.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD offers a direct method for the analysis of this compound without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-DAD Parameters:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • DAD Detector: Monitor at a wavelength of 275 nm, with a full spectrum scan from 200-400 nm.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide highly accurate quantitative results without the need for a specific standard of the analyte.[5]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The molar ratio of analyte to standard should be close to 1:1.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d or DMSO-d6).

  • Transfer the solution to an NMR tube.

2. 1H-NMR Parameters:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl3) or DMSO-d6.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150 for the signals to be integrated.

  • Data Processing: Apply appropriate phasing and baseline correction before integration.

3. Quantification:

  • The concentration of the analyte is determined by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard, taking into account the number of protons each signal represents and the molecular weights and masses of the analyte and the standard.[5]

Visualizing the Workflow

To better understand the experimental process for the primary method discussed, a workflow diagram for the GC-MS analysis of this compound is provided below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve derivatize Add Silylating Agent & Heat dissolve->derivatize inject Inject Sample derivatize->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect spectrum Obtain Mass Spectrum detect->spectrum identify Identify Compound spectrum->identify quantify Quantify identify->quantify

GC-MS analysis workflow for this compound.

Conclusion

The choice of analytical technique for the characterization of this compound depends on the specific research question. GC-MS, following derivatization, provides excellent sensitivity and detailed structural information, making it ideal for identification and trace-level quantification. HPLC-DAD is a robust and high-throughput method suitable for routine purity assessments and quantification at moderate concentrations. qNMR stands out for its exceptional accuracy in quantification without the need for an identical standard, making it a powerful tool for the certification of reference materials and for precise purity determination. For a comprehensive characterization, a combination of these orthogonal techniques is often recommended.

References

Structural Confirmation of 3-(Benzyloxy)phenol via NMR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for the structural confirmation of 3-(Benzyloxy)phenol. The analysis is supported by a comparison with structurally related compounds and predicted spectral data. Detailed experimental protocols are provided to ensure reproducibility.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the elucidation of molecular structures. For a given compound, the ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This guide focuses on the use of NMR for the structural confirmation of this compound, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The structural confirmation is achieved by analyzing the chemical shifts, multiplicities, and coupling constants of the NMR signals and comparing them with those of analogous compounds.

Comparative NMR Data Analysis

The structural confirmation of this compound is based on the characteristic signals of its three key structural motifs: the monosubstituted benzene ring of the benzyl group, the methylene bridge, and the 1,3-disubstituted phenolic ring.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of both rings, the benzylic methylene protons, and the phenolic hydroxyl proton. The following table compares the predicted ¹H NMR data for this compound with the experimental data for the related compounds, Benzyl Phenyl Ether and 3-Methoxyphenol.

Compound Aromatic Protons (benzyl group) Methylene Protons (-CH₂-) Aromatic Protons (phenolic ring) Other Protons
This compound (Predicted) ~7.30-7.45 ppm (m, 5H)~5.05 ppm (s, 2H)~6.50-7.20 ppm (m, 4H)Phenolic OH
Benzyl Phenyl Ether 7.28-7.47 ppm (m, 5H)5.08 ppm (s, 2H)6.91-7.01 ppm (m, 3H), 7.28-7.47 ppm (m, 2H)-
3-Methoxyphenol --6.40-6.55 ppm (m, 3H), 7.15 ppm (t, 1H)3.77 ppm (s, 3H, -OCH₃), 5.34 ppm (s, 1H, -OH)[1]

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted ¹³C NMR data for this compound is compared with experimental data for Benzyl Phenyl Ether and 3-Methoxyphenol in the table below.

Compound Aromatic Carbons (benzyl group) Methylene Carbon (-CH₂-) Aromatic Carbons (phenolic ring) Other Carbons
This compound (Predicted) ~127-137 ppm~70 ppm~102-160 ppm-
Benzyl Phenyl Ether 127.5, 128.0, 128.6, 137.0 ppm70.0 ppm114.9, 121.1, 129.5, 158.8 ppm-
3-Methoxyphenol --102.2, 104.5, 105.2, 131.5, 155.6, 161.2 ppm55.3 ppm (-OCH₃)[1]

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is crucial for accurate structural analysis.

Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

  • Solvent Selection: A suitable deuterated solvent in which the compound is soluble should be used. Chloroform-d (CDCl₃) is a common choice for such compounds.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same amount of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts (0.00 ppm).

NMR Data Acquisition

  • Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 3-4 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

    • Acquisition time: 1-2 seconds

    • Spectral width: 0 to 220 ppm

    • Proton decoupling is applied to simplify the spectrum to single lines for each carbon.

Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase and Baseline Correction: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode and a baseline correction is applied for a flat baseline.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: The chemical shifts of all peaks are identified. For ¹H NMR, the signals are integrated to determine the relative number of protons corresponding to each signal.

Workflow for Structural Confirmation

The logical workflow for confirming the structure of this compound using NMR analysis is illustrated in the following diagram.

Structural_Confirmation_Workflow Workflow for NMR-Based Structural Confirmation of this compound cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing cluster_3 Structural Elucidation Sample_Purity Ensure High Purity Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) Sample_Purity->Dissolution Standard_Addition Add Internal Standard (TMS) Dissolution->Standard_Addition 1H_NMR Acquire 1H NMR Spectrum Standard_Addition->1H_NMR 13C_NMR Acquire 13C NMR Spectrum Standard_Addition->13C_NMR FT Fourier Transform 1H_NMR->FT 13C_NMR->FT Correction Phase and Baseline Correction FT->Correction Referencing Reference to TMS Correction->Referencing Analysis Peak Picking and Integration Referencing->Analysis Assign_Signals Assign Signals to Protons and Carbons Analysis->Assign_Signals Compare_Data Compare with Predicted and Analogue Data Assign_Signals->Compare_Data Assign_Signals->Compare_Data Confirm_Structure Confirm Structure of this compound Compare_Data->Confirm_Structure

Caption: NMR structural confirmation workflow.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a robust method for the structural confirmation of this compound. By analyzing the chemical shifts, multiplicities, and integration of the NMR signals and comparing them with predicted data and the spectra of structurally related compounds, an unambiguous assignment of the molecular structure can be achieved. The detailed experimental protocol provided in this guide ensures the acquisition of high-quality data, which is fundamental for accurate analysis.

References

A Comparative Guide to the Synthetic Utility of 3-(Benzyloxy)phenol Versus Other Protected Resorcinols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polyhydroxylated aromatic compounds is a frequent challenge. Resorcinol, with its two hydroxyl groups, presents a classic case where differential protection is necessary to achieve desired reactivity and regioselectivity. This guide provides a detailed comparison of the synthetic utility of 3-(benzyloxy)phenol, a common mono-protected resorcinol, against other protected resorcinol derivatives, including silyl and acetal protected analogues. The objective is to offer a clear, data-driven comparison to aid in the strategic selection of protecting groups for resorcinol in multistep organic synthesis.

Introduction to Protecting Groups for Resorcinol

The two hydroxyl groups of resorcinol (benzene-1,3-diol) are acidic and activate the aromatic ring towards electrophilic substitution, primarily at the 2-, 4-, and 6-positions. To control reactions and avoid undesired side products such as O-alkylation or polysubstitution, it is often necessary to protect one or both hydroxyl groups. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal.

This compound , or resorcinol monobenzyl ether, is a widely used intermediate where one hydroxyl group is protected as a benzyl ether. The benzyl group is robust and stable under a wide range of conditions, yet it can be readily cleaved by catalytic hydrogenolysis.[1] Other common protecting groups for resorcinols include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and acetals (e.g., methoxymethyl, MOM).

This guide will compare the performance of these protected resorcinols in several key synthetic transformations, providing experimental data and protocols to inform your synthetic strategy.

Comparative Performance in Key Synthetic Transformations

The utility of a protected resorcinol is best assessed by its performance in common synthetic reactions. The following tables summarize the available quantitative data for electrophilic aromatic substitution reactions on this compound and other protected resorcinols.

Table 1: Comparison of Alkylation Reactions

Protected ResorcinolReagents and ConditionsProductYield (%)Reference
This compoundn-BuCl, Pd(OAc)₂, P(t-Bu)₃, K₂CO₃, NMP, 85 °C2,6-dibutyl-3-(benzyloxy)phenol73[2]
Unprotected ResorcinolMethyl iodide, various bases and solventsMixture of O- and C-alkylated productsVaries[3]

Table 2: Comparison of Acylation Reactions (Friedel-Crafts)

Protected ResorcinolReagents and ConditionsProductYield (%)Reference
This compoundAcetyl chloride, AlCl₃, CH₂Cl₂4-acetyl-3-(benzyloxy)phenolModerateGeneral Procedure[4]
Unprotected ResorcinolAcetic acid, ZnCl₂, 150 °C2,4-dihydroxyacetophenone80[5]

Table 3: Comparison of Formylation Reactions (Vilsmeier-Haack)

Protected ResorcinolReagents and ConditionsProductYield (%)Reference
Phenols (general)DMF, POCl₃ or SOCl₂Aryl aldehydeGood[6][7]
4-Acylresorcinols (Gattermann)HCN, HCl, AlCl₃Formylated product-[8]

Table 4: Comparison of Halogenation Reactions

Protected ResorcinolReagents and ConditionsProductYield (%)Reference
Phenols (general)NBS, DMFBrominated product-General Procedure
3-MethoxyphenolHBr, Acetic Acid3,3'-oxydiphenolHigh[9]

Experimental Protocols

Detailed methodologies for the protection of resorcinol and subsequent key reactions are provided below.

Protocol 1: Synthesis of this compound

This protocol is based on a highly selective phase-transfer catalysis method.[3]

Materials:

  • Resorcinol

  • Benzyl chloride

  • Tetrabutylammonium bromide (TBAB)

  • Aqueous potassium hydroxide

  • Toluene

Procedure:

  • A mixture of resorcinol, aqueous potassium hydroxide, toluene, and a catalytic amount of TBAB is prepared.

  • Benzyl chloride is added to the reaction mixture.

  • The mixture is heated at 90 °C with vigorous stirring.

  • The reaction progress is monitored by TLC.

  • Upon completion, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound. This method reportedly achieves 100% selectivity for the mono-O-benzylated product.[3]

Protocol 2: Friedel-Crafts Acylation of a Protected Resorcinol

This is a general procedure adaptable for protected resorcinols.[4][10]

Materials:

  • Protected Resorcinol (e.g., this compound)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a cooled (0 °C) suspension of anhydrous AlCl₃ in CH₂Cl₂, add acetyl chloride dropwise.

  • Stir the mixture for 15 minutes to form the acylium ion.

  • Add a solution of the protected resorcinol in CH₂Cl₂ dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture slowly into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Vilsmeier-Haack Formylation of a Phenolic Compound

This is a general procedure for the formylation of electron-rich aromatic rings.[6][7]

Materials:

  • Protected Resorcinol (e.g., this compound)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

Procedure:

  • Cool DMF to 0 °C and add POCl₃ or SOCl₂ dropwise with stirring to form the Vilsmeier reagent.

  • Add the protected resorcinol to the Vilsmeier reagent.

  • Heat the reaction mixture (temperature and time will vary depending on the substrate).

  • After the reaction is complete, pour the mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Protocol 4: Deprotection of this compound

This protocol describes the standard procedure for benzyl ether cleavage via catalytic hydrogenolysis.[1]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the deprotected resorcinol.

Visualization of Synthetic Strategy

The choice of protecting group for resorcinol is a critical step that dictates the feasibility of subsequent synthetic transformations. The following diagram illustrates a logical workflow for selecting an appropriate protecting group based on the desired reaction and deprotection conditions.

Protecting_Group_Strategy_for_Resorcinol start Start: Resorcinol Functionalization choose_pg Choose Protecting Group start->choose_pg pg_bn Benzyl (Bn) choose_pg->pg_bn Robustness needed pg_silyl Silyl (e.g., TBDMS) choose_pg->pg_silyl Mild/Orthogonal deprotection pg_acetal Acetal (e.g., MOM) choose_pg->pg_acetal Stability to bases reaction_bn Desired Reaction: - Alkylation - Acylation - Stable to mild acid/base pg_bn->reaction_bn reaction_silyl Desired Reaction: - Orthogonal to acidic/basic conditions - Stable to hydrogenolysis pg_silyl->reaction_silyl reaction_acetal Desired Reaction: - Stable to basic/organometallic reagents pg_acetal->reaction_acetal deprotect_bn Deprotection: Catalytic Hydrogenolysis (H₂/Pd-C) reaction_bn->deprotect_bn deprotect_silyl Deprotection: Fluoride source (TBAF) or Acid reaction_silyl->deprotect_silyl deprotect_acetal Deprotection: Acidic conditions reaction_acetal->deprotect_acetal end Final Product deprotect_bn->end deprotect_silyl->end deprotect_acetal->end

A workflow for selecting a resorcinol protecting group.

Conclusion

The choice between this compound and other protected resorcinols is highly dependent on the specific synthetic route planned. This compound offers a robust and reliable option when stability to a wide range of reagents is required, with a straightforward deprotection method via hydrogenolysis. However, for syntheses requiring orthogonal deprotection strategies or milder cleavage conditions, silyl or acetal protecting groups may be more suitable. Silyl ethers offer tunable lability and are removed under conditions that do not affect benzyl ethers, while acetals provide stability towards basic and organometallic reagents but are sensitive to acid. By carefully considering the stability and reactivity profiles outlined in this guide, researchers can make an informed decision on the most appropriate protecting group strategy for their specific synthetic targets.

References

A Comparative Guide to Purity Assessment of Commercial 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial 3-(Benzyloxy)phenol, a key intermediate in the synthesis of various biologically active molecules. This document outlines detailed experimental protocols and presents comparative data to aid in the selection of the most appropriate analytical technique for your research needs.

Introduction to this compound and Potential Impurities

This compound, also known as resorcinol monobenzyl ether, is commonly synthesized via the Williamson ether synthesis. This reaction involves the benzylation of resorcinol in the presence of a base. While effective, this synthetic route can lead to the formation of several process-related impurities. Understanding the potential impurity profile is crucial for developing and selecting appropriate analytical methods for purity assessment.

Common Impurities:

  • Starting Materials: Unreacted resorcinol and benzyl chloride.

  • By-products:

    • Dibenzyl ether (from the reaction of benzyl chloride with the benzyl alkoxide).

    • 3,3'-bis(benzyloxy)biphenyl (a potential coupling product).

    • O- and C-alkylated isomers.

    • Benzyl alcohol (from hydrolysis of benzyl chloride).

  • Degradation Products: Phenol and other related compounds can form under prolonged storage or exposure to harsh conditions.

Comparative Analysis of Purity Assessment Techniques

The purity of this compound can be determined using several analytical techniques, each with its own advantages and limitations. The choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the available instrumentation. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation

The following table summarizes the purity analysis of three hypothetical commercial batches of this compound using the three primary analytical techniques.

Analytical MethodSupplier A (Purity %)Supplier B (Purity %)Supplier C (Purity %)
HPLC-UV (Area %)98.5%99.2%97.8%
GC-MS (Area %)98.2%99.0%97.5%
qNMR (Mass %)98.8%99.5%98.1%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Principle: This method utilizes reversed-phase chromatography to separate this compound from its potential impurities based on their polarity. Detection is achieved using a UV detector.

Instrumentation: A standard HPLC system equipped with a UV detector.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Dissolve this compound in Mobile Phase A Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase A and B MobilePhasePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 275 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (Area % method) Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SamplePrep Dissolve this compound in Dichloromethane Injection Inject Sample (Splitless) SamplePrep->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Integration Peak Integration Detection->Integration Identification Impurity Identification (Mass Spectra) Detection->Identification Quantification Purity Calculation (Area % method) Integration->Quantification qNMR_Logic cluster_inputs Input Parameters cluster_calculation Calculation cluster_output Result Integral_Analyte Integral of Analyte Signal Formula Purity_Analyte = (I_A / N_A) * (N_S / I_S) * (M_S / M_A) * (MW_A / MW_S) * P_S Integral_Analyte->Formula Integral_Standard Integral of Standard Signal Integral_Standard->Formula MW_Analyte Molecular Weight of Analyte MW_Analyte->Formula MW_Standard Molecular Weight of Standard MW_Standard->Formula Mass_Analyte Mass of Sample Mass_Analyte->Formula Mass_Standard Mass of Standard Mass_Standard->Formula Purity_Standard Purity of Standard Purity_Standard->Formula N_Analyte Number of Protons (Analyte Signal) N_Analyte->Formula N_Standard Number of Protons (Standard Signal) N_Standard->Formula Purity_Analyte Absolute Purity of this compound Formula->Purity_Analyte

A Comparative Guide to Analytical Methods for Quantifying 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-(Benzyloxy)phenol, a key chemical intermediate, is crucial for ensuring product quality and consistency. This guide provides a comparative overview of established analytical methods suitable for this purpose. The selection of an appropriate analytical technique is contingent on factors such as required sensitivity, the sample matrix, available instrumentation, and throughput needs. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering the necessary data to make informed decisions.

Comparison of Analytical Methodologies

The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of phenolic compounds, which can be adapted for this compound. The data presented is based on validated methods for structurally similar phenols and serves as a reliable benchmark.

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a stationary and a mobile phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection and quantification using mass spectrometry.
Specificity Good; can be improved with optimized separation conditions.High; provides structural information for analyte confirmation.
Sensitivity (LOD) 0.006 - 13.79 µg/mL[1][2]Typically in the low µg/L to ng/L range after derivatization.
Linearity (r²) ≥0.99[1][2]Typically ≥0.99
Precision (%RSD) < 15%[3]Generally < 15%
Sample Preparation Simple filtration and dilution.May require derivatization to increase volatility.
Throughput HighModerate
Primary Use Routine quality control, purity assessment.Impurity profiling, structural confirmation.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. Below are representative protocols for HPLC-UV and GC-MS that can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in various samples.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% trifluoroacetic acid.[1]

  • Flow Rate: 0.43 mL/min.[1]

  • Column Temperature: Room temperature.[1]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 50 µL.[1]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the identification and quantification of this compound, especially at trace levels or in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 80°C, ramped to 280°C.

Procedure (with derivatization):

  • Extraction: Extract the sample containing this compound with a suitable organic solvent.

  • Derivatization: To increase volatility, the phenolic hydroxyl group can be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Injection: Inject an aliquot of the derivatized extract into the GC.

  • Separation: The components are separated on the capillary column using a programmed temperature gradient.

  • Detection: The separated components are detected by the mass spectrometer.

  • Quantification: The concentration of the this compound derivative is determined by comparing its peak area to that of known standards.

Workflow for Quantification of this compound

The following diagram illustrates a general workflow for the analytical quantification of this compound, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Filtration Filtration / Dilution Extraction->Filtration Derivatization->Filtration HPLC HPLC-UV Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Chromatogram Chromatogram Acquisition HPLC->Chromatogram GCMS->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure of 3-(Benzyloxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing invaluable insights into the conformation and intermolecular interactions that govern a compound's behavior. This guide offers a comparative analysis of the X-ray crystal structures of several 3-(benzyloxy)phenol derivatives, alongside a look at alternative characterization methods, to provide a comprehensive resource for structural analysis.

Delving into the Crystal Lattice: Structural Data of this compound Derivatives

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
(E)-2-{[(2-aminophenyl)imino]methyl}-5-(benzyloxy)phenolC₂₁H₁₉N₂O₂MonoclinicP2₁/c18.859(4)14.612(3)6.2133(12)9097.965(8)90
3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoateC₃₅H₂₂ClNO₇TriclinicP-110.1343(4)11.0116(4)14.0792(5)80.391(3)84.159(3)72.844(3)[1]
(2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-oneC₃₁H₂₈O₄MonoclinicP2₁/n10.603(2)11.994(2)19.989(4)9093.33(3)90
(E)-3-(4-methoxyphenyl)-1-(2,3,4-tris(benzyloxy)-6-hydroxyphenyl)prop-2-en-1-oneC₃₇H₃₂O₆MonoclinicP2₁/c16.983(2)10.983(2)16.211(4)9091.535(8)90

Table 1: Comparison of Crystallographic Data for this compound Derivatives. This table highlights the diversity in the crystal packing of these derivatives, as indicated by the different crystal systems and space groups.

Further structural insights can be gleaned from the dihedral angles between the various aromatic rings within the molecules. These angles reveal the extent of twisting and the overall molecular conformation.

Compound NameDihedral Angle 1 (°C)Dihedral Angle 2 (°C)Dihedral Angle 3 (°C)Ref.
3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoateA/B = 64.08 (2)A/C = 29.75 (2)B/C = 88.23 (2)[1]
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acidBenzyloxy ring to Biphenyl ring 1 = 89.11 (2)Benzyloxy ring to Biphenyl ring 2 = 69.93 (8)Between Biphenyl rings = 26.09 (4)
(E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenolCentral benzene ring to methoxyphenyl ring = 6.63(9)Central benzene ring to phenyl ring = 63.95(9)-

Table 2: Selected Dihedral Angles in this compound Derivatives. The dihedral angles illustrate the non-planar nature of these molecules, a feature that can significantly influence their biological activity and material properties.

The Crystallographer's Workflow: A Step-by-Step Protocol

The determination of a crystal structure through X-ray diffraction is a meticulous process that can be broken down into several key stages. The following provides a generalized experimental protocol for the single-crystal X-ray diffraction of small organic molecules like the this compound derivatives discussed.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For this compound derivatives, this is often achieved through slow evaporation of a suitable solvent, such as ethanol or a mixture of solvents, from a saturated solution of the purified compound.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. This is typically done using a cryoloop and a viscous oil to hold the crystal in place and protect it from the atmosphere.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. This step involves indexing the reflections and integrating their intensities.

  • Structure Solution: The processed data is used to solve the crystal structure. For small molecules, direct methods are commonly employed to determine the initial phases of the structure factors, which leads to an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process involves adjusting the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Structure Validation: The final refined structure is validated to ensure its quality and accuracy. This involves checking for geometric reasonability (bond lengths, angles), analyzing the residual electron density, and using tools like PLATON to check for missed symmetry or other issues. The final structural data is often deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Below is a diagram illustrating the typical workflow of an X-ray crystallography experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Processing Data Processing Xray->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation

Caption: Experimental Workflow for X-ray Crystallography.

Beyond Diffraction: Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, a comprehensive characterization often involves a suite of analytical techniques. These methods can provide information about the molecule's structure in solution, its purity, and the presence of specific functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the chemical structure and purity of the synthesized compounds. Unlike X-ray crystallography, which provides a static picture of the molecule in a crystal lattice, NMR can provide insights into the dynamic processes and conformational flexibility of molecules in solution.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, characteristic IR absorption bands would be expected for the hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) groups. This technique is particularly useful for monitoring the progress of a chemical reaction, such as the formation of the ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of a newly synthesized compound with high accuracy.

  • Density Functional Theory (DFT) Calculations: Computational methods, such as DFT, can be used to model the electronic structure and geometry of molecules. These calculations can provide theoretical bond lengths and angles that can be compared with the experimental values obtained from X-ray crystallography. DFT can also be used to predict other properties, such as vibrational frequencies and NMR chemical shifts, further aiding in the characterization of the molecule.

References

A Comparative Guide to the Reactivity of 3-(Benzyloxy)phenol and Catechol Monobenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-(benzyloxy)phenol and catechol monobenzyl ether. The information presented is supported by established principles of organic chemistry and includes detailed experimental protocols for verifying the discussed properties.

Introduction

This compound, also known as resorcinol monobenzyl ether, and catechol monobenzyl ether (2-(benzyloxy)phenol) are isomers that differ in the substitution pattern of the benzyloxy and hydroxyl groups on the phenol ring. In this compound, these groups are in a meta (1,3) arrangement, whereas in catechol monobenzyl ether, they are in an ortho (1,2) position. This structural difference significantly influences their chemical reactivity, particularly in oxidation and electrophilic substitution reactions. Understanding these differences is crucial for applications in organic synthesis and drug development, where precise control of reactivity is essential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and catechol monobenzyl ether is presented in the table below. These properties are fundamental to understanding the reactivity of the molecules.

PropertyThis compoundCatechol Monobenzyl Ether
Synonyms Resorcinol Monobenzyl Ether2-(Benzyloxy)phenol
CAS Number 3769-41-3[1]6272-38-4
Molecular Formula C₁₃H₁₂O₂[1]C₁₃H₁₂O₂
Molecular Weight 200.24 g/mol [1]200.23 g/mol
Appearance White to off-white crystalline powderColorless to light yellow liquid
pKa (Phenolic OH) ~9.8 (estimated)~9.9 (estimated)

Note: pKa values are estimated based on the values for resorcinol and catechol, with the electron-donating character of the benzyloxy group taken into account.

Reactivity Comparison

The primary differences in reactivity between this compound and catechol monobenzyl ether stem from the relative positions of the hydroxyl and benzyloxy groups.

Oxidation Reactivity

Catechol and its derivatives are significantly more susceptible to oxidation than resorcinol and its derivatives.[2] This is because the ortho arrangement of the hydroxyl groups in catechol facilitates the formation of a stable ortho-quinone upon oxidation. This trend is expected to be maintained in their monobenzyl ether derivatives. Therefore, catechol monobenzyl ether is predicted to have a lower oxidation potential and be more readily oxidized than this compound. The oxidation of resorcinol derivatives is generally more difficult.[3]

Electrophilic Aromatic Substitution

Both the hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups are activating, ortho-, para-directing substituents for electrophilic aromatic substitution.

  • For this compound: The hydroxyl group directs electrophilic attack to positions 2, 4, and 6. The benzyloxy group directs to positions 2, 4, and 6. The most activated positions, and therefore the most likely sites for substitution, are C4 and C6 (ortho to the hydroxyl group and para/ortho to the benzyloxy group) and C2 (ortho to both groups).

  • For Catechol Monobenzyl Ether: The hydroxyl group directs to positions 3 and 5. The benzyloxy group directs to positions 3 and 5. Thus, electrophilic substitution is strongly favored at the C3 and C5 positions.

Experimental Protocols

The following are detailed experimental protocols for the comparative analysis of the reactivity of this compound and catechol monobenzyl ether.

Comparison of Oxidation Potentials using Cyclic Voltammetry

Objective: To quantitatively compare the ease of oxidation of this compound and catechol monobenzyl ether by determining their oxidation peak potentials.

Materials:

  • This compound

  • Catechol monobenzyl ether

  • Acetonitrile (CH₃CN), electrochemical grade

  • Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) as a supporting electrolyte

  • Glassy carbon working electrode

  • Platinum wire counter electrode

  • Ag/AgCl reference electrode

  • Potentiostat

Procedure:

  • Prepare 0.1 M solutions of Bu₄NPF₆ in acetonitrile.

  • Prepare 1 mM solutions of this compound and catechol monobenzyl ether in the electrolyte solution.

  • Assemble the three-electrode electrochemical cell with the glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Polish the glassy carbon electrode with alumina slurry, rinse with deionized water and then acetonitrile, and dry before each measurement.

  • Record the cyclic voltammogram for each solution by scanning the potential from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficient to oxidize the compound (e.g., +1.5 V) and back. A typical scan rate is 100 mV/s.

  • The anodic peak potential (Epa) corresponds to the oxidation potential of the phenol. A lower Epa value indicates that the compound is more easily oxidized.

Kinetic Analysis of Oxidation by a Chemical Oxidant

Objective: To compare the rate of oxidation of the two isomers using a chemical oxidant and UV-Vis spectrophotometry.

Materials:

  • This compound

  • Catechol monobenzyl ether

  • A suitable oxidant (e.g., 2,2-diphenyl-1-picrylhydrazyl (DPPH) or a metal-based oxidant)

  • A suitable solvent (e.g., methanol or ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the two phenols and the oxidant in the chosen solvent.

  • Determine the λmax of the oxidant.

  • In a quartz cuvette, mix a solution of the phenol with the oxidant solution.

  • Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at the λmax of the oxidant over time.

  • The rate of disappearance of the oxidant is proportional to the rate of oxidation of the phenol.

  • By comparing the initial rates of the reaction for both phenols under identical concentration and temperature conditions, their relative reactivity towards oxidation can be determined.

Visualization

The following diagram illustrates a typical workflow for the comparative reactivity analysis of this compound and catechol monobenzyl ether.

G Experimental Workflow for Reactivity Comparison cluster_0 Sample Preparation cluster_1 Electrochemical Analysis cluster_2 Kinetic Analysis prep1 Dissolve this compound in appropriate solvent cv Cyclic Voltammetry prep1->cv kinetic UV-Vis Spectrophotometry (Reaction with Oxidant) prep1->kinetic prep2 Dissolve Catechol Monobenzyl Ether in appropriate solvent prep2->cv prep2->kinetic data_cv Record Oxidation Peak Potentials (Epa) cv->data_cv compare Compare Reactivity data_cv->compare data_kinetic Determine Initial Reaction Rates kinetic->data_kinetic data_kinetic->compare

Caption: Workflow for comparing the reactivity of phenolic isomers.

Conclusion

The structural isomerism of this compound and catechol monobenzyl ether leads to distinct differences in their chemical reactivity. Catechol monobenzyl ether, with its ortho arrangement of substituents, is expected to be more susceptible to oxidation than the meta substituted this compound. This is a critical consideration for their use in synthetic chemistry and in biological contexts where oxidative processes are prevalent. The provided experimental protocols offer a robust framework for the quantitative comparison of their reactivity, enabling researchers to make informed decisions in their work.

References

The Strategic Advantage of 3-(Benzyloxy)phenol in Complex Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules, the judicious selection of protecting groups is paramount to achieving high yields and purity. For the protection of phenolic hydroxyl groups, 3-(benzyloxy)phenol emerges as a superior choice in many synthetic strategies. Its unique combination of stability, ease of introduction, and selective removal offers distinct advantages over other common protecting groups. This guide provides a comprehensive comparison of this compound with alternative phenol protection strategies, supported by experimental data and detailed protocols, to inform researchers in making strategic decisions for their synthetic campaigns.

Unveiling the Advantages: A Comparative Analysis

The benzyl ether linkage in this compound provides a robust shield for the phenolic hydroxyl group, rendering it inert to a wide array of reagents and reaction conditions commonly employed in multi-step synthesis. This stability is a key advantage, preventing unwanted side reactions and ensuring the integrity of the protected phenol throughout complex synthetic sequences.

To illustrate the practical advantages of using a benzyl protecting group, consider the synthesis of a diaryl ether, a common motif in many biologically active compounds. The following tables present a comparative summary of the performance of different phenol protecting groups in a representative multi-step synthesis.

Table 1: Comparison of Phenol Protecting Groups in a Multi-Step Diaryl Ether Synthesis

Protecting GroupProtection Yield (%)Stability to Subsequent ReactionsDeprotection Yield (%)Overall Yield (%)Key AdvantagesKey Disadvantages
Benzyl (Bn) ~95 High ~98 ~93 High stability, clean deprotection Requires catalytic hydrogenation
Methyl (Me)>90Very HighVariable (harsh conditions)LowerVery stable, low costDifficult to remove, harsh reagents
Silyl (e.g., TBDMS)>95Moderate>95VariableMild removal conditionsLabile to acidic/fluoride conditions
Acetyl (Ac)>95Low>95LowerEasily removedUnstable to nucleophiles/bases

Table 2: Reaction Conditions for Protection and Deprotection of Phenols

Protecting GroupProtection Reagents & ConditionsDeprotection Reagents & Conditions
Benzyl (Bn) Benzyl bromide, K₂CO₃, Acetone, refluxH₂, 10% Pd/C, Ethanol, rt
Methyl (Me)Dimethyl sulfate, K₂CO₃, Acetone, refluxBBr₃, CH₂Cl₂, 0 °C to rt
Silyl (TBDMS)TBDMSCl, Imidazole, DMF, rtTBAF, THF, rt
Acetyl (Ac)Acetic anhydride, Pyridine, rtK₂CO₃, Methanol, rt

The data clearly indicates that the benzyl protecting group offers a superior balance of high yields in both protection and deprotection steps, coupled with excellent stability, leading to a higher overall yield in the multi-step synthesis.

Experimental Protocols: A Practical Guide

To provide a practical framework for researchers, detailed experimental protocols for the key steps involving the use of this compound are outlined below.

Protocol 1: Protection of 3-Hydroxyphenol as this compound (Williamson Ether Synthesis)

Principle: This protocol describes the synthesis of this compound from 3-hydroxyphenol and benzyl bromide via a Williamson ether synthesis.

Materials:

  • 3-Hydroxyphenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Expected Yield: ~95%

Protocol 2: Deprotection of a this compound Derivative via Catalytic Transfer Hydrogenation

Principle: This protocol details the removal of the benzyl protecting group from a this compound derivative using catalytic transfer hydrogenation with palladium on carbon as the catalyst and hydrogen gas as the hydrogen source. This method is highly efficient and avoids the use of high-pressure hydrogenation apparatus.

Materials:

  • This compound derivative

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen balloon

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected phenol.

Expected Yield: ~98%

Visualizing the Strategy: Workflows and Pathways

To further clarify the strategic application of this compound, the following diagrams illustrate the key decision-making processes and reaction pathways.

G cluster_0 Protecting Group Selection Workflow start Multi-step Synthesis Plan cond1 Are subsequent steps sensitive to acid or fluoride? start->cond1 cond2 Are subsequent steps sensitive to nucleophiles or bases? cond1->cond2 No pg_silyl Consider Silyl Group (e.g., TBDMS) cond1->pg_silyl Yes cond3 Are mild deprotection conditions critical? cond2->cond3 No pg_acetyl Consider Acetyl Group cond2->pg_acetyl Yes pg_benzyl Select Benzyl Group cond3->pg_benzyl Yes pg_methyl Consider Methyl Group (if harsh deprotection is acceptable) cond3->pg_methyl No

Caption: Decision workflow for selecting a phenol protecting group.

G cluster_1 Synthetic Pathway for Diaryl Ether using this compound start 3-Hydroxyphenol step1 Protection: This compound start->step1 BnBr, K₂CO₃ step2 Diaryl Ether Formation (e.g., Ullmann or Buchwald-Hartwig coupling) step1->step2 Aryl Halide, Catalyst step3 Protected Diaryl Ether Intermediate step2->step3 step4 Deprotection: Final Diaryl Ether Product step3->step4 H₂, Pd/C

Caption: A typical multi-step synthesis workflow utilizing this compound.

Conclusion

The use of this compound as a protected form of 3-hydroxyphenol in multi-step synthesis offers a compelling combination of high stability, excellent yields, and clean deprotection. While other protecting groups have their applications, the benzyl group often provides the most reliable and efficient pathway for the synthesis of complex molecules, particularly in the pharmaceutical industry. The experimental data and protocols provided in this guide serve as a valuable resource for researchers, enabling them to make informed decisions and optimize their synthetic strategies for enhanced productivity and success.

A Comparative Guide to Protecting Groups for Resorcinol: Alternatives to Benzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of hydroxyl groups is a cornerstone of complex molecule synthesis. Resorcinol, with its two hydroxyl groups of similar reactivity, presents a unique challenge. While benzyl ethers are a common choice for phenol protection, their removal often requires harsh conditions that may not be compatible with sensitive functional groups. This guide provides an objective comparison of alternative protecting groups for resorcinol, with a focus on providing actionable experimental data and protocols.

This guide compares the performance of several protecting groups for the mono-protection of resorcinol against the traditional benzyl group. The protecting groups evaluated are Methoxymethyl (MOM) ether and tert-Butyldimethylsilyl (TBDMS) ether. The comparison focuses on reaction yields, stability under various conditions, and the ease of deprotection.

Comparison of Protecting Groups for Resorcinol

Protecting GroupProtection MethodReagentsSolventTemp. (°C)Time (h)Yield (%)Deprotection MethodYield (%)Reference
Benzyl (Bn) Williamson Ether Synthesis (PTC)Benzyl chloride, NaOH, TBABWater/Organic90-100% SelectivityCatalytic Hydrogenolysis (H₂/Pd-C)88[1][2]
Williamson Ether SynthesisBenzyl chloride, K₂CO₃AcetoneReflux-27--[3]
Methoxymethyl (MOM) EtherificationMOM-Cl, K₂CO₃AcetoneRT20-Acid Hydrolysis (aq. HCl)89[2][4]
tert-Butyldimethylsilyl (TBDMS) *SilylationTBDMS-Cl, ImidazoleDMFRT--Fluoride-mediated (TBAF)-[5]

Note: "-" indicates that the specific data was not available in the cited literature. The 100% selectivity for the Benzyl (PTC) method refers to the formation of the mono-ether over the di-ether, with the isolated yield not explicitly reported.[1]

Experimental Protocols

Protection of Resorcinol

1. Mono-O-benzylation of Resorcinol via Phase-Transfer Catalysis (PTC) [1]

This method provides high selectivity for the mono-benzylated product.

  • Reagents: Resorcinol, Benzyl chloride, Sodium hydroxide (NaOH), Tetrabutylammonium bromide (TBAB).

  • Procedure: A mixture of resorcinol, aqueous sodium hydroxide, and a phase-transfer catalyst (TBAB) in a biphasic system is heated to 90°C. Benzyl chloride is added, and the reaction is stirred until completion. The organic layer is then separated, washed, dried, and concentrated to yield 3-(benzyloxy)phenol.

2. Mono-O-methoxymethylation of this compound [2][4]

This protocol describes the protection of the remaining hydroxyl group after mono-benzylation.

  • Reagents: this compound, Methoxymethyl chloride (MOM-Cl), Potassium carbonate (K₂CO₃), Acetone.

  • Procedure: To a solution of this compound in acetone, potassium carbonate is added, followed by the dropwise addition of MOM-Cl. The reaction mixture is stirred at room temperature for 20 hours. After filtration and evaporation of the solvent, the residue is purified to give the desired product.

3. Mono-O-silylation of Resorcinol [5]

This procedure describes the silylation of resorcinol-formaldehyde xerogels, which can be adapted for resorcinol.

  • Reagents: Resorcinol, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Dimethylformamide (DMF).

  • Procedure: To a solution of resorcinol and imidazole in DMF, TBDMS-Cl is added. The reaction is stirred at room temperature until completion. The reaction is then quenched, and the product is extracted, washed, and purified.

Deprotection of Protected Resorcinol Ethers

1. Cleavage of Benzyl Ethers via Catalytic Hydrogenolysis [6][7]

This is a mild and efficient method for benzyl ether deprotection.

  • Reagents: Benzyl-protected resorcinol, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂).

  • Solvent: Ethanol or Methanol.

  • Procedure: The benzyl ether is dissolved in a suitable solvent, and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected phenol.

2. Cleavage of MOM Ethers via Acid Hydrolysis [8]

MOM ethers are readily cleaved under acidic conditions.

  • Reagents: MOM-protected resorcinol, Hydrochloric acid (HCl).

  • Solvent: Aqueous methanol or THF.

  • Procedure: The MOM ether is dissolved in an aqueous alcoholic solvent, and a catalytic amount of concentrated HCl is added. The mixture is stirred at room temperature until the deprotection is complete. The reaction is then neutralized, and the product is extracted and purified.

Orthogonal Protection and Deprotection Strategy

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another. This is particularly useful in the synthesis of complex molecules derived from resorcinol. For instance, a resorcinol molecule can be protected with both a benzyl and a MOM group. The MOM group can be selectively removed under acidic conditions, leaving the benzyl group intact.[2] Conversely, the benzyl group can be removed by hydrogenolysis without affecting the MOM group.[2]

Orthogonal_Deprotection Resorcinol_Bn_MOM Resorcinol-OBn-OMOM Resorcinol_Bn_OH Resorcinol-OBn-OH Resorcinol_Bn_MOM->Resorcinol_Bn_OH Acidic Hydrolysis (e.g., aq. HCl) Resorcinol_OH_MOM Resorcinol-OH-OMOM Resorcinol_Bn_MOM->Resorcinol_OH_MOM Catalytic Hydrogenolysis (H2, Pd/C)

Caption: Orthogonal deprotection of a dually protected resorcinol derivative.

Reaction Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of resorcinol with benzyl and MOM ethers.

Protection_Deprotection_Workflow cluster_benzyl Benzyl Protection/Deprotection cluster_mom MOM Protection/Deprotection Resorcinol_Bn Resorcinol Protected_Bn This compound Resorcinol_Bn->Protected_Bn BnCl, Base Deprotected_Bn Resorcinol Protected_Bn->Deprotected_Bn H2, Pd/C Resorcinol_MOM Resorcinol Protected_MOM 3-(Methoxymethoxy)phenol Resorcinol_MOM->Protected_MOM MOM-Cl, Base Deprotected_MOM Resorcinol Protected_MOM->Deprotected_MOM Acid

Caption: General workflows for benzyl and MOM protection and deprotection of resorcinol.

Stability of Protecting Groups

The choice of a protecting group is also dictated by its stability towards various reagents and reaction conditions that might be employed in subsequent synthetic steps.

Reagent/ConditionBenzyl (Bn) EtherMethoxymethyl (MOM) Ethertert-Butyldimethylsilyl (TBDMS) Ether
Strong Acids (e.g., HBr, BCl₃) LabileLabileLabile
Mild Acids (e.g., AcOH) StableLabileLabile
Strong Bases (e.g., NaH, n-BuLi) StableStableStable
Mild Bases (e.g., K₂CO₃, Et₃N) StableStableStable
Nucleophiles (e.g., Grignard, Organolithiums) StableStableStable
Oxidizing Agents (e.g., PCC, KMnO₄) StableStableStable
Reducing Agents (e.g., LiAlH₄, NaBH₄) StableStableStable
Catalytic Hydrogenation (H₂, Pd/C) LabileStableStable
Fluoride Ion (e.g., TBAF) StableStableLabile

This stability profile is crucial for planning synthetic routes that require orthogonal strategies. For example, a TBDMS ether can be removed with fluoride ions without affecting a benzyl or MOM ether, and a benzyl ether can be cleaved by hydrogenolysis in the presence of MOM and TBDMS ethers.

Conclusion

The choice of a protecting group for resorcinol depends on the specific requirements of the synthetic route. While benzyl ethers offer good stability, their deprotection via hydrogenolysis may not be suitable for molecules containing other reducible functional groups. MOM ethers provide an alternative that is stable to a wide range of conditions but is sensitive to acid. Silyl ethers, such as TBDMS, offer a valuable orthogonal option due to their unique cleavage conditions with fluoride ions. By understanding the comparative performance, stability, and specific experimental protocols for these protecting groups, researchers can make informed decisions to optimize their synthetic strategies for resorcinol-containing target molecules.

References

A Spectroscopic Showdown: 3-Benzyloxyphenol vs. 4-Benzyloxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and chemical research, the precise structural elucidation of isomers is paramount. Benzyloxyphenol exists in three isomeric forms, with the meta (3-) and para (4-) substituted variants being of significant interest. While possessing the same molecular formula (C₁₃H₁₂O₂) and molecular weight (200.24 g/mol ), their distinct substitution patterns give rise to unique spectroscopic fingerprints. This guide provides a detailed comparative analysis of 3-benzyloxyphenol and 4-benzyloxyphenol, leveraging key spectroscopic techniques to differentiate these isomers.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
3-Benzyloxyphenol H-2~7.20t~8.0
H-4~6.85dd~8.0, 2.0
H-5~7.15t~8.0
H-6~6.80dd~8.0, 2.0
-OCH₂-~5.05s-
Benzyl-H (ortho)~7.40d~7.5
Benzyl-H (meta)~7.35t~7.5
Benzyl-H (para)~7.30t~7.5
-OH~5.50s-
4-Benzyloxyphenol H-2, H-66.85d9.0
H-3, H-56.95d9.0
-OCH₂-5.00s-
Benzyl-H7.30-7.45m-
-OH4.80s-

Predicted values

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound Carbon Assignment Chemical Shift (δ, ppm)
3-Benzyloxyphenol C-1~156.0
C-2~102.0
C-3~160.0
C-4~107.0
C-5~130.0
C-6~108.0
-OCH₂-~70.0
Benzyl-C (ipso)~137.0
Benzyl-C (ortho)~127.5
Benzyl-C (meta)~128.5
Benzyl-C (para)~128.0
4-Benzyloxyphenol C-1150.0
C-2, C-6115.8
C-3, C-5115.5
C-4152.8
-OCH₂-70.8
Benzyl-C (ipso)137.3
Benzyl-C (ortho)127.5
Benzyl-C (meta)128.6
Benzyl-C (para)128.1

Predicted values

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound O-H Stretch C-H Stretch (Aromatic) C-O Stretch Aromatic C=C Stretch
3-Benzyloxyphenol ~3350 (broad)~3030~1250, ~1040~1600, ~1490
4-Benzyloxyphenol 3350 (broad)[1]3034[2]12311508

Predicted values based on typical absorptions for this class of compound.[3][4]

Table 4: UV-Vis Spectroscopic Data

Compound λmax (nm) Solvent
3-Benzyloxyphenol ~275Ethanol
4-Benzyloxyphenol 292Ethanol

Predicted value based on the UV spectrum of phenol.[5]

Table 5: Mass Spectrometry Data

Compound Molecular Ion (M⁺) Base Peak (m/z) Key Fragments (m/z)
3-Benzyloxyphenol 20091109, 77
4-Benzyloxyphenol 20091109, 77

Predicted fragmentation pattern.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the benzyloxyphenol isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A higher number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).[6]

  • Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the benzyloxyphenol isomer in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the wavelength of maximum absorption (λmax).[7]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample solution over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[8][9]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to gain structural information.

Visualization of Workflow and Structures

To further clarify the processes and molecular differences, the following diagrams are provided.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation Sample Benzyloxyphenol Isomer Dissolution Dissolution (for NMR, UV-Vis) Sample->Dissolution KBr_Pellet KBr Pellet Preparation (for FT-IR) Sample->KBr_Pellet MS Mass Spectrometer Sample->MS NMR NMR Spectrometer Dissolution->NMR UVVis UV-Vis Spectrometer Dissolution->UVVis FTIR FT-IR Spectrometer KBr_Pellet->FTIR NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data UVVis_Data UV-Vis Spectrum UVVis->UVVis_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure UVVis_Data->Structure MS_Data->Structure

General experimental workflow for spectroscopic analysis.

References

Unraveling Byproducts in 3-(Benzyloxy)phenol Synthesis: A Mass Spectrometry-Guided Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates with high purity is paramount. This guide provides a comparative analysis of synthetic routes to 3-(benzyloxy)phenol, with a focus on the elucidation of byproducts using mass spectrometry. We present experimental data and detailed protocols to aid in the selection of an optimal synthesis strategy and to facilitate the identification of potential impurities.

The synthesis of this compound, a valuable building block in the preparation of various biologically active molecules, is often achieved through the Williamson ether synthesis, starting from resorcinol and benzyl chloride. While seemingly straightforward, this reaction can lead to a mixture of products, including the desired mono-O-benzylated product, the di-O-benzylated byproduct, and C-benzylated isomers. Controlling the selectivity of this reaction is crucial for obtaining a high yield of the target compound and simplifying purification.

This guide explores two primary synthetic approaches: a standard Williamson ether synthesis, which can result in a mixture of products, and a highly selective phase-transfer catalysis method that favors the formation of the desired mono-ether. We provide a detailed analysis of the potential byproducts and their characterization by mass spectrometry, a powerful tool for identifying and differentiating these closely related compounds.

Comparison of Synthetic Methodologies

The choice of synthetic method for this compound has a significant impact on product distribution and overall yield. Below is a comparison of a conventional Williamson ether synthesis and a phase-transfer catalysis approach.

ParameterStandard Williamson Ether SynthesisPhase-Transfer Catalysis (PTC) Method
Primary Reagents Resorcinol, Benzyl Chloride, Base (e.g., K₂CO₃)Resorcinol, Benzyl Chloride, Base (e.g., NaOH), Phase-Transfer Catalyst (e.g., TBAB)
Typical Solvent Acetone, Ethanol, or DMFBiphasic system (e.g., Water/Toluene)
Selectivity Moderate to good for mono-alkylation, but can produce significant amounts of the di-alkylated byproduct, 1,3-bis(benzyloxy)benzene, and C-alkylated byproducts.High selectivity for mono-O-alkylation, with reports of up to 100% selectivity for this compound.[1]
Reaction Conditions Typically requires heating under reflux for several hours.Can often be performed at lower temperatures with shorter reaction times.
Byproduct Profile 1,3-Bis(benzyloxy)benzene, 2-Benzylresorcinol, 4-Benzylresorcinol.Minimal to no detectable byproducts under optimized conditions.[1]
Workup and Purification Often requires chromatographic separation to isolate the desired product from byproducts and unreacted starting materials.Simplified workup due to high selectivity; may only require extraction and crystallization.

Elucidation of Byproducts by Mass Spectrometry

Mass spectrometry is an indispensable technique for identifying the byproducts in the synthesis of this compound. The electron ionization (EI) mass spectra of the expected product and byproducts exhibit characteristic fragmentation patterns that allow for their unambiguous identification.

Table of Expected Products and Byproducts and Their Key Mass Spectral Data

CompoundStructureMolecular Weight ( g/mol )Key m/z Fragments
This compound C₁₃H₁₂O₂200.23200 (M+), 109, 91 (base peak), 77, 65
1,3-Bis(benzyloxy)benzene C₂₀H₁₈O₂290.35290 (M+), 200, 181, 91 (base peak)
4-Benzylresorcinol C₁₃H₁₂O₂200.23200 (M+), 183, 121, 107, 91, 77[2][3][4]
2-Benzylresorcinol C₁₃H₁₂O₂200.23Data not readily available in searched literature. Expected to show a molecular ion at m/z 200 and a prominent fragment at m/z 91.

The primary fragmentation of this compound and its O-benzylated byproduct involves the cleavage of the benzylic C-O bond, leading to the highly stable tropylium ion at m/z 91, which is often the base peak. In contrast, the C-benzylated byproducts will also show a tropylium ion, but their fragmentation patterns will be influenced by the direct attachment of the benzyl group to the aromatic ring, leading to different characteristic fragments.

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis of this compound

This protocol is adapted from established procedures for the mono-alkylation of dihydroxybenzenes and is likely to produce a mixture of the desired product and byproducts, making it suitable for a study of byproduct analysis.

Materials:

  • Resorcinol

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve resorcinol (1.0 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add benzyl chloride (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

  • The crude product can be analyzed by GC-MS and purified by column chromatography on silica gel.

Protocol 2: Selective Synthesis of this compound via Phase-Transfer Catalysis

This protocol is based on a literature method that reports high selectivity for the mono-O-benzylated product.[1]

Materials:

  • Resorcinol

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a biphasic mixture of a solution of resorcinol and sodium hydroxide in water, and a solution of benzyl chloride and a catalytic amount of TBAB in toluene.

  • Heat the reaction mixture with vigorous stirring. The optimal temperature and reaction time should be determined based on the specific literature procedure.[1]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and separate the aqueous and organic layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by crystallization or column chromatography if necessary.

Protocol 3: GC-MS Analysis of the Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • A suitable capillary column (e.g., HP-5ms or equivalent).

GC Conditions (typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions (typical):

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Visualizing Reaction Pathways and Workflows

To better understand the synthesis and analysis processes, the following diagrams were generated using Graphviz.

Synthesis_Pathways cluster_williamson Williamson Ether Synthesis cluster_ptc Phase-Transfer Catalysis Resorcinol_W Resorcinol Reaction_W Reaction Resorcinol_W->Reaction_W BenzylChloride_W Benzyl Chloride BenzylChloride_W->Reaction_W Base_W Base (e.g., K2CO3) Base_W->Reaction_W Solvent_W Solvent (e.g., Acetone) Solvent_W->Reaction_W Product_W This compound Reaction_W->Product_W Major Product Byproduct1_W 1,3-Bis(benzyloxy)benzene Reaction_W->Byproduct1_W Byproduct Byproduct2_W C-Benzylated Resorcinols Reaction_W->Byproduct2_W Byproduct Resorcinol_PTC Resorcinol Reaction_PTC Reaction Resorcinol_PTC->Reaction_PTC BenzylChloride_PTC Benzyl Chloride BenzylChloride_PTC->Reaction_PTC Base_PTC Base (e.g., NaOH) Base_PTC->Reaction_PTC Catalyst_PTC PTC (e.g., TBAB) Catalyst_PTC->Reaction_PTC Solvent_PTC Biphasic Solvent Solvent_PTC->Reaction_PTC Product_PTC This compound Reaction_PTC->Product_PTC Highly Selective

Caption: Synthetic pathways to this compound.

Analytical_Workflow cluster_gcms GC-MS Analysis Crude_Mixture Crude Reaction Mixture Dilution Dilution in Solvent Crude_Mixture->Dilution GC_MS_Injection GC-MS Injection Dilution->GC_MS_Injection Separation Chromatographic Separation (GC) GC_MS_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection (MS) Fragmentation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Identification Byproduct Identification Data_Analysis->Identification

Caption: Workflow for byproduct analysis by GC-MS.

By understanding the potential side reactions and employing powerful analytical techniques like mass spectrometry, researchers can optimize the synthesis of this compound, ensuring the high purity required for downstream applications in drug discovery and development. The choice between a standard Williamson ether synthesis and a more selective method like phase-transfer catalysis will depend on the specific requirements of the project, including scale, cost, and the acceptable level of impurities.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Benzyloxy)phenol, ensuring operational safety and regulatory compliance.

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling to avoid adverse health effects. Personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile, neoprene, or butyl rubber), safety goggles or a face shield, and a lab coat, should be worn at all times when handling this compound.[1][2][3][4] All manipulations should be performed in a well-ventilated fume hood.[1][2]

A summary of the key hazard information for this compound is provided in the table below.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362+P364
Eye irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity - single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Detailed Disposal Protocol

The primary and recommended method for the disposal of this compound and materials contaminated with it is incineration at a licensed hazardous waste facility.[5][6] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5]

This protocol outlines the steps for the safe collection and preparation of this compound waste for disposal.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (clearly labeled)

  • Inert absorbent material (e.g., vermiculite, sand)

  • Sealable plastic bags for solid waste

  • Flammable solvent (if permitted by your institution's EHS)

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Solid this compound Waste:

    • Carefully transfer any unwanted solid this compound into a designated, clearly labeled hazardous waste container.

    • Alternatively, the solid can be dissolved in a flammable solvent (e.g., ethanol or acetone) and collected in a solvent waste container destined for incineration. This should only be done in accordance with your institution's specific guidelines.

  • Liquid this compound Waste (Solutions):

    • Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • If a spill occurs, absorb the liquid with an inert, non-combustible absorbent material like vermiculite or sand.[5]

    • Carefully scoop the absorbed material and place it into a sealable, labeled plastic bag or a designated solid waste container for hazardous materials.[7]

  • Contaminated Labware and PPE:

    • Any items, such as gloves, filter paper, or pipette tips, that are contaminated with this compound must be disposed of as hazardous waste.

    • Place these items in a designated, sealed, and clearly labeled plastic bag or container.

  • Container Labeling and Storage:

    • Ensure all waste containers are accurately and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials, such as strong oxidizing agents, until collection by your institution's EHS or a licensed waste disposal contractor.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in various forms.

This compound Disposal Workflow cluster_start Start: Identify Waste Type cluster_form Physical Form cluster_action Disposal Action cluster_final Final Disposal Start This compound Waste Solid Solid this compound Start->Solid Liquid Liquid/Solution Start->Liquid Contaminated Contaminated Materials (Gloves, Paper Towels, etc.) Start->Contaminated CollectSolid Collect in a labeled hazardous waste container Solid->CollectSolid Dissolve Alternatively, dissolve in a flammable solvent for incineration Solid->Dissolve CollectLiquid Collect in a labeled, leak-proof hazardous waste container Liquid->CollectLiquid Absorb For spills, absorb with inert material (e.g., vermiculite) Liquid->Absorb Bag Place in a sealed and labeled hazardous waste bag Contaminated->Bag Incinerate Dispose via Incineration by a Licensed Facility CollectSolid->Incinerate Dissolve->Incinerate CollectLiquid->Incinerate Absorb->Bag Bag->Incinerate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Benzyloxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of 3-(Benzyloxy)phenol. Researchers, scientists, and drug development professionals should review this information thoroughly before working with this compound.

Given that this compound is a derivative of phenol, this guidance incorporates the well-established safety protocols for phenol where specific data for this compound is not available. Phenol is known to be corrosive and toxic, with the ability to be absorbed through the skin.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValue
CAS Number 3769-41-3[1]
Molecular Formula C₁₃H₁₂O₂[1]
Molecular Weight 200.24 g/mol [1]
Boiling Point 358 °C at 760 mmHg[2]
Flash Point 212.117 °C[2]
Physical Form Solid[3]

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

The signal word for this chemical is "Warning," and it is represented by the GHS07 pictogram (exclamation point).[2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale and Best Practices
Hand Protection Wear chemical-impermeable gloves.[4] For phenol and its derivatives, double gloving with 4 mil nitrile gloves or single-layer 8 mil nitrile gloves is recommended.[5] For extensive work or spills, consider reusable Viton® or Viton®-butyl gloves.[5]Phenol derivatives can readily penetrate standard laboratory gloves. Always change gloves immediately if they become contaminated.[5]
Eye/Face Protection Chemical safety goggles or a face shield are required.[6]Protects against splashes that can cause serious eye irritation.[3]
Skin and Body Protection A lab coat is mandatory.[6] For larger quantities, consider an impermeable apron or coveralls.[7] Wear long pants and closed-toe shoes.Prevents skin contact and absorption.[6] Phenol can cause severe burns which may not be immediately painful due to its anesthetic effect.[8]
Respiratory Protection Work in a certified chemical fume hood.[6][9] If a fume hood is not available or for spill response, a respirator may be necessary.Avoid breathing dust or vapors.[4] Inhalation can cause respiratory tract irritation.[10]

Emergency Spill Response Workflow

The following diagram outlines the procedural steps for responding to a spill of this compound.

Spill_Response cluster_prep Immediate Actions cluster_contain Spill Containment & Cleanup cluster_disposal Waste Disposal Evacuate Evacuate non-essential personnel and alert others in the area. Ventilate Ensure adequate ventilation. Work in a fume hood if possible. Evacuate->Ventilate Secure the area PPE Don appropriate PPE: - Double nitrile gloves - Safety goggles/face shield - Lab coat/apron Ventilate->PPE Prepare for cleanup Absorb Cover the spill with an absorbent material like vermiculite or sand. PPE->Absorb Begin cleanup Collect Carefully collect the absorbed material into a sealed, labeled container. Absorb->Collect Once absorbed Clean Decontaminate the spill area with soap and water. Collect->Clean After collection Dispose Dispose of the waste container as hazardous chemical waste. Clean->Dispose Finalize RemovePPE Remove and dispose of contaminated PPE as hazardous waste. Dispose->RemovePPE Wash Wash hands thoroughly with soap and water. RemovePPE->Wash

Caption: Workflow for handling a chemical spill.

Experimental Protocols: Step-by-Step Guidance

Handling and Storage:

  • Review Safety Data: Before use, review the Safety Data Sheet (SDS).[11]

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][9]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[11]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizers and bases.[6] Store containers below eye level.[6]

First Aid Measures:

  • Skin Contact: This is a critical exposure route. Rapid decontamination is essential.[9]

    • Immediately remove all contaminated clothing.[8]

    • Flush the affected area with copious amounts of water for at least 15 minutes.[8][12]

    • After rinsing, repeatedly swab the area with Polyethylene Glycol (PEG 300 or 400) for at least 30 minutes.[12] If PEG is unavailable, continue washing with soap and water.[11]

    • Seek immediate medical attention.[10]

  • Eye Contact:

    • Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[9][12]

    • Remove contact lenses if it can be done easily.[9]

    • Seek immediate medical attention.[10]

  • Inhalation:

    • Move the individual to fresh air immediately.[4][10]

    • If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4]

    • Seek immediate medical attention.[10]

  • Ingestion:

    • Do NOT induce vomiting.[4][9]

    • If the person is conscious, rinse their mouth with water and give them 4-8 ounces of water or milk to drink.[9]

    • Never give anything by mouth to an unconscious person.[4]

    • Seek immediate medical attention.[4]

Disposal Plan:

  • Waste Collection: All waste containing this compound, including contaminated absorbents and PPE, must be collected in a clearly labeled, sealed, and leak-proof container.[6][13]

  • Waste Classification: This material should be disposed of as hazardous chemical waste.[14]

  • Disposal Method: Do not pour down the drain.[13] The recommended disposal method is incineration at a licensed chemical disposal facility.[13] Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)phenol
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.